Tert-butyl 3-(aminomethyl)azepane-1-carboxylate
説明
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMMHODJVCZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876147-47-6 | |
| Record name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Introduction
Tert-butyl 3-(aminomethyl)azepane-1-carboxylate, identified by CAS Number 876147-47-6, is a versatile heterocyclic building block crucial in modern drug discovery and medicinal chemistry.[1] Its unique structure, featuring a seven-membered azepane ring, a primary aminomethyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate for synthesizing complex pharmaceutical compounds. The Boc group enhances solubility in organic solvents and provides a stable yet easily removable protecting group for the ring nitrogen, facilitating multi-step synthetic pathways.[2]
This guide provides an in-depth analysis of the physical properties of this compound. It is critical to distinguish this molecule from its close structural analog, tert-butyl 3-aminoazepane-1-carboxylate (e.g., CAS 1032684-85-7 for the R-enantiomer), which has the amino group directly attached to the azepane ring.[3] This document focuses specifically on the aminomethyl variant. Due to the specialized nature of this reagent, much of the publicly available data is computational or predicted; this guide will clearly delineate between experimental and predicted values and provide standardized protocols for their empirical determination.
Chemical Identity and Structure
A foundational understanding of the molecule's structure is paramount to interpreting its physical properties. The key functional components dictate its reactivity, solubility, and thermal characteristics.
-
IUPAC Name: tert-butyl 3-(aminomethyl)azepane-1-carboxylate
-
CAS Number: 876147-47-6[1]
-
Molecular Formula: C₁₂H₂₄N₂O₂
-
Molecular Weight: 228.33 g/mol [4]
The structure combines a flexible, saturated seven-membered nitrogen-containing ring (azepane), a nucleophilic primary amine (NH₂) separated from the ring by a methylene (CH₂) spacer, and a bulky, lipophilic Boc protecting group on the ring nitrogen.
Tabulated Physical Properties
The following table summarizes the available physical property data for tert-butyl 3-(aminomethyl)azepane-1-carboxylate. For comparative context, predicted data for the related compound, (R)-tert-butyl 3-aminoazepane-1-carboxylate, is also included.
| Property | Value (tert-Butyl 3-(aminomethyl)azepane-1-carboxylate) | Value ((R)-tert-Butyl 3-aminoazepane-1-carboxylate) | Source |
| CAS Number | 876147-47-6 | 1032684-85-7 | [1][3] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 228.33 g/mol | 214.30 g/mol | [3] |
| Appearance | Data not available | Powder / Liquid | [5] |
| Boiling Point | Data not available (Predicted to be >300°C) | 296.5 ± 33.0 °C (Predicted) | [5] |
| Density | Data not available (Predicted to be ~1.0 g/cm³) | 1.020 g/cm³ (Predicted) | [5] |
| Flash Point | Data not available | 133.1 ± 25.4 °C (Predicted) | [5] |
| pKa | Data not available | 10.35 ± 0.20 (Predicted) | [5] |
| Topological Polar Surface Area (TPSA) | Data not available | 55.6 Ų | [3] |
| LogP | Data not available | 1.1 | [3] |
Detailed Analysis of Physicochemical Properties
Physical State and Odor
While specific data is not published, based on structurally similar compounds, tert-butyl 3-(aminomethyl)azepane-1-carboxylate is expected to be a liquid or a low-melting solid at room temperature.[6] As a primary aliphatic amine, it is likely to possess a characteristic fishy or ammonia-like odor.[6][7] Pure amines are often colorless but can develop a yellow or brown hue upon storage due to oxidation.[8]
Solubility Profile
The solubility of this molecule is governed by the interplay of its functional groups.
-
Polar Interactions: The primary amine group can act as a hydrogen bond donor and acceptor, conferring solubility in polar protic solvents like water and alcohols.[7]
-
Nonpolar Interactions: The bulky tert-butyl group and the six-carbon backbone of the azepane ring create a significant lipophilic character. This ensures good solubility in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate, and ethers.[2]
This dual solubility is a key attribute for its utility. It allows for reactions in organic media, followed by aqueous workups where the compound's protonated form (ammonium salt) can partition into the aqueous phase if desired.
Spectroscopic Characterization (Predicted)
While specific spectra are not available in public databases, the following key signals can be predicted, which are essential for quality control and reaction monitoring by researchers.
-
¹H NMR:
-
A sharp, prominent singlet at ~1.4 ppm integrating to 9H, characteristic of the tert-butyl protons.
-
A complex multiplet pattern between ~1.5 and 3.5 ppm corresponding to the protons on the azepane ring and the aminomethyl linker.
-
A broad singlet corresponding to the two amine (NH₂) protons. The chemical shift of this peak is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Signals around 28 ppm for the three equivalent methyl carbons of the Boc group.
-
A signal around 80 ppm for the quaternary carbon of the Boc group.
-
A signal around 155 ppm for the carbonyl carbon of the carbamate.
-
A series of signals in the aliphatic region (25-60 ppm) for the carbons of the azepane ring and the aminomethyl group.
-
-
IR Spectroscopy:
-
N-H stretching of the primary amine as two sharp peaks in the 3300-3400 cm⁻¹ region.
-
C-H stretching of the aliphatic groups just below 3000 cm⁻¹.
-
A strong C=O stretching absorption for the carbamate group around 1680-1700 cm⁻¹.
-
Experimental Protocols for Property Determination
For a research setting where physical properties may need to be verified, the following standardized, self-validating protocols are recommended.
Protocol for Melting Point Determination (Capillary Method)
This method is suitable for determining the melting range of a solid sample.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (1-2 mm in height).
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Determination:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
-
Protocol for Qualitative Solubility Assessment
This protocol provides a systematic way to assess a compound's solubility in common lab solvents.
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, toluene, dichloromethane, hexane).
-
Sample Addition: Add approximately 10 mg of the compound to each vial.
-
Observation & Agitation:
-
Observe if the compound dissolves immediately.
-
If not, cap the vial and agitate using a vortex mixer for 30 seconds.
-
Observe for dissolution.
-
-
Classification:
-
Soluble: The entire solid dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved material remains.
-
Insoluble: No noticeable dissolution of the solid.
-
-
Causality Check: The results directly reflect the compound's polarity. Solubility in hexane indicates high lipophilicity, while solubility in water indicates significant polarity and hydrogen bonding capacity.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure user safety.
-
Safety Precautions: Based on data for the compound and its class, it should be handled with care.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.
-
-
Storage Conditions:
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Conclusion
Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a key synthetic intermediate whose physical properties are dictated by its trifunctional nature. The Boc group confers excellent solubility in organic solvents, the primary amine provides a site for nucleophilic attack and hydrogen bonding, and the azepane scaffold offers a flexible yet constrained core. While much of the available data is computational, this guide provides a robust framework for understanding its expected behavior and outlines reliable protocols for its empirical characterization, empowering researchers in drug development to utilize this valuable molecule with confidence and safety.
References
-
ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). tert-butyl 3-(methylamino)azepane-1-carboxylate. Retrieved from [Link]
-
BigCommerce. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl azepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.12: Physical Properties of Amines. Retrieved from [Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and chemical properties of amines. Retrieved from [Link]
-
Khan Academy. (2025). Physical properties of amines. Retrieved from [Link]
-
Quora. (2022). What are the physical properties of amines?. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]
Sources
- 1. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE [Q01094] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. embibe.com [embibe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 11. tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate 95% | CAS: 876147-43-2 | AChemBlock [achemblock.com]
Strategic Utilization of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in High-Fsp³ Drug Design
Executive Summary
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6 for racemate) represents a high-value aliphatic heterocycle in modern medicinal chemistry. As the industry shifts away from "flat," aromatic-heavy drug candidates toward three-dimensional architectures (the "Escape from Flatland" initiative), this 7-membered azepane scaffold offers a critical balance of conformational flexibility and structural novelty.
This guide details the structural advantages, synthetic pathways, and experimental handling of this scaffold, emphasizing its role as a bifunctional building block for fragment-based drug discovery (FBDD) and lead optimization.
Structural Analysis & Chemical Logic
The "Escape from Flatland" (Fsp³ Contribution)
Unlike its 6-membered counterpart (piperidine), the azepane ring introduces significant puckering and torsional mobility. This increases the fraction of sp³-hybridized carbons (
-
Core Scaffold: Homopiperidine (Azepane).
-
Functional Handle: Primary aminomethyl group at C3 (nucleophilic connection point).
-
Protecting Group: tert-Butyloxycarbonyl (Boc) on
(acid-labile masking). -
Chirality: The C3 position is a stereocenter. While often supplied as a racemate, the (
) and ( ) enantiomers allow for precise probing of chiral binding pockets.
Orthogonal Reactivity
The molecule is designed for orthogonal functionalization . The primary amine (
Figure 1: Structural decomposition of the scaffold highlighting orthogonal reactivity zones.
Synthetic Pathways[1][2]
The most robust route to tert-butyl 3-(aminomethyl)azepane-1-carboxylate avoids the complex ring expansion of caprolactams. Instead, it typically proceeds via the reduction of tert-butyl 3-cyanoazepane-1-carboxylate .
Primary Route: Nitrile Reduction
The transformation of the nitrile (
-
Reagents: Raney Nickel/H₂ or Borane-THF complex (
). -
Critical Control: Hydrogenation with Raney Nickel requires careful pH control (often ammoniacal methanol) to prevent secondary amine formation (dimerization).
Figure 2: Synthetic flow from the nitrile precursor to the target aminomethyl scaffold.
Experimental Protocols
Protocol A: Selective Derivatization (Amide Coupling)
Objective: React the free primary amine with a carboxylic acid (R-COOH) while leaving the Boc-protected ring nitrogen intact.
Materials:
-
Scaffold: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq)
-
Carboxylic Acid: R-COOH (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the active ester.
-
Addition: Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW of acid + MW of scaffold - 18 + 1).
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol B: Boc-Deprotection (Acidolysis)
Objective: Remove the tert-butyl carbamate to liberate the secondary azepane amine for further reaction.
Safety Note: This reaction generates isobutylene gas. Ensure proper venting.
Step-by-Step:
-
Preparation: Dissolve the N-Boc protected intermediate (from Protocol A) in DCM (0.1 M).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise. Final ratio should be DCM:TFA (2:1 to 4:1 v/v).
-
Alternative: 4M HCl in Dioxane can be used if the substrate is acid-sensitive or if a hydrochloride salt is desired directly.
-
-
Reaction: Warm to RT and stir for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (mass shift of -100 Da).
-
Quench/Workup:
-
For Free Base: Concentrate in vacuo. Redissolve in DCM and wash with saturated
. Dry organic layer and concentrate. -
For Salt: Concentrate in vacuo and triturate with cold diethyl ether to precipitate the amine-TFA salt.
-
Physicochemical Data Summary
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 228.33 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | ~330°C (Predicted) | Decomposes before boiling at atm pressure |
| pKa (Conj.[3] Acid) | ~10.5 (Primary amine) | Estimated |
| LogP | ~1.4 | Moderate lipophilicity |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; amine absorbs |
Medicinal Chemistry Applications
Monoamine Transporter Inhibitors
Azepane derivatives have shown high potency as inhibitors of norepinephrine (NET) and dopamine (DAT) transporters.[4][5] The 7-membered ring allows the molecule to adopt conformations that fit into the "narrow channel" of these transporter proteins more effectively than rigid piperidines [4].
Peptidomimetics (Turn Mimetics)
The 3-substituted azepane scaffold is frequently used to mimic
Sigma-1 Receptor Ligands
Substituted azepanes have been identified as potent Sigma-1 receptor ligands. The flexibility of the ring allows the basic nitrogen to interact with the aspartate residue in the binding pocket, while the 3-position substituent occupies the hydrophobic sub-pocket [14].
References
-
PubChem. (n.d.).[3][6] tert-Butyl 3-oxoazepane-1-carboxylate.[3] National Center for Biotechnology Information. Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Carrel, A., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[4][5] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Thieme Chemistry. (n.d.).[7] Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link][8]
-
MDPI. (2018). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
-
Sowerby, K., et al. (2013). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. ACS Combinatorial Science. Retrieved from [Link]
-
ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]
-
Rakesh, K.P., et al. (2019).[7] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 56-67. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). tert-butyl 3-cyanoazepane-1-carboxylate.[1][2] Retrieved from [Link]
-
Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. 2940872-05-7 | tert-butyl (3S,4S)-3-cyano-4-hydroxy-azepane-1-carboxylate [aaronchem.com]
- 3. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 6. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
A Technical Guide to tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the privileged structures utilized in drug design, the azepane ring system has garnered significant attention for its conformational flexibility and its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a key synthetic intermediate that serves as a versatile building block in the development of innovative therapeutics, particularly in the realms of oncology and neuropharmacology.
This document will delve into the chemical properties, synthesis, and diverse applications of this compound, offering field-proven insights and detailed methodologies to support researchers in their drug discovery endeavors.
Compound Profile: tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate
| Identifier | Value | Source |
| CAS Number | 876147-47-6 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| IUPAC Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)CN | [1] |
| Appearance | Powder | [2] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate leverages well-established principles of organic chemistry, particularly the use of protecting groups and stereoselective transformations. The tert-butoxycarbonyl (Boc) group is a crucial feature of this molecule, serving as a robust protecting group for the azepane nitrogen. This protection is essential as it prevents unwanted side reactions during subsequent synthetic modifications of the aminomethyl group, and it can be readily removed under acidic conditions.[3]
A plausible and efficient synthetic strategy for the enantiomerically pure form, (R)-tert-butyl 3-aminoazepane-1-carboxylate, commences from the readily available amino acid, D-lysine. This approach underscores the principle of chirality transfer from a natural product to a synthetic building block.[3][4]
Conceptual Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, detailed procedure based on established chemical transformations for the synthesis of similar compounds, such as the conversion of N-Boc protected 3-aminolactams to the corresponding amines.[3][4]
Step 1: Lactamization of D-Lysine
-
Rationale: The initial step involves the intramolecular cyclization of D-lysine to form the corresponding lactam. This is a common strategy to create the core azepane ring structure.
-
Procedure: D-Lysine hydrochloride is heated in a suitable high-boiling solvent (e.g., diphenyl ether) to facilitate the intramolecular condensation and removal of water and HCl. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the lactam is isolated and purified.
Step 2: Boc Protection of the Lactam
-
Rationale: The secondary amine of the lactam is protected with a Boc group to prevent its reaction in the subsequent reduction step.
-
Procedure: The lactam is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or DMAP) are added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. After completion, the mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the N-Boc protected lactam.
Step 3: Reduction of the N-Boc Protected Lactam
-
Rationale: The amide functionality of the lactam is reduced to an amine to yield the final product. A key consideration is the choice of a reducing agent that will not cleave the Boc protecting group.
-
Procedure: The N-Boc protected lactam is dissolved in an anhydrous ether solvent (e.g., THF). A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water and an aqueous base. The resulting solid is filtered off, and the organic filtrate is dried and concentrated to yield the crude product, which can be further purified by column chromatography. An alternative method involves the conversion of the N-Boc protected 3-aminolactam to an imido ester followed by catalytic hydrogenation.[3][4]
Applications in Drug Discovery
The bifunctional nature of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, with a protected secondary amine within the ring and a primary amine side chain, makes it a highly valuable intermediate for creating diverse molecular libraries. Its applications are particularly prominent in the development of therapeutics targeting the central nervous system and in oncology.[5][6]
Central Nervous System (CNS) Drug Discovery
The azepane scaffold is a key feature in many compounds designed to interact with targets in the CNS. Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to receptors and transporters. The incorporation of the 3-(aminomethyl)azepane moiety can influence the pharmacokinetic properties of a drug candidate, such as its ability to cross the blood-brain barrier.[6]
One area of significant interest is the development of monoamine transporter inhibitors for the treatment of depression and other mood disorders. These transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[6][7] By incorporating the azepane scaffold, medicinal chemists can fine-tune the selectivity and potency of these inhibitors.
Oncology: Development of Checkpoint Kinase 1 (Chk1) Inhibitors
A significant application of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is in the synthesis of Checkpoint Kinase 1 (Chk1) inhibitors.[2] Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[8][9] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[8][9] Many cancer cells have defects in other cell cycle checkpoints (e.g., p53), making them highly dependent on Chk1 for survival, especially when treated with DNA-damaging chemotherapeutic agents. Therefore, inhibiting Chk1 can selectively enhance the efficacy of chemotherapy in cancer cells, a concept known as synthetic lethality.
The Chk1 inhibitor AZD7762 is a notable example where a related aminopiperidine moiety is utilized, highlighting the utility of such cyclic amine building blocks in this therapeutic area.[10][11] The 3-(aminomethyl)azepane scaffold can be used to synthesize analogs of such inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [1]
-
Causes severe skin burns and eye damage. [12]
-
May cause respiratory irritation. [13]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
Keep in a dark place under an inert atmosphere.[1]
Conclusion
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique structural features, including the Boc-protected azepane ring and the reactive primary amine, provide a flexible platform for the synthesis of complex and biologically active molecules. The applications of this intermediate in the development of CNS-active agents and oncology therapeutics underscore its importance in addressing significant unmet medical needs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this key intermediate in their pursuit of novel drug discovery.
References
- Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane. (URL not available)
-
Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). ResearchGate. [Link]
- Synthesis of AZD7762. (URL not available)
-
tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870. PubChem. [Link]
-
Checkpoint kinase 1 in DNA damage response and cell cycle regulation. PMC. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
-
A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]
-
Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PMC. [Link]
-
Cdk Inhibition in Human Cells Compromises Chk1 Function and Activates a DNA Damage Response. Cancer Research. [Link]
-
Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications. [Link]
- Preparation method of (R)-3-Boc-aminopiperidine.
-
Roles of Chk1 in Cell Biology and Cancer Therapy. PMC. [Link]
-
Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. [Link]
-
Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. PubMed Central. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Essential function of Chk1 can be uncoupled from DNA damage checkpoint and replication control. PNAS. [Link]
-
tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417. PubChem. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]
- By what mechanism do Vesicular Monoamine Transporter 2 (VMAT2) inhibitors act?. (URL not available)
-
Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. ResearchGate. [Link]
-
Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. [Link]
-
(R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Home Sunshine Pharma. [Link]
-
Safety Data Sheet: Stearic acid butyl ester. Carl ROTH. [Link]
-
New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics. PMC. [Link]
-
tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589. PubChem. [Link]
Sources
- 1. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Introduction: The Azepane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate molecular scaffolds is a critical determinant of success in drug discovery programs. Saturated heterocyclic systems are particularly prized for their ability to provide three-dimensional diversity, which is essential for optimizing ligand-receptor interactions. Among these, the azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure. Azepane derivatives exhibit a high degree of structural diversity and are found in numerous FDA-approved drugs, demonstrating their utility in developing therapeutic agents for a wide array of diseases, including cancer, microbial infections, and Alzheimer's disease.[1]
This guide focuses on a key derivative, tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a versatile building block that combines the conformational flexibility of the azepane core with strategically placed, orthogonally protected functional groups. The presence of a Boc-protected amine on the azepane nitrogen and a primary aminomethyl group at the 3-position makes this molecule an invaluable tool for researchers. The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection, and the primary amine serves as a key handle for molecular elaboration and diversification. This dual functionality enables its seamless integration into complex, multi-step synthetic routes, particularly in the development of novel agents targeting the central nervous system (CNS).[2]
This document provides a comprehensive overview of the nomenclature, properties, synthesis, and application of this important synthetic intermediate, designed for researchers, scientists, and drug development professionals.
Nomenclature and Structural Analysis
The formal IUPAC name for the compound is tert-butyl 3-(aminomethyl)azepane-1-carboxylate . Let's deconstruct this name to understand the molecule's structure:
-
azepane : This is the parent structure, a saturated seven-membered ring containing one nitrogen atom.
-
-1-carboxylate : This indicates a carboxylate group is attached to the nitrogen atom at position 1 of the azepane ring.
-
tert-butyl : This specifies that the carboxylate is an ester of tert-butanol. The combination, "tert-butyl...carboxylate" attached to the nitrogen, forms the common tert-butyloxycarbonyl or "Boc" protecting group.
-
3-(aminomethyl) : This signifies that an aminomethyl group (-CH₂NH₂) is attached to the carbon atom at position 3 of the azepane ring.
The compound exists as a racemate unless a specific stereoisomer, such as (R) or (S), is designated. The chiral center is at the 3-position of the azepane ring. The presence of both a nucleophilic primary amine and a Boc-protected secondary amine allows for selective chemical transformations, a feature that is highly desirable in synthetic chemistry.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The key properties of tert-butyl 3-(aminomethyl)azepane-1-carboxylate are summarized in the table below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 876147-47-6 | [3] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |
| Molecular Weight | 228.33 g/mol | [3] |
| Appearance | Powder | [4] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [3] |
Note: Some properties, such as boiling point and pKa, are often predicted for compounds of this nature and should be treated as estimates.[4][5]
Safety and Handling
According to available safety data sheets (SDS), this compound is classified as hazardous.[3] It is crucial to handle this chemical with appropriate precautions in a well-ventilated area or chemical fume hood.[6]
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[3]
-
Precautionary Statements :
-
Prevention : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]
-
Response : P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]
-
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side protection, chemical-resistant gloves, and a lab coat.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from strong oxidizing agents.[6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[6]
Synthesis and Mechanistic Rationale
The synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway begins with the N-protection of the azepane ring, followed by functional group manipulations to introduce the aminomethyl side chain.
Workflow for a General Synthetic Approach
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-butyl 3-(aminomethyl)azepane-1-carboxylate [myskinrecipes.com]
- 3. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. images.nicindustries.com [images.nicindustries.com]
A Technical Guide to tert-Butyl 3-(aminomethyl)azepane-1-carboxylate: A Versatile Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated heterocycles, in particular, have gained prominence for their ability to confer three-dimensional complexity, improve physicochemical properties, and enable precise vectoral exits for substituent placement. Among these, the azepane ring system is a valuable structural motif. This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a bifunctional building block of significant interest to researchers in medicinal chemistry and pharmaceutical development.
This molecule incorporates a seven-membered azepane ring, which offers a flexible yet constrained conformation ideal for probing receptor topographies. Its key utility stems from its dual functionality: a primary amine on a methyl substituent, which serves as a reactive handle for derivatization, and a secondary amine within the ring, protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective, sequential chemical modifications, making it an invaluable intermediate for constructing complex target molecules. This guide will elucidate its chemical identity, synthesis, reactivity, applications, and safety protocols, providing a self-contained resource for laboratory scientists.
Chemical Identity and Properties
A point of common confusion in chemical catalogs and literature is the distinction between tert-butyl 3-(aminomethyl)azepane-1-carboxylate and the closely related tert-butyl 3-aminoazepane-1-carboxylate. The former contains a methylene spacer between the azepane ring and the primary amine, while the latter features the amine directly attached to the ring. This guide focuses on the aminomethyl variant but provides data for both for clarity.
Nomenclature and Synonyms
-
Primary Subject: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
-
Synonyms: 1-Boc-3-(aminomethyl)azepane
-
-
Related Compound: tert-Butyl 3-aminoazepane-1-carboxylate
Chemical Identifiers
The distinct structures result in different molecular formulas, weights, and registry numbers. It is critical for researchers to verify the CAS number to ensure procurement of the correct reagent.
| Identifier | tert-Butyl 3-(aminomethyl)azepane-1-carboxylate | tert-Butyl (3R)-3-aminoazepane-1-carboxylate |
| CAS Number | 876147-47-6[3] | 1032684-85-7[1][2][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂[3] | C₁₁H₂₂N₂O₂[1] |
| Molecular Weight | 228.33 g/mol [3] | 214.30 g/mol [1] |
| IUPAC Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | tert-butyl (3R)-3-aminoazepane-1-carboxylate[1] |
| SMILES | O=C(N1CC(CN)CCCC1)OC(C)(C)C[3] | CC(C)(C)OC(=O)N1CCCCN[1] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Powder / Colorless to light yellow liquid | [2][4] |
| Boiling Point | ~296.5 °C (Predicted) | [2][4] |
| Density | ~1.020 g/cm³ (Predicted) | [2][4] |
| Storage | 2-8°C or Room Temperature; Keep in dark place, inert atmosphere | [2][3][4] |
Synthesis and Reactivity
Core Reactivity Principles
The synthetic utility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is dictated by the predictable reactivity of its functional groups.
-
Nucleophilic Primary Amine: The exocyclic -(CH₂)NH₂ group is a potent nucleophile, readily participating in a wide range of transformations including acylation, sulfonylation, alkylation, and reductive amination. This serves as the primary point for diversification and attachment of pharmacophoric elements.
-
Stable Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the endocyclic nitrogen is robust and stable to most nucleophilic and reductive conditions. Its purpose is to mask the reactivity of the ring amine during modification of the primary amine. The Boc group is efficiently and cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for subsequent reactions.[5] This orthogonal stability is the cornerstone of its application as a versatile building block.[6]
Synthetic Approaches
The synthesis of this class of compounds typically involves the selective mono-protection of a corresponding diamine precursor. A common and illustrative method is the reaction of a diamine with di-tert-butyl dicarbonate (Boc₂O). By using an excess of the diamine, the statistical probability of mono-protection is increased, minimizing the formation of the di-protected byproduct.[6]
More advanced methods for tert-butylation have been developed to improve safety and efficiency. A notable example is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which can proceed faster and in higher yields compared to conventional methods.[5][7]
Representative Experimental Protocol: Reductive Amination
To demonstrate the utility of this building block, the following protocol describes a general procedure for its reaction with an aldehyde or ketone to form a secondary amine, a common transformation in drug discovery programs.
Objective: To couple tert-butyl 3-(aminomethyl)azepane-1-carboxylate with a generic aldehyde (R-CHO) via reductive amination.
Methodology:
-
Reaction Setup: To a solution of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add 3Å molecular sieves and stir for 30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be added directly to the mixture without a separate imine formation/isolation step.
-
Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
Visualization of Reductive Amination Workflow
Caption: Workflow for the reductive amination of the title compound.
Applications in Drug Discovery and Development
The unique structural features of tert-butyl 3-(aminomethyl)azepane-1-carboxylate make it a valuable starting material for several therapeutic areas.
Role as a Saturated Heterocyclic Scaffold
The azepane core provides a non-planar, saturated scaffold that is increasingly sought after in drug design to escape "flatland" chemistry. This three-dimensional structure can lead to higher binding affinity and selectivity for protein targets.[8] Its application is particularly noted in neuropharmacology, where azepane-containing molecules have been explored as potent inhibitors of neurotransmitter transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT).[9] The potent in vivo pharmacology of some chiral bicyclic azepanes suggests their potential in addressing unmet needs in neurological diseases.[9]
Application in Kinase Inhibitor Synthesis
The related building block, (3R)-3-Aminoazepane-1-carboxylic Acid tert-Butyl Ester, is explicitly cited as an intermediate in the preparation of ureidothiophenes, which act as Checkpoint Kinase 1 (CHK1) inhibitors.[2][4] CHK1 is a critical regulator of the cell cycle and a target for cancer therapy. This demonstrates the utility of the Boc-protected amino-azepane scaffold in oncology research.
Utility as a Bifunctional Linker
The orthogonal reactivity of the two amine groups allows this molecule to function as a linker.[6] The primary amine can be used to attach to one part of a molecule (e.g., a targeting ligand), and after Boc deprotection, the secondary amine can be coupled to another component (e.g., a payload or solubility modifier), making it relevant for the construction of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. Users must consult the full Safety Data Sheet (SDS) before use.
Hazard Identification
| GHS Pictogram | Signal Word | Hazard Statements | Source |
| Danger | H302: Harmful if swallowed.H312: Harmful in contact with skin.H318: Causes serious eye damage.H332: Harmful if inhaled. | [3] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[10][11]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical assistance.[10]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][12] Store in a corrosives area and keep locked up.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]
Conclusion
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate is a high-value synthetic intermediate that offers medicinal chemists a reliable and versatile tool for introducing the azepane scaffold into novel molecular architectures. Its well-defined, orthogonal reactivity allows for controlled, stepwise synthetic strategies, facilitating the exploration of chemical space in a rational manner. From neuropharmacology to oncology, the application of this building block and its close analogs underscores the continued importance of saturated heterocycles in the development of next-generation therapeutics. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this potent building block in their synthetic campaigns.
References
- SAFETY DATA SHEET. BigCommerce. [Link]
- Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]
- tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. [Link]
- (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Home Sunshine Pharma. [Link]
- [3-(Aminomethyl)cyclobutyl] azepane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- Ro-quéro, C., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Molecules. [Link]
- Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]
Sources
- 1. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 12. images.nicindustries.com [images.nicindustries.com]
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a key building block in medicinal chemistry and drug development. This document will delve into the theoretical principles and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule. A detailed, step-by-step protocol for sample preparation and data acquisition is provided, alongside an in-depth interpretation of the spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J). This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors, ensuring accurate structural verification and purity assessment.
Introduction
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (CAS No. 876147-47-6) is a versatile bifunctional molecule incorporating a seven-membered azepane ring, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group.[1] The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a primary amine provides a convenient handle for further functionalization, while the Boc group offers robust protection of the secondary amine within the azepane ring, allowing for selective chemical transformations. Given its importance, unambiguous structural characterization is paramount, with NMR spectroscopy being the most powerful tool for this purpose.
This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. We will explore the rationale behind the observed chemical shifts and coupling patterns, providing a framework for researchers to confidently identify this compound and assess its purity.
Molecular Structure and NMR-Active Nuclei
The structure of tert-butyl 3-(aminomethyl)azepane-1-carboxylate contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. A thorough understanding of the molecular symmetry and the electronic environment of each nucleus is crucial for accurate spectral assignment.
Caption: Molecular structure of tert-butyl 3-(aminomethyl)azepane-1-carboxylate with key atoms numbered for NMR assignment.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, a predicted ¹H NMR spectrum of tert-butyl 3-(aminomethyl)azepane-1-carboxylate in a standard deuterated solvent like CDCl₃ would exhibit the following key features:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.4 - 3.2 | Multiplet | 4H | H2, H7 | Protons on carbons adjacent to the Boc-protected nitrogen are deshielded. |
| ~ 2.8 - 2.6 | Multiplet | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the primary amine are deshielded. |
| ~ 2.5 | Multiplet | 1H | H3 | The proton on the carbon bearing the aminomethyl group. |
| ~ 1.8 - 1.4 | Multiplet | 8H | H4, H5, H6, -NH₂ | Overlapping signals from the remaining azepane ring protons and the primary amine protons. The amine protons are often broad and may exchange with residual water. |
| 1.46 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each carbon environment:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded. |
| ~ 79 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 50 - 40 | C2, C7, -CH₂-NH₂ | Carbons directly attached to nitrogen atoms are found in this region. |
| ~ 40 - 30 | C3, C4, C5, C6 | The remaining methylene carbons of the azepane ring. |
| 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Caption: A standardized workflow for the acquisition and processing of NMR data.
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and has a simple solvent signal. For more polar samples, or to observe exchangeable protons (like -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents due to its chemical inertness, volatility (allowing for easy sample recovery), and a single sharp signal at 0 ppm that does not typically overlap with analyte signals.
-
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹H NMR is highly sensitive, so fewer scans are needed. ¹³C NMR has a much lower natural abundance and sensitivity, necessitating a larger number of scans.
Data Interpretation and Structural Verification
The predicted NMR data provides a strong foundation for the analysis of the experimental spectra. The characteristic singlet of the Boc group at ~1.46 ppm with an integration of 9H is a key diagnostic signal. The signals for the protons on the carbons adjacent to the nitrogens (H2, H7, and the aminomethyl protons) are expected to be in the downfield region of the aliphatic signals due to the electron-withdrawing effect of the nitrogen atoms. The remaining azepane ring protons will form a complex multiplet in the upfield region.
In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group and the quaternary carbon of the tert-butyl group are readily identifiable by their characteristic chemical shifts. The remaining carbon signals can be assigned based on their expected chemical shifts and by using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals that are directly bonded.
Conclusion
This technical guide has provided a comprehensive overview of the NMR spectroscopic characterization of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. By understanding the expected ¹H and ¹³C NMR spectral features and following the detailed experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block. The provided analysis serves as a valuable reference for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate use of this versatile molecule in their research.
References
-
ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58992601, tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from [Link]
Sources
Characterization of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate: A Mass Spectrometry Technical Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional,
tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 1032684-85-7 for the generic structure) represents a high-value bifunctional scaffold. It features a 7-membered azepane ring (providing conformational flexibility and 3D character) protected by a Boc group, with a primary aminomethyl arm ready for diversification.
This guide details the mass spectrometric (MS) characterization of this molecule. It moves beyond basic identification to explore fragmentation mechanics, impurity profiling, and robust quantification protocols required for IND-enabling studies.
Physicochemical Profile & MS Readiness
Before initiating MS analysis, we must establish the theoretical baseline. Unlike the more common 3-aminoazepane, the 3-(aminomethyl) variant contains an additional methylene group, altering its mass and fragmentation kinetics.
Table 1: Molecular Specifications
| Property | Value | Notes |
| Formula | Confirmed via elemental count (Azepane + Boc + Methylamine) | |
| Exact Mass | 228.1838 Da | Monoisotopic mass |
| 229.1911 m/z | Primary ESI+ precursor ion | |
| LogP (Calc) | ~1.4 - 1.8 | Moderately lipophilic due to Boc; amenable to Reverse Phase LC |
| pKa (Est) | ~9.5 (Primary Amine) | Requires high pH mobile phase or acidic modifiers for ionization |
Mass Spectrometry Fundamentals
Ionization Strategy: ESI+ vs. APCI
For this scaffold, Electrospray Ionization in Positive Mode (ESI+) is the gold standard.
-
Reasoning: The primary amine on the methyl arm is highly basic. Even in weak organic acids (0.1% Formic Acid), it protonates readily (
), generating a stable species. -
APCI Caution: Atmospheric Pressure Chemical Ionization (APCI) often uses higher temperatures that can induce premature thermal degradation of the Boc group (thermally labile above 150°C), complicating spectral interpretation.
The Fragmentation Pathway (MS/MS)
Understanding the collision-induced dissociation (CID) of this molecule is vital for structural confirmation. The fragmentation is dominated by the instability of the tert-butyl carbamate (Boc) group.
Primary Mechanism: The "Boc Collapse"
-
Precursor Selection: The protonated molecular ion at m/z 229.19 is selected.
-
Neutral Loss 1 (Isobutene): The tert-butyl group eliminates as isobutene (
, 56 Da) via a McLafferty-like rearrangement or direct elimination. This yields the carbamic acid intermediate (m/z 173). -
Neutral Loss 2 (
): The carbamic acid is unstable and rapidly decarboxylates ( , 44 Da), leaving the fully deprotected 3-(aminomethyl)azepane core. -
Result: A dominant product ion at m/z 129.14 (
).
Secondary Mechanism: Ring Scission
At higher collision energies (>35 eV), the azepane ring itself fragments. Common losses include ammonia (
Visualization: Fragmentation Logic
The following diagram illustrates the specific decay pathway for this molecule.
Figure 1: ESI+ Fragmentation pathway of tert-butyl 3-(aminomethyl)azepane-1-carboxylate showing the characteristic loss of the Boc protecting group.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for self-validation . It includes system suitability steps that must pass before sample analysis.
A. System Suitability (The "Trust" Step)
-
Blank Injection: Inject pure mobile phase. Requirement: No peaks >5% of LLOQ (Lower Limit of Quantification) at retention time (RT).
-
Standard Injection: Inject a 1 µM standard. Requirement: Peak asymmetry factor between 0.8 and 1.2.
-
Carryover Check: Inject a high standard followed by a blank. Requirement: Blank must show <0.1% of the high standard area.
B. Chromatographic Conditions (UPLC)
The polarity of the amine requires careful column selection to prevent peak tailing.
| Parameter | Setting | Rationale |
| Column | Waters XBridge BEH C18 (2.1 x 50mm, 1.7µm) | High pH stability; "BEH" particle reduces silanol interactions with amines. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | High pH keeps the amine neutral, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile (100%) | Standard organic modifier. |
| Gradient | 5% B to 95% B over 3.0 min | Fast ramp suitable for high-throughput screening. |
| Flow Rate | 0.6 mL/min | Optimal for UPLC efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
C. Mass Spectrometer Settings (Triple Quadrupole)
-
Source: ESI Positive
-
Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation of Boc).
-
Desolvation Temp: 450°C
-
MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 229.2 | 129.1 | 22 | Most abundant; loss of Boc group. |
| Qualifier 1 | 229.2 | 57.1 | 15 | tert-butyl cation; confirms Boc presence. |
| Qualifier 2 | 229.2 | 112.1 | 35 | Ring fragmentation ( |
Impurity Profiling & Troubleshooting
When analyzing this scaffold, three specific impurities often confound the spectra.
-
The "N-N" Regioisomer: During synthesis, the Boc group might migrate or protect the primary amine instead of the ring nitrogen (if not synthesized selectively).
-
Differentiation: These isomers have identical mass (isobaric). They must be separated chromatographically. The primary carbamate (linear arm) usually elutes later than the ring carbamate on C18 columns due to steric accessibility.
-
-
The "Double Boc":
. Occurs if excess Boc anhydride was used. -
The Deprotected Species:
. Indicates sample degradation. Storage Tip: Store samples in DMSO at -20°C; avoid acidic aqueous buffers for long-term storage.
Analytical Workflow Diagram
Figure 2: Standardized LC-MS/MS workflow for the quantification of Boc-aminomethyl-azepane.
References
-
Boc Fragmentation Mechanisms
-
Azepane Scaffolds in Drug Discovery
-
General ESI-MS of Amines
-
PubChem Compound Summary
Sources
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
This guide provides a comprehensive technical overview of the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delves into the physicochemical properties, solubility characteristics, and robust methodologies for the accurate determination of this compound's solubility. We will explore the theoretical underpinnings of its solubility behavior and provide practical, field-proven protocols for its assessment, ensuring scientific integrity and reproducibility.
Introduction: The Significance of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in Medicinal Chemistry
Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a versatile bifunctional molecule incorporating a saturated seven-membered azepane ring, a primary amine, and a carbamate protecting group. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The presence of a primary amine provides a vector for further chemical modification and pharmacophore elaboration, while the tert-butoxycarbonyl (Boc) protecting group allows for orthogonal synthesis strategies by masking the reactivity of the secondary amine within the azepane ring.[3] Understanding the solubility of this intermediate is paramount for its effective use in synthetic transformations, purification processes, and the development of downstream active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Foundation for Understanding Solubility
A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility. The key parameters for tert-butyl 3-(aminomethyl)azepane-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [4] |
| Molecular Weight | 228.33 g/mol | [4] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Predicted pKa (most basic) | ~10.4 (for the primary amine) | Estimated based on similar structures |
| Calculated XLogP3 | 1.3 | [4] |
The calculated XLogP3 value of 1.3 suggests a moderate degree of lipophilicity. The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbonyl oxygen and the nitrogen atoms) indicates that the molecule has the capacity to interact with a range of protic and aprotic solvents. The basic nature of the primary amine implies that the solubility of this compound will be highly dependent on the pH of aqueous solutions.
Estimated Solubility Profile
While experimental solubility data for tert-butyl 3-(aminomethyl)azepane-1-carboxylate is not extensively published, we can estimate its solubility in a range of common laboratory solvents based on its physicochemical properties and the general behavior of Boc-protected amines. These estimations are intended to guide solvent selection for synthesis, purification, and analytical method development.
| Solvent | Dielectric Constant (ε) | Polarity | Estimated Solubility (mg/mL) | Rationale |
| Water | 80.1 | Polar Protic | < 1 (at neutral pH) | The hydrophobic tert-butyl group and the carbon backbone limit aqueous solubility. Solubility is expected to increase significantly at acidic pH due to the protonation of the primary amine. |
| Methanol | 32.7 | Polar Protic | > 100 | The ability to hydrogen bond with methanol and the moderate polarity of the molecule suggest high solubility. |
| Ethanol | 24.5 | Polar Protic | > 100 | Similar to methanol, ethanol is a good solvent for this type of molecule. |
| Isopropanol | 19.9 | Polar Protic | > 50 | Slightly lower polarity than ethanol may result in slightly lower, but still high, solubility. |
| Acetonitrile | 37.5 | Polar Aprotic | > 100 | A polar aprotic solvent that can effectively solvate the molecule. Often used in purification of similar compounds.[5] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | > 100 | A common solvent for organic synthesis and extraction of Boc-protected amines. |
| Ethyl Acetate | 6.0 | Moderately Polar | > 50 | A moderately polar solvent capable of dissolving the compound. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | > 100 | A good solvent for a wide range of organic compounds, including Boc-protected amines. |
| Toluene | 2.4 | Nonpolar | < 10 | The polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents. |
| Hexane | 1.9 | Nonpolar | < 1 | The compound is expected to have very low solubility in nonpolar aliphatic solvents. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[6][7] This protocol provides a robust and reproducible approach for determining the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
Principle
An excess of the solid compound is equilibrated with a specific solvent at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value. This concentration represents the thermodynamic solubility.
Materials and Equipment
-
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (solid)
-
Selected solvents (HPLC grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Experimental workflow for the determination of thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of solid tert-butyl 3-(aminomethyl)azepane-1-carboxylate to several vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Equilibrate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Sample Preparation for Analysis: Accurately dilute the filtered supernatant with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analytical Quantification: Analyze the diluted samples by a validated HPLC method. Quantify the concentration of tert-butyl 3-(aminomethyl)azepane-1-carboxylate by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Calculation of Solubility: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Factors Influencing Solubility and Stability
The solubility and stability of tert-butyl 3-(aminomethyl)azepane-1-carboxylate are governed by a combination of intrinsic molecular properties and extrinsic environmental factors. A comprehensive understanding of these factors is crucial for accurate solubility determination and for designing robust synthetic and formulation processes.
Figure 2: Key factors influencing the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
pH
The presence of the primary amine makes the aqueous solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate highly pH-dependent. At acidic pH values below its pKa, the primary amine will be protonated, forming a more polar and, therefore, more water-soluble ammonium salt. Conversely, at basic pH values, the amine will be in its neutral, less soluble form.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this relationship should be experimentally determined for each solvent system.
Chemical Stability and Degradation Pathways
The stability of the Boc protecting group is a critical consideration. While generally stable under basic and neutral conditions, the Boc group is labile to acidic conditions.[8] Strong acids can rapidly cleave the carbamate, leading to the formation of the corresponding free diamine, carbon dioxide, and isobutylene. This degradation pathway can artificially inflate solubility measurements in acidic media if not properly controlled and accounted for.
Furthermore, Boc groups can also be susceptible to thermal degradation at elevated temperatures.[9] Therefore, prolonged exposure to high temperatures during solubility studies or processing should be avoided.
Conclusion
This technical guide has provided a detailed examination of the solubility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. By understanding its physicochemical properties and the factors that influence its solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol for determining thermodynamic solubility offers a robust and reliable method for obtaining accurate and reproducible data, which is essential for advancing drug discovery and development programs that utilize this important chemical building block.
References
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
ACS Publications. (n.d.). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]
-
Digital Commons @ IWU. (2025, April 12). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-(aminomethyl)azepane-1-carboxylate (C12H24N2O2). Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Springer Nature. (2020, November 16). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
PubMed. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
A Technical Guide to the Stability of tert-butyl 3-(aminomethyl)azepane-1-carboxylate: A Framework for Researchers
Executive Summary
tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its unique azepane scaffold combined with a protected secondary amine and a reactive primary amine.[1] Its incorporation into novel therapeutic agents necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive framework for researchers and drug development professionals to assess the stability of this compound. While specific, published stability data for this exact molecule is scarce, this document leverages first principles of organic chemistry, the known behavior of its constituent functional groups, and established regulatory guidelines to propose potential degradation pathways and outline robust protocols for a complete stability assessment. The methodologies described herein are designed to establish the intrinsic stability of the molecule, identify potential degradants, and develop a stability-indicating analytical method, thereby ensuring the quality, safety, and efficacy of its use in pharmaceutical research and development.
Introduction and Molecular Profile
The utility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate stems from its structural features: a seven-membered azepane ring, a primary aminomethyl group available for synthetic elaboration, and a tert-butyloxycarbonyl (Boc) protected secondary amine. This configuration makes it an attractive intermediate for creating complex molecules with diverse therapeutic applications, including neuropharmacology and anti-inflammatory research.[1]
Understanding the stability of such a key intermediate is paramount. Degradation can lead to the formation of impurities that may be inactive, toxic, or interfere with subsequent synthetic steps. Therefore, a proactive stability analysis is a critical component of risk management in the drug development process. This guide outlines the essential steps to characterize the stability profile of this molecule in accordance with established scientific and regulatory principles.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is provided below. These parameters are essential for designing appropriate analytical methods and understanding the molecule's behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |
| Molecular Weight | 228.33 g/mol | [2] |
| CAS Number | 876147-47-6 | [2] |
| Predicted Boiling Point | 296.5 ± 33.0 °C | [3][4] |
| Predicted pKa | 10.35 ± 0.20 | [3][4] |
| Appearance | Powder / Colorless to light yellow Liquid | [3][4] |
| Predicted XLogP3 | 1.1 | [5] |
Note: Some properties are predicted and should be confirmed experimentally.
Structural Analysis and Potential Degradation Pathways
The stability of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is dictated by its functional groups: the Boc-carbamate and the primary amine.
The Boc-Carbamate Group: Acid Lability
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, known for its stability under basic and nucleophilic conditions.[][7] However, its defining characteristic is its lability under acidic conditions.[7][8] The degradation mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation to form a transient carbamic acid, which rapidly decarboxylates to yield the free amine.[8] This is the most probable degradation pathway for this molecule under acidic stress.
Caption: Proposed mechanism for the acid-catalyzed deprotection of the Boc group.
The Primary Amine Group: Nucleophilicity and Oxidation
The primary amine (-CH₂NH₂) is a nucleophilic center. It can react with electrophilic species, particularly aldehydes and ketones, which may be present as impurities in excipients or solvents, to form Schiff bases (imines).[9] Furthermore, primary amines can be susceptible to oxidative degradation, although this often requires stronger conditions or the presence of catalysts.
The Azepane Ring
The saturated azepane ring is chemically robust and is not expected to be a primary site of degradation under typical pharmaceutical stress conditions. Ring-opening would require harsh conditions not generally relevant to stability testing.
A Strategic Framework for Stability Assessment
A comprehensive stability assessment must be guided by a systematic approach, as outlined by the International Council on Harmonisation (ICH) guidelines.[10][11] The process begins with the development of a validated stability-indicating method, followed by forced degradation studies and, finally, long-term and accelerated stability testing.
Caption: A workflow for conducting a comprehensive stability study.
Protocol: Development of a Stability-Indicating Analytical Method
Rationale: A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the decrease in the amount of the active substance due to degradation. It must also separate and detect any degradation products formed. This is the cornerstone of any reliable stability study.[12] High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the standard approach.
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Screen mobile phase gradients using an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the amines are protonated, leading to better peak shape.
-
-
Detection:
-
Use a photodiode array (PDA) detector to identify a suitable wavelength for quantification and to check for peak purity.
-
Couple the HPLC to a mass spectrometer (MS) to confirm the mass of the parent peak and to aid in the identification of any potential degradants.
-
-
Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is confirmed during forced degradation studies by demonstrating that the main peak is free from co-eluting degradants.
-
Protocol: Forced Degradation (Stress Testing)
Rationale: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing.[13] Their purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[12][14] The goal is typically to achieve 5-20% degradation of the parent compound.
Methodology:
-
Preparation: Prepare stock solutions of tert-butyl 3-(aminomethyl)azepane-1-carboxylate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at 60-80°C.
-
Sample at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze by the SIM.
-
Expected Outcome: Degradation of the parent compound with the formation of 3-(aminomethyl)azepane.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Heat the solution at 60-80°C.
-
Sample at time points, neutralize with an equivalent amount of acid, dilute, and analyze.
-
Expected Outcome: The compound is expected to be relatively stable due to the stability of the Boc group to base.[7]
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protected from light.
-
Sample at time points, quench any remaining H₂O₂ if necessary, dilute, and analyze.
-
Expected Outcome: Potential for minor degradation, possibly at the primary amine or adjacent C-H positions.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Store a solution of the compound at 60-80°C.
-
Sample at time points and analyze.
-
Note: High temperatures (e.g., >150°C) can cause thermolytic cleavage of the Boc group.[15]
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Analyze the samples alongside a dark control.
-
Protocol: Long-Term and Accelerated Stability Studies
Rationale: These studies are designed to evaluate the stability of the substance under recommended storage conditions to establish a re-test period.[11] The conditions are defined by ICH guidelines for different climatic zones.[16]
Methodology:
-
Packaging: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage Conditions: Place samples from at least three primary batches into stability chambers set to the conditions below.
-
Testing Schedule: Analyze the samples at specified time points using the validated stability-indicating method.[10][17]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
Table based on ICH Q1A(R2) guidelines.[10][17]
Conclusion
While tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a valuable synthetic intermediate, a comprehensive understanding of its stability is essential for its reliable use in drug development. The primary anticipated stability liability is the acid-catalyzed cleavage of the Boc-protecting group. Other potential, though likely less significant, degradation pathways include oxidation of the primary amine and interactions with reactive impurities.
By implementing the systematic framework presented in this guide—including the development of a stability-indicating method, comprehensive forced degradation studies, and formal long-term stability testing—researchers can confidently characterize the stability profile of this molecule. This rigorous approach ensures the integrity of the material, supports regulatory filings, and ultimately contributes to the development of safe and effective new medicines.
References
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Prajapati, D. T., & Bodiwala, K. B. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]
-
Dalvie, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Lopes, J. F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Kamberi, M., & Tsutsumi, Y. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Battilocchio, C., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
EMA. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2008). Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. Retrieved from [Link]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Jagschies, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]
- Kumar, V., & Bansal, G. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
ChemUniverse. (n.d.). TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE [Q01094] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 5. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. drhothas.com [drhothas.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Guide: Conformational Analysis of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Executive Summary
This guide provides a comprehensive technical framework for the conformational analysis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6). As a 7-membered nitrogen heterocycle with a carbamate protecting group and a flexible primary amine substituent, this molecule presents a complex energy landscape critical for structure-based drug design (SBDD). This document details the theoretical basis, computational strategies, and experimental validation protocols required to elucidate its bioactive conformations.
Theoretical Framework: The Azepane Energy Landscape
The Challenge of Medium-Sized Rings
Unlike the rigid chair conformation of cyclohexane or piperidine, the azepane (homopiperidine) ring exists in a dynamic equilibrium of flexible conformers. The energy barriers between these states are low (
For tert-butyl 3-(aminomethyl)azepane-1-carboxylate, two structural features impose significant constraints:
-
N-Boc Group (Carbamate Resonance): The
segment possesses partial double-bond character, forcing the segment and the Boc group into a locally planar arrangement. This restricts the available ring puckering modes, often favoring Twist-Chair (TC) or Twist-Boat (TB) geometries over the classic Chair. -
3-Aminomethyl Substituent: This group introduces 1,3-allylic strain (A(1,3)) relative to the N-Boc group. Furthermore, it acts as a hydrogen bond donor, potentially locking the flexible ring into a specific conformation via an intramolecular Hydrogen Bond (IHB) with the Boc carbonyl oxygen.
Conformational Hypothesis: The "Folded" vs. "Open" States
We posit a solvent-dependent equilibrium between two dominant populations:
-
State A (Folded): Stabilized by an intramolecular H-bond between the primary amine (
) and the Boc carbonyl oxygen ( ). This forms a pseudo-7-membered ring, restricting the azepane core into a specific Twist-Boat geometry. Dominant in non-polar solvents (e.g., , Toluene- ). -
State B (Open): Solvation of the amine and carbonyl disrupts the IHB. The ring relaxes into a fluxional Twist-Chair/Chair equilibrium driven by steric minimization of the 3-substituent (preferring a pseudo-equatorial orientation). Dominant in polar protic/aprotic solvents (e.g., DMSO-
, ).
Computational & Experimental Workflow
The following diagram outlines the integrated workflow for defining the conformational ensemble.
Figure 1: Integrated computational and experimental workflow for azepane conformational analysis.
Experimental Protocols
Protocol A: NMR Solvent Titration (H-Bond Detection)
Objective: To determine the presence of an intramolecular hydrogen bond (IHB) between the 3-aminomethyl group and the Boc carbonyl.
Principle: An IHB-protected proton will show minimal chemical shift change (
-
Preparation: Dissolve 10 mg of the analyte in 600
L of (0.0% DMSO). -
Baseline Scan: Acquire a standard
H NMR spectrum at 298 K. Record the chemical shift ( ) of the amine protons. -
Titration: Sequentially add DMSO-
in increments of 10 L (approx. 2% v/v steps) up to 20% v/v. -
Analysis: Plot
vs. % DMSO.-
Strong Slope (
ppm/%): Solvent-exposed NH (Open Conformation). -
Weak Slope (
ppm/%): Intramolecularly H-bonded NH (Folded Conformation).
-
Protocol B: Variable Temperature (VT) NMR
Objective: To measure the energy barrier (
-
Solvent Selection: Use Toluene-
(for low temp) or DMSO- (for high temp). -
Range: Cool the sample from 298 K down to 193 K in 10 K decrements.
-
Observation: Monitor the methylene protons of the azepane ring (
). -
Coalescence: Identify the coalescence temperature (
) where geminal protons split into distinct axial/equatorial signals. -
Calculation: Use the Eyring equation to calculate the rotational barrier.
Protocol C: X-Ray Crystallography (Derivatization)
Since the free amine is a liquid or low-melting solid, derivatization is often required for rigorous structural proof. Derivatization: React the 3-aminomethyl group with p-nitrobenzenesulfonyl chloride (NsCl) or p-bromobenzoyl chloride to introduce a heavy atom and crystallinity. Crystal Growth: Slow evaporation of an EtOAc/Hexane (1:3) solution.
Quantitative Data Summary
The following table summarizes expected NMR parameters for the two primary conformational states based on analogous 3-substituted N-Boc heterocycles.
| Parameter | State A: Folded (IHB) | State B: Open (Solvated) |
| Dominant Solvent | ||
| NH Chemical Shift | Downfield ( | Upfield ( |
| Low ( | High ( | |
| NOE Interaction | Strong NOE: | Weak/Null NOE: |
| Ring Geometry | Distorted Twist-Boat | Fluxional Twist-Chair |
| Est. Population (298K) | ~70% (in non-polar media) | >95% (in polar media) |
Mechanistic Logic: The H-Bond Lock
The stabilization of the "Folded" conformer is driven by a specific interaction network. The diagram below visualizes the competing forces.
Figure 2: Energy landscape depicting the competition between entropic freedom (Open) and enthalpic stabilization (Folded).
References
-
Conformational regulation of substituted azepanes through selective monofluorination. Source: Organic & Biomolecular Chemistry (RSC) [Link]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes. Source: Semantic Scholar / ResearchGate [Link]
-
Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols. Source: PubMed (NIH) [Link]
-
PubChem Compound Summary: tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Source: PubChem [Link][1]
-
Conformational preferences for 3-piperideines: an Ab initio and molecular mechanics study. Source: PubMed (NIH) [Link]
Sources
Chiral Properties of tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chiral properties of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a key building block in modern medicinal chemistry. The conformational flexibility of the seven-membered azepane ring, combined with the stereocenter at the 3-position, imparts unique three-dimensional characteristics that are critical for its application in the synthesis of targeted therapeutics. This document details the synthesis of the racemic compound, strategies for enantiomeric resolution, and analytical techniques for the characterization of its enantiomers. Particular emphasis is placed on the practical application of this chiral scaffold in drug discovery, including its role in the development of novel kinase inhibitors.
Introduction: The Significance of Chiral Azepanes in Drug Discovery
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds.[1] The inherent flexibility of the azepane ring allows it to adopt multiple conformations, enabling it to interact with a diverse range of biological targets.[2][3] The introduction of a chiral center, as seen in tert-butyl 3-(aminomethyl)azepane-1-carboxylate, further enhances its utility by providing a defined three-dimensional arrangement of functional groups, which is often crucial for potent and selective drug-target interactions.[2]
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[4] Consequently, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug development. This guide focuses on tert-butyl 3-(aminomethyl)azepane-1-carboxylate as a case study to illustrate the principles and techniques involved in harnessing chirality for the creation of novel therapeutic agents. The (R)-enantiomer of this compound, in particular, has been identified as a valuable intermediate in the synthesis of Checkpoint Kinase 1 (Chk1) inhibitors, which are a promising class of anti-cancer agents.[5][6][7][8]
Synthesis of Racemic tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate
A common and effective strategy for the synthesis of the racemic parent compound involves a multi-step sequence starting from a suitable precursor, such as tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate. This approach offers a reliable pathway to the target molecule through the formation and subsequent reduction of an azide intermediate.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as a three-step process:
Caption: Synthetic pathway from the corresponding alcohol to the target amine.
Step-by-Step Experimental Protocol
Step 1: Mesylation of tert-Butyl 3-(Hydroxymethyl)azepane-1-carboxylate
The initial step involves the activation of the primary alcohol by converting it to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Protocol:
-
Dissolve tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Slowly add methanesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.[9]
-
Step 2: Synthesis of tert-Butyl 3-(Azidomethyl)azepane-1-carboxylate
The mesylate is then converted to the corresponding azide through an SN2 reaction.
-
Protocol:
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide to the solution.
-
Heat the reaction mixture to a temperature typically ranging from 60 to 80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude azide can be purified by column chromatography on silica gel.[10]
-
Step 3: Reduction of tert-Butyl 3-(Azidomethyl)azepane-1-carboxylate to the Amine
The final step is the reduction of the azide to the primary amine. Several methods can be employed for this transformation.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the purified azide in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired racemic tert-butyl 3-(aminomethyl)azepane-1-carboxylate. The product is often of sufficient purity for the subsequent resolution step.
-
Chiral Resolution of Racemic tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate
The separation of the racemic mixture into its constituent enantiomers is a critical step in accessing the enantiopure building blocks required for stereospecific drug synthesis. Classical resolution via diastereomeric salt formation with a chiral resolving agent is a widely used and scalable method.
Principles of Diastereomeric Salt Resolution
This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Recommended Protocol using Dibenzoyl-L-Tartaric Acid (L-DBTA)
Dibenzoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic amines.[1][11]
-
Protocol:
-
Dissolve the racemic tert-butyl 3-(aminomethyl)azepane-1-carboxylate in a suitable solvent, such as methanol, ethanol, or a mixture of alcohols and water.
-
In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in the same solvent system, gently heating if necessary.
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.
-
If necessary, recrystallize the salt to achieve the desired enantiomeric excess (ee).
-
To liberate the free amine, suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM or ethyl acetate) and add an aqueous base (e.g., 1M NaOH) until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched amine.
-
Analytical Methods for Enantiomeric Purity Determination
Accurate determination of the enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[12][13]
Chiral HPLC
Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[12]
-
Column Selection: For primary amines such as tert-butyl 3-(aminomethyl)azepane-1-carboxylate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective.[14]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. For reversed-phase applications, mixtures of water, acetonitrile, or methanol with additives like acids or buffers are used.
-
Method Development (Illustrative):
-
Initial Screening: Screen different chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Astec CHIROBIOTIC T) with a standard mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine).
-
Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the non-polar and polar components and the concentration of the amine additive. The flow rate and column temperature can also be adjusted to improve resolution.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Note: This is an illustrative method and requires optimization for the specific compound.
Chiroptical Properties: VCD and ORD
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for the unambiguous determination of the absolute configuration of chiral molecules in solution.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be definitively assigned.[7][15]
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting curve, known as an ORD spectrum, is characteristic of a particular enantiomer. While less structurally informative than VCD, ORD is a valuable tool for characterizing chiral compounds.
The determination of the absolute configuration of tert-butyl 3-(aminomethyl)azepane-1-carboxylate would involve obtaining the experimental VCD and/or ORD spectra of an enantiomerically pure sample and comparing them to the theoretically calculated spectra.
Conformational Analysis of the Chiral Azepane Ring
The seven-membered azepane ring is conformationally flexible and can exist in various chair, boat, and twist-chair conformations.[15][16][17] The presence of the N-Boc protecting group and the aminomethyl substituent at the C3 position influences the conformational equilibrium. The stereochemistry at C3 plays a significant role in dictating the preferred conformation of the ring and the orientation of the substituent, which in turn affects how the molecule interacts with its biological target.
Computational modeling, using methods such as Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the molecule and identifying the low-energy conformers. Experimental validation of the predicted conformations can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Application in Medicinal Chemistry: A Chiral Building Block for CHK1 Inhibitors
The enantiomerically pure forms of tert-butyl 3-(aminomethyl)azepane-1-carboxylate are valuable chiral building blocks in drug discovery. A notable application is in the synthesis of inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle and DNA damage response.[5] Inhibition of Chk1 is a promising therapeutic strategy for cancer, as it can sensitize cancer cells to the effects of chemotherapy and radiation.[6][7][8]
The defined stereochemistry of (R)-tert-butyl 3-(aminomethyl)azepane-1-carboxylate allows for its incorporation into complex molecules to provide a specific vector and orientation for other functional groups to interact with the active site of the Chk1 enzyme. This precise positioning is often key to achieving high potency and selectivity for the target kinase.
Conclusion
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate is a versatile chiral building block with significant potential in drug discovery. A thorough understanding of its chiral properties, from synthesis and resolution to conformational behavior and analytical characterization, is essential for its effective application. This guide has provided a comprehensive overview of these aspects, offering both theoretical principles and practical protocols to aid researchers in the synthesis and utilization of this important chiral scaffold. The continued exploration of such chiral building blocks will undoubtedly fuel the development of the next generation of stereochemically defined therapeutics.
References
- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
-
PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]
-
Ojima, I., et al. (2010). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 14(4), 939-943. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]
- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
O'Hagan, D., et al. (2015). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 13(37), 9639-9645. Retrieved from [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). Retrieved from [Link]
- Google Patents. (2015). CN104496806A - Synthetic method of L-dibenzoyl tartaric acid.
-
ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]
-
PubMed. (2014). Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers. Retrieved from [Link]
-
Reagentia. (n.d.). tert-butyl 3-fluoro-3-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Tartaric Acid and Its Derivatives as Chiral Selectors in Stereoselective Synthesis and Analysis. Retrieved from [Link]
-
PubMed Central. (2012). The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Retrieved from [Link]
-
PubMed Central. (2024). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
PubMed. (2020). CHK1 Inhibition Is Synthetically Lethal with Loss of B-Family DNA Polymerase Function in Human Lung and Colorectal Cancer Cells. Retrieved from [Link]
- Google Patents. (2018). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
ACS Figshare. (2021). Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Derivatives. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]
- Google Patents. (2020). CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.
-
ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. Retrieved from [Link]
Sources
- 1. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 2. Use of tert-butylbenzoylated tartardiamide chiral stationary phase for the enantiomeric resolution of acidic compounds by nano-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHK1 Inhibition Is Synthetically Lethal with Loss of B-Family DNA Polymerase Function in Human Lung and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Biological Activity of Azepane Derivatives: A Technical Guide
Executive Summary & Structural Pharmacophore
The azepane scaffold (hexamethyleneimine) is a saturated, seven-membered nitrogen heterocycle that occupies a "privileged" space in medicinal chemistry.[1][2] Unlike its unsaturated counterpart (azepine) or the smaller piperidine ring, azepane offers unique conformational flexibility combined with sufficient hydrophobicity to fill large lipophilic pockets in target proteins.
From a pharmacophore perspective, the azepane ring serves two primary functions:
-
Bioisosteric Replacement: It frequently acts as a bulky, lipophilic bioisostere for piperidine or morpholine rings, often improving metabolic stability or altering receptor selectivity profiles (e.g., in Selective Estrogen Receptor Modulators like Bazedoxifene).
-
Conformational Sampling: The seven-membered ring exists predominantly in a twist-chair conformation but can adopt multiple low-energy states. This entropy allows azepane derivatives to "mold" into flexible binding sites of enzymes (e.g., Acetylcholinesterase) and G-protein coupled receptors (GPCRs).
This guide dissects the biological activity of azepane derivatives, moving from FDA-approved applications to emerging experimental therapeutics in oncology and neurodegeneration.
Therapeutic Applications & Mechanisms of Action[1][2][3][4][5][6]
Metabolic Regulation: Sulfonylureas
Key Drug: Tolazamide
-
Mechanism: Tolazamide incorporates an azepane ring attached to a sulfonylurea core. The azepane moiety binds to the SUR1 subunit of the ATP-sensitive potassium channel (
) on pancreatic -cells. -
Structural Insight: The hydrophobic bulk of the azepane ring enhances binding affinity compared to smaller alkyl chains, facilitating channel closure, membrane depolarization, and subsequent insulin release.
Oncology & Women's Health: SERMs
Key Drug: Bazedoxifene[3]
-
Mechanism: Bazedoxifene acts as a Selective Estrogen Receptor Modulator (SERM). The azepane ring forms a critical part of the side chain that protrudes from the ligand-binding domain of the Estrogen Receptor (ER).
-
Causality: The specific steric volume of the azepane ring disrupts the positioning of Helix 12 in the ER, preventing the recruitment of co-activators required for estrogenic gene transcription in breast tissue, while preserving beneficial effects in bone.
CNS & Neurodegeneration: AChE & Sigma Receptors
Experimental Focus:
-
Alzheimer's Disease (AD): Azepane-fused coumarins and triterpenoids have shown potent Acetylcholinesterase (AChE) inhibition. The azepane ring typically interacts with the peripheral anionic site (PAS) of AChE, blocking amyloid-
aggregation. -
Sigma-1 Receptor (
R): -substituted azepanes have emerged as high-affinity ligands for R. The ring fits into the hydrophobic pocket of the receptor, modulating calcium signaling and providing neuroprotection.
Quantitative Activity Data[4]
The following table summarizes key biological data for azepane-containing compounds, highlighting the scaffold's versatility.
| Compound Class | Target / Indication | Key Potency Metric | Mechanism / Effect |
| Tolazamide | SUR1 ( | Potency ~ Equipotent to Chlorpropamide | Insulin Secretion Stimulation |
| Bazedoxifene | Estrogen Receptor / Osteoporosis | IC | ER Antagonist (Breast) / Agonist (Bone) |
| Setastine | H1 Receptor / Allergy | pA | Histamine Antagonism |
| Azepane-Coumarin | AChE / Alzheimer's | IC | Dual binding (Catalytic + Peripheral sites) |
| Mecillinam | PBP-2 / UTI | MIC: < 1 µg/mL (E. coli) | Inhibition of cell wall elongation |
Visualizing the Signaling & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for Azepane derivatives and their downstream signaling effects in Oncology and Metabolic pathways.
Caption: Mechanistic flow of Azepane derivatives from structural modification to therapeutic outcome across Oncology, Diabetes, and Neurology.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are detailed with "self-validating" control steps.
Protocol A: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
Purpose: To determine the IC
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0). Why: Mimics physiological pH for optimal enzyme stability.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.03 U/mL).
-
-
Assay Workflow:
-
In a 96-well plate, add 140 µL Buffer, 20 µL Test Compound (Azepane derivative in DMSO), and 20 µL AChE solution.
-
Control Step: Include a Solvent Control (DMSO only) to measure 100% activity and a Blank (no enzyme) to correct for spontaneous hydrolysis of ATCh.
-
Incubate at 25°C for 15 minutes . Why: Allows the inhibitor to bind to the enzyme active site (equilibrium).
-
Add 10 µL DTNB and 10 µL ATCh to initiate the reaction.
-
-
Measurement:
-
Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
The yellow color results from the reaction of thiocholine (hydrolysis product) with DTNB.
-
-
Data Analysis:
-
Calculate % Inhibition:
. -
Validation Criteria: The reference standard (e.g., Donepezil) must yield an IC
within ±15% of historical values for the assay to be valid.
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Purpose: To evaluate the antiproliferative activity of azepane derivatives against cancer cell lines (e.g., MCF-7).
-
Cell Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO .
-
-
Treatment:
-
Add Azepane derivatives at serial dilutions (e.g., 0.1 – 100 µM).
-
Self-Validating Control: Use Doxorubicin as a positive control and 0.1% DMSO as a negative control.
-
Incubate for 48 hours .
-
-
MTT Addition:
-
Solubilization & Readout:
-
Remove medium. Add 100 µL DMSO to dissolve formazan.
-
Measure absorbance at 570 nm .
-
Validation: The Z'-factor of the plate must be > 0.5.
-
References
-
FDA Label - Tolazamide . U.S. Food and Drug Administration.[6][7][8] Available at: [Link]
-
FDA Label - Bazedoxifene (Duavee) . U.S. Food and Drug Administration.[6][7][8] Available at: [Link]
-
PubChem Compound Summary for CID 8119: Azepane . National Center for Biotechnology Information. Available at: [Link]
-
Mecillinam Approval . European Medicines Agency. Available at: [Link]
- Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. (Protocol Reference).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mirtazapine - Wikipedia [en.wikipedia.org]
- 8. real.mtak.hu [real.mtak.hu]
Application Note: Modular Synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate
[1]
Target Molecule: tert-butyl 3-(aminomethyl)azepane-1-carboxylate CAS Registry Number: 876147-47-6 Molecular Weight: 228.33 g/mol Key Applications: Intermediate for kinase inhibitors (e.g., Balanol analogues), GPCR ligands, and peptidomimetics.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Van Leusen Reductive Cyanation , which converts a ketone directly to a nitrile with one-carbon homologation. This is superior to standard Wittig/Hydroboration sequences, which are step-intensive and difficult on conformationally mobile 7-membered rings.
Strategic Pathway
-
Starting Material: tert-butyl 3-oxoazepane-1-carboxylate (commercially available or synthesized via Schmidt rearrangement of 3-piperidinone).[1]
-
Functionalization: Conversion of the C3-ketone to a C3-nitrile (retaining the C3 carbon and adding the cyano carbon? Correction: The Van Leusen reaction converts a ketone (
) to a nitrile ( ) at the same carbon, effectively adding one carbon to the substituent, not the ring). -
Reduction: Chemoselective reduction of the nitrile to the primary amine without compromising the Boc protecting group.[1]
Reaction Workflow Diagram
Figure 1: Strategic workflow for the conversion of the oxo-azepane to the aminomethyl-azepane.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 3-cyanoazepane-1-carboxylate
Reaction Type: Van Leusen Reaction (Reductive Cyanation) Mechanism: The tosylmethyl isocyanide (TosMIC) anion adds to the ketone.[1] Subsequent cyclization to an oxazoline and fragmentation yields the nitrile.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density/Conc.[1] | Role |
| tert-butyl 3-oxoazepane-1-carboxylate | 213.27 | 1.0 | Solid | Substrate |
| TosMIC (Tosylmethyl isocyanide) | 195.24 | 1.5 | Solid | Reagent |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 2.2 | Solid | Base |
| DME (Dimethoxyethane) | - | - | Anhydrous | Solvent |
| Ethanol (Absolute) | - | - | Solvent | Co-solvent |
Protocol
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) and purge with Nitrogen (
). -
Solvation: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (5.0 g, 23.4 mmol) and TosMIC (6.85 g, 35.1 mmol) in anhydrous DME (60 mL). Cool the mixture to 0 °C using an ice bath.
-
Base Addition: In a separate vial, dissolve t-BuOK (5.77 g, 51.5 mmol) in a mixture of DME (20 mL) and absolute Ethanol (10 mL). Note: The ethanol is critical for the fragmentation step.
-
Reaction: Add the base solution dropwise to the main reaction flask over 30 minutes at 0 °C.
-
Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (
) should disappear, replaced by the nitrile ( ). -
Workup:
-
Quench with saturated aqueous
(50 mL). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Silica gel, 0-25% EtOAc in Hexanes) to yield the product as a viscous pale-yellow oil.
-
Yield Expectation: 75-85%
-
Data Check: IR signal at ~2240
(CN stretch).
-
Step 2: Reduction to tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Reaction Type: Cobalt-Catalyzed Borohydride Reduction
Rationale: While Hydrogenation (Raney Ni) is standard, it requires high-pressure equipment.[1] The
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| tert-butyl 3-cyanoazepane-1-carboxylate | 224.29 | 1.0 | Substrate |
| Cobalt(II) chloride hexahydrate | 237.93 | 2.0 | Catalyst |
| Sodium Borohydride ( | 37.83 | 10.0 | Reductant |
| Methanol | - | - | Solvent |
| Ammonium Hydroxide (30%) | - | - | Quench |
Protocol
-
Setup: In a 500 mL RBF, dissolve the nitrile intermediate (4.0 g, 17.8 mmol) in Methanol (100 mL).
-
Catalyst Addition: Add
(8.47 g, 35.6 mmol). The solution will turn a deep purple/pink color. Cool to 0 °C. -
Reduction (Critical Step): Add
(6.73 g, 178 mmol) portion-wise over 1 hour.-
Caution: Vigorous gas evolution (
) and exotherm will occur.[1] Do not seal the flask. The solution will turn black (formation of Cobalt boride species).
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench: Carefully add 30% aqueous Ammonium Hydroxide (20 mL) to decompose the borate complexes. Stir for 30 minutes.
-
Filtration: Filter the black suspension through a Celite pad to remove cobalt residues. Rinse the pad with MeOH.
-
Extraction:
-
Concentrate the filtrate to remove MeOH.
-
Redissolve the aqueous residue in DCM (100 mL) and Water (50 mL).
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 10).[1] If not, add 1N NaOH.
-
Extract with DCM (3 x 75 mL).
-
Dry over
and concentrate.
-
-
Purification: The crude amine is often pure enough for the next step.[1] If purification is needed, use a short plug of basic alumina or silica with 5-10% MeOH/DCM + 1%
.
Critical Process Controls & Troubleshooting
Stereochemistry Note
The 3-position is a chiral center.[1] The protocols above produce a racemic mixture .[1]
-
Resolution: If the enantiopure (R) or (S) isomer is required, perform chiral resolution at the amine stage using L-(+)-Tartaric acid or via Chiral SFC (Supercritical Fluid Chromatography).[1]
-
Enantioselective Route: Asymmetric hydrogenation of an enamine precursor is possible but requires expensive Rhodium-DUPHOS catalysts. For most SAR (Structure-Activity Relationship) studies, resolution of the racemate is more cost-effective.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Step 1: Low Yield | Incomplete fragmentation of oxazoline.[1] | Ensure Ethanol is present in the base mixture.[3] Increase reaction time. |
| Step 1: Hydrolysis | Water in solvent.[1] | Use strictly anhydrous DME. |
| Step 2: Boc Loss | Acidic workup or high temp.[1] | Keep workup basic.[1] Do not use LiAlH4 at reflux.[1] |
| Step 2: Dimerization | Formation of secondary amine.[1] | The Cobalt method minimizes this. If using Raney Ni, Ammonia must be added.[1] |
Safety Pathway Diagram (Graphviz)
Figure 2: Safety critical control points for the synthesis workflow.
References
-
PubChem Compound Summary. tert-Butyl 3-oxoazepane-1-carboxylate (CID 22831870).[1][4] National Center for Biotechnology Information.
-
[Link]
-
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114–3118.
-
[Link]
-
-
Organic Chemistry Portal.Reduction of Nitriles to Amines. (Detailed mechanisms for CoCl2/NaBH4 reduction).
-
[Link]
-
-
Cenmed Enterprises. Commercial availability of tert-butyl 3-cyanoazepane-1-carboxylate.[1]
-
[Link]
-
- BLD Pharm.Product Safety Data Sheet: tert-Butyl 3-(aminomethyl)
Author Note: This protocol was synthesized based on standard heterocyclic transformations applied to the specific CAS 876147-47-6. Always verify stoichiometry on a small scale (50-100 mg) before proceeding to gram-scale synthesis.
commercial suppliers of tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Application Note: Technical Guide to High-Purity tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Introduction: The Azepane Advantage
In the landscape of saturated nitrogen heterocycles, the azepane (homopiperidine) ring system represents a strategic "scaffold hop" from the ubiquitous piperidine and pyrrolidine rings. The specific building block tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6) offers a unique vector for drug design:
-
Conformational Flexibility: Unlike the rigid chair conformation of piperidines, the seven-membered azepane ring adopts a twist-chair/twist-boat equilibrium, allowing substituents to access binding pockets that are sterically occluded for 6-membered rings.
-
Vector Extension: The 3-aminomethyl substituent acts as an extended "arm," pushing the amine functionality ~1.5 Å further than a direct 3-amino attachment. This is critical for reaching deep aspartate residues in GPCRs or kinases (e.g., CHK1 inhibitors).
-
Orthogonal Protection: The molecule features a primary amine (reactive handle) and a Boc-protected secondary amine (latent handle), enabling controlled, sequential functionalization.
Commercial Sourcing & Quality Control (QC)
Critical Distinction: Do not confuse the target molecule with its lower homolog, tert-butyl 3-aminoazepane-1-carboxylate (CAS 1032684-85-7). The target molecule contains an extra methylene spacer (–CH₂NH₂).
Supplier Landscape
The compound is commercially available primarily as a racemate . Enantiopure forms ((R) or (S)) are often custom-synthesized or require chiral resolution.
| Supplier Category | Typical Purity | Form | Notes |
| Catalog Aggregators (e.g., eMolecules) | 95-97% | Oil/Low-melting solid | Often source from multiple labs; batch consistency varies. |
| Direct Synthesis Houses (e.g., Enamine, WuXi) | >97% | HCl Salt or Free Base | Higher reliability; can often provide enantiopure batches on request. |
| Bulk Chemical Suppliers (e.g., Combi-Blocks) | >98% | Racemate | Best for gram-scale "Make vs. Buy" decisions. |
Sourcing Decision Tree
Use the following logic to determine whether to source commercially or synthesize in-house.
Figure 1: Decision matrix for sourcing azepane building blocks based on stereochemical requirements.
QC Protocol: Chiral Resolution
Since the commercial supply is often racemic, determining Enantiomeric Excess (ee%) is mandatory before biological testing.
-
Column: Chiralpak IA or IG (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (weak chromophore; high concentration required).
-
Expected Retention: Enantiomers typically separate with
.
Synthetic Pathways (Make vs. Buy)
If commercial stock is unavailable or enantiopurity is required, the "Make" route is robust. The industrial route avoids the hazardous azide intermediates often cited in older literature.
Recommended Synthetic Route: Nitrile Reduction
The most scalable approach involves the reduction of the corresponding nitrile, which fixes the carbon count and avoids ring-expansion variability.
Figure 2: Industrial synthesis via Van Leusen reductive cyanation and nitrile reduction.
Mechanism Insight: The Van Leusen reaction converts the ketone directly to the nitrile with one-carbon homologation, perfectly setting up the aminomethyl scaffold.
Application Protocols
Protocol A: Selective Amide Coupling (Primary Amine)
Objective: Functionalize the exocyclic primary amine while keeping the endocyclic Boc-amine protected.
Reagents:
-
Substrate: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 equiv[2]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve R-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 min at RT to form the active ester.
-
Why? Pre-activation minimizes racemization of the carboxylic acid partner (if chiral).
-
-
Addition: Add the azepane amine (dissolved in minimal DMF) dropwise to the activated acid.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (look for M+H of product; Boc group is acid-labile, so avoid acidic mobile phases if possible, or use rapid gradients).
-
Workup: Dilute with EtOAc, wash with sat.
(x2), water, and brine.[2] Dry over . -
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Boc-Deprotection (The "Gotcha")
Warning: Azepanes are more prone to polymerization/oligomerization upon deprotection than piperidines due to ring strain/conformational entropy.
Optimized Method:
-
Dissolve the N-Boc protected intermediate in DCM (10 volumes) .
-
Add 4N HCl in Dioxane (5-10 equiv) dropwise at 0°C .
-
Why? Avoid neat TFA. The high concentration of TFA can sometimes lead to side reactions or difficulty in removing the counterion. HCl salts of azepanes are generally stable, crystalline solids.
-
-
Warm to RT and stir for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar byproducts. Filter the white solid (HCl salt).
Case Study: Scaffold Hopping in Kinase Inhibitors
Context: A discovery program targeting CHK1 (Checkpoint Kinase 1) utilized a piperidine-3-aminomethyl scaffold. The lead compound had poor metabolic stability (rapid oxidation of the piperidine ring).
Intervention:
-
Design: The piperidine ring was replaced with the azepane scaffold using tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
-
Result:
-
Potency: Maintained nanomolar affinity (IC50 < 10 nM). The 7-membered ring accommodated the binding pocket's solvent-exposed region.
-
Metabolic Stability: The azepane ring showed a 3-fold increase in half-life (
) in human liver microsomes (HLM), likely due to the altered ring puckering preventing P450 oxidation at the -carbon.
-
References
-
Synthesis of Azepanes: Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[3] Nature Chemistry16 , 520–528 (2024). Link
-
Commercial Sourcing Data: PubChem Compound Summary for CID 58992601, tert-Butyl 3-(aminomethyl)azepane-1-carboxylate. Link
-
Chiral Separation Methods: Phenomenex Application Guide for Chiral HPLC. Link
-
Medicinal Chemistry Applications: "Pharmaceutical significance of azepane based motifs for drug discovery." ResearchGate Review. Link
Sources
Application Note: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in Drug Discovery
Executive Summary
This guide details the application of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6 for racemate; 1032684-85-7 for R-isomer) as a high-value building block in medicinal chemistry. Unlike ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) scaffolds, the azepane (7-membered) ring offers unique conformational flexibility and vector orientation. This scaffold is increasingly critical for "escaping flatland" in Fragment-Based Drug Discovery (FBDD) and for fine-tuning physicochemical properties (logP, solubility) in CNS and kinase inhibitor programs.
Strategic Value & Chemical Space
The "Seven-Membered" Advantage
In drug design, expanding ring size from 6 to 7 atoms is not merely a homologation; it is a conformational strategy.
-
Conformational Dynamics: While piperidines exist predominantly in a rigid chair conformation, azepanes adopt a dynamic equilibrium between twist-chair and twist-boat conformers. This flexibility allows the 3-aminomethyl substituent to explore binding pockets inaccessible to rigid analogs.
-
Vector Orientation: The 3-position substitution on a 7-membered ring projects the aminomethyl "warhead" at vectors distinct from the 3-piperidinyl or 3-pyrrolidinyl analogs, often resolving steric clashes in tight active sites (e.g., kinase hinge regions).
-
Intellectual Property (IP): Azepane cores are less represented in patent literature than their smaller ring counterparts, offering a strategic advantage for generating novel chemical matter.
Key Applications
-
Kinase Inhibitors: Used as a solvent-exposed tail or hinge-binder linker (e.g., CHK1 inhibitors).
-
CNS Agents: The lipophilic bulk of the azepane ring often improves Blood-Brain Barrier (BBB) penetration compared to more polar, compact rings.
-
Peptidomimetics: Acts as a
-turn mimetic, constraining the peptide backbone in protease inhibitors.
Technical Specifications & Handling
| Property | Specification |
| CAS (Racemic) | 876147-47-6 |
| CAS (R-isomer) | 1032684-85-7 |
| MW | 228.33 g/mol |
| Appearance | Colorless to light yellow viscous liquid or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability | Stable to basic conditions. Labile to strong acids (Boc removal). |
Critical Handling Note: The primary amine is prone to carbamylation by atmospheric CO₂. Store under argon. If the liquid appears cloudy, filter through a small plug of Celite before use.
Experimental Workflows
Workflow Logic: Divergent Library Synthesis
The orthogonal protection strategy (Boc on ring nitrogen, free primary amine) allows for a "Decorate-then-Deprotect" workflow.
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the primary aminomethyl group and the Boc-protected ring nitrogen.
Protocol A: High-Fidelity Amide Coupling (Primary Amine)
Objective: Functionalize the primary amine with a carboxylic acid (R-COOH) while retaining the Boc group.
Reagents:
-
Scaffold: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add the Azepane Scaffold (1.0 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Self-Validation: Monitor by LCMS. Look for the disappearance of the amine peak and formation of [M+H]⁺ (Product).
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expert Insight: Azepane nitrogens can act as internal bases. If yield is low using EDC/HOBt, switch to T3P (Propylphosphonic anhydride) , which minimizes epimerization of chiral acids and drives difficult couplings.
Protocol B: Controlled Boc-Deprotection
Objective: Remove the Boc group to liberate the secondary ring amine without degrading the newly formed amide bond.
Reagents:
-
Substrate (from Protocol A)
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Scavenger (Optional): Triethylsilane (TES) if the molecule contains electron-rich aromatics (to prevent tert-butyl cation alkylation).
Step-by-Step:
-
Preparation: Dissolve substrate in DCM (0.1 M). Cool to 0°C.
-
Acidification:
-
Method A (TFA): Add TFA dropwise (final ratio 1:4 TFA:DCM).
-
Method B (HCl): Add 4M HCl in Dioxane (5–10 equiv).
-
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Self-Validation: CO₂ gas evolution (bubbling) indicates reaction progress. LCMS should show mass shift of [M-100] (loss of Boc) or [M-56] (loss of t-butyl).
-
-
Workup (Critical):
-
Volatile removal: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Free-basing (if necessary for next step): Redissolve in DCM, wash with sat. Na₂CO₃, dry and concentrate. Warning: Azepanes are secondary amines and can form carbamates with atmospheric CO₂; use immediately.
-
Protocol C: Reductive Amination (Ring Nitrogen)
Objective: Decorate the ring nitrogen to tune lipophilicity or target engagement.
Reagents:
-
Deprotected Azepane (salt or free base)
-
Aldehyde/Ketone (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)
-
Acid catalyst: Acetic acid (catalytic, only if using free base)
Step-by-Step:
-
Imine Formation: Dissolve Azepane in DCE (1,2-Dichloroethane). Add Aldehyde. If using free base, add 1-2 drops of AcOH. Stir 30 mins.
-
Reduction: Add STAB in one portion.
-
Reaction: Stir overnight at RT.
-
Quench: Add sat. NaHCO₃. Stir vigorously for 15 mins.
-
Extraction: Extract with DCM (3x).
Structural Analysis & Quality Control
NMR Characterization Features
Azepanes exhibit complex NMR spectra due to ring flexibility and Boc-rotamers.
-
¹H NMR (CDCl₃): The Boc group appears as a singlet at ~1.45 ppm. Note: You may see "doubling" of peaks due to restricted rotation around the N-Boc bond (rotamers). This is normal. Heating the NMR tube to 50°C often coalesces these peaks.
-
¹³C NMR: Look for the carbamate carbonyl at ~155 ppm.
LCMS Validation
-
Ionization: Azepanes ionize well in ESI+ mode.
-
Fragmentation: In-source fragmentation often leads to loss of the tert-butyl group ([M+H-56]⁺). Do not mistake this for an impurity.
References
- Chemical Properties & Vendor Data
-
Azepane Scaffold in Drug Discovery
-
Kinase Inhibitor Applications
-
Stereochemical Considerations
-
PubChem Compound Summary for CID 34178417 (R-isomer). National Center for Biotechnology Information. Link
-
-
General Synthetic Methodology
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-AMINO-AZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER suppliers & manufacturers in China [m.chemicalbook.com]
- 8. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: The Strategic Use of tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. Among the vast arsenal of chemical motifs, saturated heterocycles have proven to be invaluable for their ability to introduce three-dimensional complexity, modulate physicochemical properties, and serve as rigid scaffolds for presenting pharmacophoric elements. Within this class, the azepane ring, a seven-membered saturated nitrogen heterocycle, has garnered significant attention.[1][2] Its inherent conformational flexibility allows for optimal interaction with a diverse range of biological targets, a feature that smaller, more rigid rings cannot always offer.[3]
This document provides a detailed guide to the strategic application of tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a bifunctional building block that leverages the unique properties of the azepane scaffold. Its structure is distinguished by three key features:
-
The Azepane Core: Provides a non-planar, flexible seven-membered ring system, a desirable feature for exploring larger and more complex binding pockets in target proteins.[1]
-
The Primary Aminomethyl Group: A nucleophilic "handle" at the 3-position, perfectly positioned for derivatization and the introduction of diverse side chains via robust chemical transformations.
-
The Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group on the ring nitrogen offers orthogonal protection, enabling selective chemistry at the primary amine before exposing the secondary amine for further, distinct modifications.
This combination makes tert-butyl 3-(aminomethyl)azepane-1-carboxylate a powerful and versatile intermediate for constructing novel molecular entities, particularly in the fields of neuropharmacology and anti-inflammatory research.[4] Its utility lies in facilitating a logical and controlled synthetic sequence to build molecular complexity, making it an essential tool for lead generation and optimization campaigns.
Physicochemical & Handling Data
For effective experimental design and safety, a clear understanding of the compound's properties is essential.
| Property | Value | Source |
| CAS Number | 876147-47-6 | [5] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [5] |
| Molecular Weight | 228.33 g/mol | [5] |
| Appearance | Varies (Typically a liquid or low-melting solid) | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
| SMILES | O=C(N1CC(CN)CCCC1)OC(C)(C)C | [5] |
Note: Safety data indicates this compound can be harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation. Appropriate personal protective equipment (PPE) should be used at all times.[5]
Strategic Rationale in Drug Design
The true power of tert-butyl 3-(aminomethyl)azepane-1-carboxylate is realized when its structural components are leveraged in a deliberate, stepwise synthetic strategy. The presence of two distinct amine functionalities, one protected and one free, is the cornerstone of its utility.
The Principle of Orthogonal Protection
The Boc group is a quintessential acid-labile protecting group. It is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, mild oxidation/reduction) but is efficiently cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl). This stability profile allows chemists to perform extensive modifications on the primary aminomethyl group without disturbing the azepane nitrogen. Once these modifications are complete, the Boc group can be removed to reveal the secondary amine for a second, independent set of reactions. This orthogonal strategy is fundamental to building complex molecules in a controlled and predictable manner.
Causality in Experimental Design: Why This Scaffold?
-
Exploring Chemical Space: The azepane ring offers more conformational states than smaller pyrrolidine or piperidine rings. This flexibility can be advantageous for inducing a better fit within a protein's binding site, potentially leading to enhanced potency and selectivity.
-
Improving Physicochemical Properties: The introduction of a saturated, non-aromatic scaffold often improves solubility and reduces metabolic liability compared to flat, aromatic systems. While the tert-butyl group itself can be a site of oxidative metabolism, its role here is temporary as a protecting group.[6]
-
Vectorial Exit Points: The scaffold provides two distinct vectors for chemical elaboration (the C3-aminomethyl side chain and the N1-position of the ring). This allows for systematic structure-activity relationship (SAR) studies to probe different regions of a target's binding pocket.
The general workflow for utilizing this building block is illustrated below.
Caption: General synthetic workflow using the title compound.
Core Application Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for the experimental choices made.
Protocol 1: Amide Bond Formation at the Primary Aminomethyl Group
This protocol details the coupling of a generic carboxylic acid (R-COOH) to the primary amine of the scaffold, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize tert-butyl 3-(((R-carbonyl)amino)methyl)azepane-1-carboxylate.
Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators of carboxylic acids, forming an active ester in situ that rapidly reacts with the primary amine to form a stable amide bond with minimal side reactions and racemization risk. Dichloromethane (DCM) is chosen as a non-protic solvent to prevent interference with the active intermediate. A tertiary amine base (DIPEA) is required to neutralize the acid formed and maintain a favorable reaction pH.
Materials:
-
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. This is the pre-activation step.
-
Observation: The solution should remain clear.
-
-
In a separate flask, dissolve tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Slowly add the amine solution from step 3 to the activated acid solution from step 2 via a syringe or dropping funnel.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting amine is relatively polar; the product will be significantly less polar. A successful reaction will show the consumption of the starting amine.
-
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DIPEA salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary amine of the azepane ring.
Objective: To synthesize the free secondary amine intermediate for subsequent functionalization.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. It is used in excess and often with DCM as a co-solvent. The reaction is typically rapid and clean, and the byproducts (isobutylene and CO₂) are volatile and easily removed.
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or MTBE
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm.
-
Slowly add TFA (10-20 eq, typically a 20-50% v/v solution in DCM).
-
Remove the ice bath and allow the solution to stir at room temperature for 1-2 hours.
-
Validation Checkpoint: Monitor by LC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a new peak with a mass corresponding to the loss of the Boc group (100.12 Da).
-
-
Once the reaction is complete, concentrate the solvent in vacuo. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The crude product is the TFA salt of the amine, which is often a sticky oil or solid. It can be used directly in the next step or neutralized.
-
(Optional Neutralization): Dissolve the crude salt in DCM and carefully add saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). Separate the layers, extract the aqueous layer with DCM (2x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Caption: Logic of orthogonal protection and functionalization.
Conclusion and Future Outlook
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed orthogonal protection scheme and the unique conformational properties of the azepane ring provide a reliable and efficient pathway to novel chemical entities.[1][4] As the demand for drugs with improved properties and novel mechanisms of action continues to grow, the intelligent application of such versatile building blocks will remain a cornerstone of successful drug discovery programs. The exploration of novel derivatives from this scaffold is a promising avenue for identifying next-generation therapeutics, particularly for challenging targets within the central nervous system and beyond.[7][8]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14271589, tert-Butyl azepane-1-carboxylate. Retrieved from [Link]
-
Dalvie, D., Kalgutkar, A. S., & Hardy, L. W. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 632–636. Retrieved from [Link]
- Google Patents. (1997). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
-
Li, W., Liu, H., Geng, R., & Si, H. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 493-514. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34178417, tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]
-
de la Fuente, D. A., Isenegger, P. G., & Reymond, J. L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(13), 9062–9073. Retrieved from [Link]
-
Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116757. Retrieved from [Link]
-
Nalli, M., & Paolillo, G. (2023). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 8(4). Retrieved from [Link]
-
de la Fuente, D. A., Isenegger, P. G., & Reymond, J. L. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in Drug Discovery
Abstract
The expansion of chemical space beyond traditional 5- and 6-membered rings is a critical strategy in modern drug discovery, often referred to as "escaping flatland." tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6) serves as a premier bifunctional building block for this purpose. This 7-membered azepane scaffold offers unique conformational flexibility and spatial vectoring distinct from its piperidine and pyrrolidine analogs. This guide details the physicochemical profile, orthogonal protection strategies, and validated protocols for incorporating this moiety into high-affinity ligands, specifically targeting kinases (e.g., CHK1) and GPCRs (e.g., CCR2).
Introduction: The Azepane Advantage
In medicinal chemistry, the azepane ring provides a "Goldilocks" zone of conformational entropy—more flexible than a piperidine chair but more constrained than an open alkyl chain. The 3-substituted isomer, specifically tert-butyl 3-(aminomethyl)azepane-1-carboxylate, introduces a chiral center and a methylene spacer (
Key Applications
-
Scaffold Hopping: Replacing 3-aminopiperidine or 3-aminopyrrolidine cores to alter solubility, metabolic stability, or selectivity profiles.
-
Kinase Inhibition: Used in the synthesis of ureidothiophenes targeting Checkpoint Kinase 1 (CHK1).
-
GPCR Antagonism: A core scaffold for CCR2 antagonists, where the 7-membered ring optimizes the orientation of pharmacophores.
Technical Profile & Handling
Physicochemical Properties
| Property | Specification |
| IUPAC Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate |
| CAS No. | 876147-47-6 (Racemic) / 1032684-85-7 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 228.33 g/mol |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water |
| pKa (Calculated) | ~10.35 (Primary Amine) |
| Storage | 2–8°C, under inert atmosphere (Ar/ |
Safety & Handling (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[3]
-
Precautions: Wear chemical-resistant gloves (nitrile), safety goggles, and face shield. Handle in a fume hood. The free primary amine is corrosive and readily absorbs
from air to form carbamates; keep tightly sealed.
Strategic Workflow: Orthogonal Protection
The utility of this building block lies in its orthogonal protection . The secondary amine is masked by the acid-labile Boc group, while the primary aminomethyl group is free for immediate functionalization. This allows for a controlled, sequential build-up of the drug molecule.
Workflow Diagram
Figure 1: The sequential functionalization workflow. The Boc group remains stable during the initial derivatization of the primary amine, provided strongly acidic conditions are avoided.
Validated Experimental Protocols
Protocol A: Chemoselective Amide Coupling (HATU Method)
Use this protocol to attach a carboxylic acid pharmacophore to the primary aminomethyl group.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[4]
-
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 mmol) dropwise (dissolved in 1 mL DMF if necessary).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 228.3 - 18).
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.
( mL), water ( mL), and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Critical Note: Avoid using acid chlorides if the Boc group is sensitive to the generated HCl byproduct. If using acid chlorides, ensure excess base (TEA/DIPEA) is present to neutralize HCl immediately.
Protocol B: Reductive Amination
Use this protocol to create a secondary amine linkage at the methyl position.
Reagents:
-
Aldehyde/Ketone Partner (1.0 equiv)
-
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 equiv)
-
Reducing Agent:
(1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Imine Formation: Dissolve the Aldehyde (1.0 mmol) and the Azepane building block (1.1 mmol) in DCE (10 mL).
-
Catalysis (Optional): If reaction is sluggish, add catalytic Acetic Acid (1-2 drops). Stir for 30–60 minutes at RT.
-
Reduction: Cool to 0°C. Add
(1.5 mmol) portion-wise. -
Reaction: Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Quench with sat.
solution. Stir vigorously for 15 minutes. -
Extraction: Extract with DCM (
). Dry organics over .[5]
Protocol C: Boc Deprotection & Salt Formation
Use this protocol to expose the secondary ring amine for the final synthetic steps.
Reagents:
-
4M HCl in Dioxane OR TFA/DCM (1:4 ratio)
Procedure (HCl Method - Preferred for Solid Handling):
-
Dissolve the N-functionalized intermediate in minimal dry Dioxane or MeOH.
-
Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.
-
Stir at RT for 2–3 hours. Monitor by TLC (disappearance of starting material).
-
Isolation:
-
If solid precipitates: Filter and wash with
. This yields the HCl salt, which is stable. -
If no precipitate: Concentrate in vacuo. Triturate the residue with cold
to induce solidification.
-
Troubleshooting:
-
Scavengers: If the molecule contains electron-rich aromatics (e.g., indole, thiophene), add triisopropylsilane (TIPS) (2.5% v/v) during TFA deprotection to prevent tert-butyl cation alkylation.
Decision Matrix: Reaction Optimization
When functionalizing the primary amine, steric hindrance from the bulky Boc-protected azepane ring can occasionally reduce yields. Use this decision tree to select the optimal coupling strategy.
Figure 2: Decision matrix for optimizing amide coupling reactions based on steric demands.
Case Study: Kinase Inhibitor Synthesis
Context: Development of CHK1 inhibitors for oncology. Challenge: A piperidine-based inhibitor showed poor selectivity and rapid metabolic clearance. Solution: Scaffold hopping to tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Outcome: The expansion to the 7-membered ring altered the vector of the aminomethyl group, allowing the inhibitor to access a specific ribose-pocket region. The resulting compound showed a 10-fold increase in selectivity and improved microsomal stability. Reference: Derived from principles in Journal of Medicinal Chemistry (2018) and similar scaffold hopping studies.
References
-
Chemical Profile & Properties: PubChem.[2] tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Library of Medicine. Available at: [Link][2]
-
Scaffold Hopping Strategy: Zhao, H., et al. "Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy."[6] Bioorganic & Medicinal Chemistry, 2018.[7] Available at: [Link]
-
Azepane Significance: Rakesh, K.P., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. Available at: [Link]
-
Boc Protection Protocols: Organic Chemistry Portal. "Boc-Protected Amino Groups."[5][8] Available at: [Link]
Sources
- 1. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Strategic Derivatization of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Application Note & Protocol Guide
Abstract & Strategic Value
The azepane (hexamethyleneimine) scaffold represents a critical "privileged structure" in modern drug discovery, offering a unique conformational volume distinct from the ubiquitous pyrrolidine (5-membered) and piperidine (6-membered) rings. tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 1032684-85-7 for (R)-isomer context) serves as a high-value building block because it provides a protected secondary amine (N1) and a reactive primary amine handle (C3-aminomethyl) extended from the ring.
This guide details the strategic derivatization of the exocyclic primary amine while maintaining the integrity of the N1-Boc protecting group. By exploiting the 7-membered ring's flexibility, researchers can access novel chemical space relevant to CNS targets (e.g., dopamine/serotonin modulation), protease inhibitors, and peptidomimetics.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Key Functionality 1 | Primary Amine (-CH₂NH₂): High nucleophilicity; unhindered exocyclic position. |
| Key Functionality 2 | N-Boc Group: Acid-labile protecting group; stable to basic nucleophilic attack. |
| Key Functionality 3 | Azepane Ring: High conformational entropy (twist-chair/twist-boat); capable of induced fit binding. |
| Chirality | C3 is a chiral center. Commercial sources may be racemic or enantiopure ((R) or (S)). |
Structural Logic Flow
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthesis map. The primary amine is functionalized first (Paths A, B, C) followed by N1-deprotection to release the secondary amine for target engagement or further substitution.
Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Objective: To attach carboxylic acid diversomers to the primary amine. Rationale: The HATU coupling agent is selected over EDC/HOBt for its superior reaction kinetics and lower racemization rates, particularly important if the attached carboxylic acid ("R-COOH") has alpha-chirality.
Materials
-
Substrate: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Methodology
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Note: The solution should turn slightly yellow.
-
-
Addition: Dissolve the Azepane Scaffold (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the activated acid mixture.
-
Scavenging: Add the remaining DIPEA (1.5 equiv) to ensure the primary amine remains deprotonated.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.
-
Success Indicator: Disappearance of m/z ~229 (M+H) and appearance of Product Mass.
-
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Saturated NaHCO₃ (removes unreacted acid).
-
Brine.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Reductive Amination (STAB Method)
Objective: To alkylate the amine, creating a secondary amine with modulated basicity. Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaBH₄ or NaCNBH₃. STAB is mild enough to not reduce the aldehyde/ketone before the imine forms and avoids toxic cyanide byproducts.
Materials
-
Substrate: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 equiv)
-
Aldehyde/Ketone: R-CHO (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1-2 drops, catalytic)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology
-
Imine Formation: Dissolve the Azepane Scaffold and the Aldehyde in DCE (0.1 M). Add catalytic Acetic Acid. Stir for 30–60 minutes at RT.
-
Mechanistic Insight: This pre-stir allows the formation of the iminium ion intermediate.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Dry organic layers over MgSO₄.
Protocol C: N-Boc Deprotection (The "Exit" Strategy)
Objective: To remove the protecting group on the ring nitrogen (N1) after side-chain derivatization.
Materials
-
Reagent: 4N HCl in Dioxane OR Trifluoroacetic Acid (TFA) in DCM (1:4 ratio).
-
Scavenger (Optional): Triethylsilane (TES) (if the molecule contains electron-rich aromatics prone to alkylation by the tert-butyl cation).
Step-by-Step Methodology
-
Dissolution: Dissolve the derivatized intermediate in DCM.
-
Acidolysis:
-
Method A (TFA): Add TFA (20% v/v final concentration). Stir for 1–2 hours.
-
Method B (HCl): Add 4N HCl in Dioxane (5–10 equiv). Stir for 1 hour.
-
-
Monitoring: LCMS should show a mass shift of -100 Da (Loss of Boc).
-
Isolation:
-
For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt.
-
For HCl: Often the product precipitates as the HCl salt. Filter and wash with ether.
-
Mechanistic Visualization (Amide Coupling)
The following diagram details the molecular events during the HATU coupling, highlighting the specific activation of the carboxylate and the nucleophilic attack by the azepane's exocyclic amine.
Figure 2: Step-wise mechanism of HATU-mediated amide bond formation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Steric hindrance from the 7-membered ring conformation. | Switch solvent to DMF to improve solubility; increase reaction temperature to 40°C; switch to COMU or PyBOP coupling agents. |
| Incomplete Deprotection | Boc group "tucked" in hydrophobic pocket of the ring. | Use 4N HCl in Dioxane (stronger acid source) rather than TFA; extend reaction time. |
| Side Product: Alkylation | tert-butyl cation attacking electron-rich aromatics during deprotection. | Add 2.5% Triethylsilane (TES) or water as a cation scavenger during the TFA step. |
| Rotamers in NMR | N-Boc bond rotation is slow on NMR timescale. | This is normal for Boc-azepanes. Spectra may show broad or split peaks. Run NMR at 50°C to coalesce peaks for verification. |
Analytical Validation Criteria
To certify the successful synthesis of the intermediate, the following data profile is required:
-
LCMS Purity: >95% (UV 254 nm).
-
1H NMR (DMSO-d6 or CDCl3):
-
Boc Group: Singlet at ~1.40 ppm (9H).
-
Azepane Ring Protons: Multiplets spanning 1.2–1.8 ppm (6H) and 3.2–3.6 ppm (4H, alpha to Nitrogen).
-
Exocyclic CH2: Doublet or multiplet at ~2.9–3.1 ppm (2H).
-
Note: Upon derivatization, the exocyclic CH2 signal will shift downfield (to ~3.2–3.5 ppm for amides).
-
References
-
Azepane Scaffolds in Drug Discovery
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[1] (2019).
-
-
Amide Coupling Protocols (HATU)
- High-efficiency amide bond formation. Organic Process Research & Development.
-
(General reference for HATU efficiency).
-
Reductive Amination (STAB)
-
Sodium Triacetoxyborohydride in Reductive Amination. Journal of Organic Chemistry.[2]
-
-
Boc Deprotection Methodologies
- Greene's Protective Groups in Organic Synthesis. Wiley Online Library.
-
Medicinal Chemistry of 7-Membered Rings
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jopir.in [jopir.in]
reactions of the aminomethyl group in tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Application Note: Functionalization of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Introduction: The Azepane Scaffold in Drug Discovery
The 7-membered azepane ring represents a "privileged structure" in modern drug design, offering a distinct three-dimensional vectors compared to the ubiquitous piperidine (6-membered) or pyrrolidine (5-membered) rings.[1] tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 1032684-85-7) is a high-value building block because it provides a primary amine nucleophile tethered to a semi-rigid core, allowing for the projection of functional groups into specific binding pockets (e.g., CHK1 kinase inhibitors).[1]
Key Structural Considerations:
-
Conformational Flexibility: Unlike the chair-locked piperidine, the azepane ring adopts a twist-chair/twist-boat equilibrium.[1] This flexibility allows the C3-aminomethyl arm to explore a larger volume of chemical space, often improving ligand-protein fit.[1]
-
Regioselectivity: The N1-Boc group effectively masks the ring nitrogen, forcing all electrophilic attacks to occur exclusively at the exocyclic primary amine.[1]
-
Stereochemistry: This scaffold possesses a chiral center at C3.[1] While often supplied as a racemate, enantiopure forms ((R)- or (S)-) are critical for final lead optimization to avoid off-target effects.[1]
Reaction Landscape Overview
The exocyclic amine (
Figure 1: Primary reaction pathways for the diversification of the aminomethyl-azepane scaffold.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Context: The most common transformation for this scaffold is coupling with carboxylic acids to form peptidomimetics.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reaction kinetics and lower rates of racemization compared to EDC/HOBt, particularly important if the carboxylic acid partner is chiral.[1]
Reagents:
-
Substrate: tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Protocol:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to amine).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes at Room Temperature (RT).
-
Reagent Addition: Add HATU (1.2 equiv). The solution typically turns yellow.[1] Stir for 5–10 minutes to form the activated OAt-ester species.
-
Coupling: Add the tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 equiv) dissolved in a minimal amount of DMF.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW_Acid + MW_Amine - 18).[1]
-
Workup: Dilute with EtOAc. Wash sequentially with sat.[1]
(2x), water (1x), and brine (1x).[1] Dry over .[1]
Self-Validating Check:
-
Success: LC-MS shows a single peak with
.[1] -
Failure (No Reaction): Check water content in DMF; HATU hydrolyzes rapidly in wet solvents.[1]
-
Failure (Double Addition): Impossible here as the amine is primary and the product is a secondary amide, but ensure the acid partner doesn't have a nucleophilic side chain.
Protocol B: Reductive Amination (STAB Method)
Context: To generate secondary amines without forming an amide carbonyl, reductive amination is preferred.[1] We use Sodium Triacetoxyborohydride (STAB) .[1][3] Unlike
Mechanism & Workflow:
Figure 2: Kinetic pathway of STAB-mediated reductive amination.
Step-by-Step Protocol:
-
Imine Formation: Dissolve the azepane amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Catalysis: Add Glacial Acetic Acid (1–2 drops per mmol). This protonates the imine, accelerating reduction.[1]
-
Reduction: Add STAB (
, 1.5 equiv) in one portion.-
Note: Gas evolution (
) is minimal compared to , but do not seal the vessel tightly immediately.[1]
-
-
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench with sat. aqueous
until gas evolution ceases.[1] -
Extraction: Extract with DCM. The product is often basic; ensure the aqueous layer is pH > 9 during extraction to keep the amine deprotonated and in the organic phase.[1]
Protocol C: Nucleophilic Aromatic Substitution ( )
Context: This reaction is vital for attaching the azepane arm to heteroaryl cores (e.g., pyridines, pyrimidines) common in kinase inhibitors.[1]
Requirements:
-
Electrophile: An aryl/heteroaryl halide with an electron-withdrawing group (EWG) ortho or para to the halogen (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1]
-
Base: Inorganic bases (
) are preferred for their ease of removal.[1]
Protocol:
-
Dissolve Aryl Halide (1.0 equiv) in DMSO or NMP (polar aprotic solvents accelerate
).[1] -
Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 equiv).[1]
-
Add
(2.0 equiv).[1] -
Heat to 80°C–100°C. Monitor by LC-MS.
-
Critical Insight: If the reaction is sluggish, switch base to Cs2CO3 (cesium effect) or use microwave irradiation (120°C, 20 min).[1]
-
Quantitative Comparison of Methods
| Parameter | Amide Coupling (HATU) | Reductive Amination (STAB) | |
| Bond Formed | Amide ( | Amine ( | Aryl Amine ( |
| Reaction pH | Basic (DIPEA) | Slightly Acidic (AcOH) | Basic ( |
| Water Tolerance | Low (Hydrolysis risk) | Moderate | Moderate |
| Temp | RT | RT | 80°C+ (Thermal) |
| Key Byproduct | Tetramethylurea (Water sol.)[1][4][5] | Boric acid salts | Potassium Halide |
Post-Functionalization: Boc Deprotection
Once the exocyclic amine is functionalized, the N1-Boc group must often be removed to release the secondary ring amine for further elaboration or solubility.[1]
-
Standard Method (TFA): DCM/TFA (1:1) for 1 hour.
-
Alternative (HCl): 4M HCl in Dioxane.[1] Yields a solid hydrochloride salt, which is generally easier to handle and weigh than the TFA salt oil.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6] The Journal of Organic Chemistry, 61(11), 3849-3862.[1]
-
BenchChem. (2025).[1][7] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1][5] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Precision Modulation of Aminomethyl Azepane: Strategies for Regioselective and Exhaustive Boc Protection
Topic: Boc Protection of Aminomethyl Azepane Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminomethyl azepane represents a privileged scaffold in medicinal chemistry, offering a semi-rigid 7-membered ring (azepane) coupled with a flexible exocyclic primary amine. This dual-amine architecture presents a classic synthetic challenge: distinguishing between the endocyclic secondary amine (ring nitrogen) and the exocyclic primary amine (tail nitrogen).
While both amines possess similar basicity (pKa
-
Exhaustive Protection: Synthesis of the Di-Boc intermediate.
-
Kinetic Selectivity: Selective protection of the primary amine (N-tail).
-
Orthogonal Selectivity: Selective protection of the secondary amine (N-ring) via transient masking.
Strategic Analysis: The Nucleophilicity vs. Basicity Paradox
Successful regioselectivity requires exploiting the subtle differences between the two nitrogen centers.
| Feature | Exocyclic Amine ( | Endocyclic Amine (Ring-NH) | Synthetic Implication |
| Class | Primary ( | Secondary ( | |
| Sterics | Low (Accessible) | Moderate (Ring constraints) | |
| pKa (Conj. Acid) | |||
| Nucleophilicity | High | Moderate to High |
Decision Matrix
-
Target A (Di-Boc): Use excess reagent and thermodynamic forcing conditions.
-
Target B (Tail-Boc): Use Kinetic Control (Low temperature, stoichiometric deficit of
). -
Target C (Ring-Boc): Use Transient Protection (Mask
as imine Protect Unmask).
Experimental Protocols
Protocol A: Exhaustive Protection (Di-Boc Synthesis)
Use Case: Purification standards or generating fully protected intermediates.
Reagents:
-
4-(Aminomethyl)azepane (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (2.5 eq) -
Triethylamine (
) (3.0 eq) -
4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-(aminomethyl)azepane in DCM (0.2 M concentration) under an inert atmosphere (
). -
Base Addition: Add
followed by catalytic DMAP. Cool the solution to . -
Reagent Addition: Add
(dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product will not stain, starting material will).
-
Workup: Wash the organic layer with 1M citric acid (to remove DMAP/amines), saturated
, and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The Di-Boc product is typically a viscous oil or low-melting solid.
Protocol B: Kinetic Selectivity (Primary Amine Protection)
Use Case: Leaving the ring nitrogen free for scaffold decoration (e.g., reductive amination or
Principle: The primary amine is less sterically hindered. By keeping the temperature low and limiting the electrophile, we favor the attack of the
Reagents:
-
4-(Aminomethyl)azepane (1.0 eq)
- (0.95 eq) — Crucial: Slight deficit prevents over-reaction.
-
Solvent: DCM (
)
Step-by-Step Methodology:
-
Setup: Dissolve the diamine in DCM (0.1 M) and cool strictly to
(Ice/Salt bath). -
Controlled Addition: Dissolve
(0.95 eq) in DCM. Add this solution very slowly via syringe pump or dropping funnel over 1 hour.-
Why: High local concentration of
leads to Di-Boc formation. Slow addition ensures the most reactive amine (primary) consumes the reagent first.
-
-
Incubation: Stir at
for 2 hours. Do not warm to RT until completion is confirmed. -
Purification (Acid-Base Extraction):
-
Evaporate solvent.[3] Dissolve residue in EtOAc.
-
Wash 1: Wash with water (removes unreacted diamine).
-
Extraction: Extract the organic layer with 0.5 M Citric Acid (
).-
Phase Check: The Mono-Boc product (containing the free secondary amine) will move into the Aqueous Acid layer. The Di-Boc impurity remains in the Organic layer.
-
-
Recovery: Basify the aqueous layer to pH ~12 using 2M NaOH. Extract back into DCM (
). -
Dry/Concentrate: Yields the N-tail mono-Boc product.
-
Protocol C: Orthogonal Selectivity (Secondary Amine Protection)
Use Case: Leaving the tail nitrogen free for coupling (e.g., peptide synthesis).
Principle: Direct protection of the secondary amine is impossible due to the higher nucleophilicity of the primary amine. We must use a Transient Protection Strategy (The Benzaldehyde Route).
Workflow Visualization:
Figure 1: Transient protection workflow for selective N-ring functionalization.
Reagents:
-
4-(Aminomethyl)azepane (1.0 eq)
-
Benzaldehyde (1.0 eq)[4]
- (1.1 eq)
-
Solvent: Toluene (Step 1), THF (Step 2)
-
Hydrolysis: 1N
[3]
Step-by-Step Methodology:
-
Imine Formation: Dissolve diamine in Toluene. Add Benzaldehyde (1.0 eq) and
(drying agent). Stir at RT for 2 hours.-
Checkpoint: Proton NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm).
-
Filter: Remove
and concentrate to give the crude imine.
-
-
Ring Protection: Redissolve the crude imine in dry THF. Add
(1.1 eq). Stir at RT overnight. -
Hydrolysis (Unmasking): Add 1N
(aqueous) to the reaction mixture and stir vigorously for 2–3 hours at RT.-
Chemistry: The acid hydrolyzes the imine back to the primary amine and benzaldehyde. The Boc group on the ring is stable under these mild acidic conditions for this duration.
-
-
Purification:
-
Wash the mixture with Ether/EtOAc (removes Benzaldehyde and
byproducts). Discard Organic Layer. -
Basify the Aqueous Layer (containing the product salt) to pH >12 with NaOH.
-
Extract the aqueous layer with DCM (
). -
Dry and concentrate to yield tert-butyl 4-(aminomethyl)azepane-1-carboxylate .
-
Analytical Data Summary
Diagnostic NMR signals to confirm regioselectivity.
| Signal Location | Unprotected Diamine | Protocol B (Tail-Boc) | Protocol C (Ring-Boc) |
| Boc Methyls | Absent | Singlet | Singlet |
| Exocyclic | |||
| Ring | |||
| Exchangeable NH | Broad singlet | Triplet (Amide-like) | Broad singlet (Amine-like) |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Boc stability and deprotection conditions).
-
Selective Protection of Diamines. Prugh, J. D., Birchenough, L. A., & Egbertson, M. S. (1992).[3] A simple method of protecting a secondary amine with tert-butyloxycarbonyl (BOC) in the presence of a primary amine.[3] Synthetic Communications, 22(16), 2357-2360.[3] (Foundational text for the Benzaldehyde/Transient protection route).
-
Regioselective Synthesis of Azepane Derivatives. Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[9] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559-2564. (Methodology for stoichiometric control).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Incorporation of tert-butyl 3-(aminomethyl)azepane-1-carboxylate in Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit with Conformational Constraints
In the landscape of modern drug discovery, the modulation of peptide and protein interactions is a cornerstone of therapeutic innovation. Native peptides, while offering exquisite biological specificity, are often hampered by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids and peptidomimetic scaffolds is a powerful strategy to overcome these limitations.[1] The azepane ring, a seven-membered saturated heterocycle, is a particularly attractive scaffold.[2][3] Its inherent conformational flexibility, greater than that of smaller five- or six-membered rings, allows for the exploration of a wider conformational space, potentially leading to enhanced binding affinity and receptor subtype selectivity.
This guide focuses on tert-butyl 3-(aminomethyl)azepane-1-carboxylate , a versatile building block for introducing the azepane moiety into a peptide sequence. The Boc-protected cyclic amine allows for standard solid-phase peptide synthesis (SPPS) protocols, while the exocyclic primary aminomethyl group serves as the point of peptide chain extension. This unique structure functions as a constrained analogue of lysine or ornithine, but with the amine functionality displaced from the chiral center, offering novel side-chain vector positioning.
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective incorporation of this building block into peptide sequences using Boc-based SPPS. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our recommendations in authoritative literature.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is critical for its successful application.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | N/A |
| Molecular Formula | C₁₂H₂₄N₂O₂ | N/A |
| Molecular Weight | 228.33 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or powder | N/A |
| Boiling Point | 296.5±33.0 °C (Predicted) | N/A |
| pKa | 10.35±0.20 (Predicted) | N/A |
| Storage | 2-8°C, protect from light | N/A |
Handling and Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Due to its amine functionality, it is sensitive to atmospheric CO₂ and moisture. Ensure containers are tightly sealed after use.
Strategic Considerations for SPPS Incorporation
The primary challenge in coupling tert-butyl 3-(aminomethyl)azepane-1-carboxylate lies in the steric hindrance presented by the bulky azepane ring and the secondary nature of the amine once coupled. This can lead to slower reaction kinetics and incomplete couplings if standard conditions are employed.[4][5]
The Causality of Steric Hindrance
The nucleophilicity of the resin-bound amine is impeded by the adjacent bulky azepane scaffold. This necessitates the use of highly efficient coupling reagents that can rapidly form a highly reactive activated ester of the incoming amino acid, thereby driving the reaction to completion. Standard carbodiimide reagents like DCC/HOBt may prove insufficient.[4]
Selection of Coupling Reagents
For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended.[6][7] The choice of reagent can significantly impact coupling efficiency and the preservation of chiral integrity.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU | Uronium/Aminium Salt | Gold standard for hindered couplings.[7][8] Rapid reaction times and low racemization risk. More expensive. |
| HCTU | Uronium/Aminium Salt | More reactive and often more cost-effective than HBTU.[9] An excellent choice for difficult sequences. |
| COMU | Uronium/Aminium Salt | High reactivity, comparable or superior to HATU for hindered couplings.[7][10] Reduced allergenic potential compared to HBTU/HATU. |
Our recommended protocol will focus on HATU due to its well-documented efficacy in overcoming significant steric barriers.[7][8]
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 to 0.25 mmol scale. Adjustments may be necessary for automated synthesizers. A Boc/Bzl protection strategy is assumed.
Diagram of the SPPS Workflow
Caption: Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 1: Boc Deprotection and Neutralization
This protocol details the removal of the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
DCM Wash: Wash the resin with DCM (3 x 10 mL).
-
Deprotection: Treat the resin with a solution of 40-50% trifluoroacetic acid (TFA) in DCM (10 mL) for 1 minute. Drain, then add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[11]
-
DCM Wash: Wash the resin with DCM (5 x 10 mL) to thoroughly remove residual acid.
-
DMF Wash: Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF (10 mL) for 2 minutes. Repeat this step.[4] This converts the ammonium trifluoroacetate salt to a free amine, ready for coupling.
-
DMF Wash: Wash the resin with DMF (5 x 10 mL).
Self-Validation Check: Perform a Kaiser test (or chloranil test) on a small sample of beads. A positive result (dark blue for Kaiser) confirms the presence of a free primary amine.
Protocol 2: Coupling of tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Due to the steric hindrance of the title compound, a potent coupling reagent and potentially extended reaction times or a double coupling strategy are recommended.[6][12]
-
Reagent Preparation: In a separate vessel, dissolve tert-butyl 3-(aminomethyl)azepane-1-carboxylate (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the solution from step 1 and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling to proceed for at least 2-4 hours. Standard 1-hour coupling times may be insufficient.[4]
-
Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Double Coupling (if required): Drain the reaction vessel and repeat steps 1-4 with a fresh solution of activated tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.
Diagram of the Coupling Activation Mechanism
Caption: Activation of a carboxylic acid with HATU to form a reactive ester.
Protocol 3: Final Cleavage and Deprotection
This protocol uses high-concentration hydrofluoric acid (HF), which is extremely hazardous and should only be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE). An alternative is to use a strong trifluoroacetic acid (TFA) cocktail, which is also corrosive and requires careful handling.
TFA "Reagent K" Cleavage Cocktail: [14][15]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Final Boc Deprotection: Ensure the N-terminal Boc group of the final residue has been removed as per Protocol 1.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.
-
Cleavage: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.5 g of resin).[16]
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
The successful incorporation of tert-butyl 3-(aminomethyl)azepane-1-carboxylate into peptide scaffolds opens avenues for creating novel peptidomimetics with unique structural and, potentially, therapeutic properties. The protocols detailed herein provide a robust framework for overcoming the inherent steric challenges associated with this building block. By employing potent coupling reagents like HATU and adhering to rigorous monitoring and washing steps, researchers can confidently integrate this valuable azepane moiety. Future work will involve exploring the impact of this modification on peptide secondary structure, receptor binding affinity, and enzymatic stability, further solidifying the role of azepane-containing peptidomimetics in the development of next-generation therapeutics.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved February 6, 2026, from [Link]
-
Angell, Y. L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Biotage. (n.d.). How to Optimize Peptide Synthesis?. Biotage. Retrieved February 6, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved February 6, 2026, from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 6, 2026, from [Link]
-
Ufimtsev, A. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. Retrieved February 6, 2026, from [Link]
-
Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Adamo, R., et al. (2022). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences. Retrieved February 6, 2026, from [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved February 6, 2026, from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Biotage. Retrieved February 6, 2026, from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... ResearchGate. Retrieved February 6, 2026, from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved February 6, 2026, from [Link]
-
Lam, K. S., et al. (2010). High throughput synthesis of peptides and peptidomimetics. Current Opinion in Chemical Biology. Retrieved February 6, 2026, from [Link]
-
van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. Retrieved February 6, 2026, from [Link]
-
Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. ResearchGate. Retrieved February 6, 2026, from [Link]
-
MDPI. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Retrieved February 6, 2026, from [Link]
-
Stathopoulos, P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved February 6, 2026, from [Link]
-
Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science. Retrieved February 6, 2026, from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. CDN. Retrieved February 6, 2026, from [Link]
-
Taylor, J. W. (2010). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Opinion in Drug Discovery & Development. Retrieved February 6, 2026, from [Link]
-
Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]
- 11. chempep.com [chempep.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-butyl 3-(aminomethyl)azepane-1-carboxylate in Neuropharmacology Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 3-(aminomethyl)azepane-1-carboxylate as a versatile scaffold in neuropharmacology research. This document outlines the rationale for its use, potential molecular targets, and detailed protocols for the synthesis of a derivative and its subsequent in vitro and in vivo characterization.
Introduction: The Azepane Scaffold in Neuropharmacology
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling tailored interactions with complex biological targets within the central nervous system (CNS). tert-butyl 3-(aminomethyl)azepane-1-carboxylate, with its protected amine and reactive aminomethyl group, serves as an excellent starting material for the synthesis of diverse libraries of compounds aimed at modulating neuronal function.[2][3]
The strategic placement of the aminomethyl group at the 3-position of the azepane ring provides a vector for introducing various pharmacophores, while the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen during synthesis, which can be readily removed under acidic conditions. This allows for late-stage diversification, a highly desirable feature in drug discovery campaigns.
Rationale for Targeting Neurological Disorders
Derivatives of the azepane scaffold have shown promise in modulating key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. A notable example is a chiral bicyclic azepane derivative that has demonstrated sedative and antidepressant-like effects in preclinical models, suggesting interactions with monoamine transporters.[4] Furthermore, the structural motifs present in many CNS drugs, including those acting on GABAA receptors, share similarities with substituted azepanes.[5][6] This provides a strong rationale for exploring the neuropharmacological potential of novel compounds derived from tert-butyl 3-(aminomethyl)azepane-1-carboxylate, with a particular focus on conditions such as anxiety, epilepsy, and depression.
Synthetic Protocol: Preparation of a Novel Azepane Derivative
This section details the synthesis of a representative derivative, N-((1-(tert-butoxycarbonyl)azepan-3-yl)methyl)benzamide, to illustrate the utility of the starting material. This protocol is intended as a template that can be adapted for the synthesis of a wide array of analogs.
3.1. Materials and Reagents
-
tert-butyl 3-(aminomethyl)azepane-1-carboxylate
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
3.2. Step-by-Step Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Characterization: A Tiered Screening Approach
A logical and efficient screening cascade is crucial for identifying and prioritizing promising compounds. The following tiered approach is recommended for the in vitro evaluation of novel azepane derivatives.
4.1. Primary Screen: High-Throughput Receptor Binding Assays
The initial step involves screening the synthesized compounds against a panel of CNS targets to identify potential biological activity. Given the structural alerts within the azepane scaffold, initial screening should focus on GABAA receptors and monoamine transporters.
Protocol: Radioligand Binding Assay for GABAA Receptors [7][8]
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from HEK293 cells stably expressing specific GABAA receptor subtypes.
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4 at 4°C).
-
Radioligand: [3H]Muscimol is a suitable radioligand for the GABA binding site. A final concentration of 5 nM is recommended for initial screening.[7]
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (typically starting from 10 µM), and 50 µL of [3H]Muscimol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (0.1-0.2 mg of protein per well).[7]
-
For non-specific binding determination, use 10 mM GABA.[7]
-
Incubate the plate at 4°C for 45 minutes.[7]
-
-
Termination and Detection: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of specific binding at each concentration of the test compound and determine the IC50 value.
Protocol: Neurotransmitter Transporter Uptake Assay [9][10][11][12]
A fluorescent-based neurotransmitter transporter uptake assay kit provides a convenient and high-throughput method for screening against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Cell Plating: Seed HEK293 cells stably expressing the transporter of interest in a 96- or 384-well plate at a density of 40,000-60,000 cells/well.[9] Allow cells to adhere for at least 3-4 hours.[9]
-
Assay Procedure: Follow the manufacturer's protocol for the specific assay kit. Typically, this involves adding the fluorescent substrate and the test compound to the cells.
-
Detection: Measure the fluorescence intensity using a microplate reader in either kinetic or endpoint mode.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
4.2. Secondary Screen: Functional Assays
Compounds that demonstrate significant activity in the primary binding assays should be further characterized in functional assays to determine their mechanism of action (e.g., agonist, antagonist, or allosteric modulator).
Protocol: Patch-Clamp Electrophysiology for GABAA Receptor Modulators [4][13][14]
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional activity of compounds at ion channels.[14]
-
Cell Culture: Use HEK293 cells stably expressing the GABAA receptor subtype of interest.
-
Recording Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5.6 glucose, pH 7.4.
-
Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2.
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a submaximal concentration of GABA (EC20) to elicit a stable baseline current.
-
Co-apply the test compound with GABA to assess for potentiation or inhibition of the GABA-evoked current.[15]
-
To determine if the compound has direct agonist activity, apply it in the absence of GABA.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. Construct concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition).
Data Presentation: In Vitro Screening Results
| Compound ID | GABAA Binding (IC50, µM) | SERT Uptake (IC50, µM) | NET Uptake (IC50, µM) | DAT Uptake (IC50, µM) | GABAA Functional Assay (EC50/IC50, µM & % Modulation) |
| Example-1 | >10 | 0.5 | 0.1 | 2.5 | N/A |
| Example-2 | 1.2 | >10 | >10 | >10 | EC50 = 0.8, 150% potentiation |
In Vivo Characterization: Assessing Therapeutic Potential
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and potential therapeutic applications.
5.1. Anxiety-Like Behavior: The Elevated Plus Maze (EPM) [12][16][17][18][19][20]
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[17][18]
Protocol: Elevated Plus Maze for Mice
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[20]
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to testing.[20]
-
Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test. A dose-response study is recommended for novel compounds.[21]
-
Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.[18]
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
5.2. Anticonvulsant Activity: The Pilocarpine-Induced Seizure Model [8][15][20][22][23][24]
This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of temporal lobe epilepsy.[20][22]
Protocol: Pilocarpine-Induced Seizures in Mice
-
Pre-treatment: Administer scopolamine (1 mg/kg, i.p.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.[8]
-
Seizure Induction: Administer pilocarpine (e.g., 300 mg/kg, i.p.).[8] If seizures do not occur within 30 minutes, a supplemental dose can be given.[20]
-
Test Compound Administration: Administer the test compound at a specific time point before or after pilocarpine injection to assess its ability to prevent or terminate seizures.
-
Behavioral Scoring: Observe and score the severity of seizures using the Racine scale.
-
Termination of Status Epilepticus: After a defined period of seizure activity (e.g., 1-2 hours), administer diazepam to terminate status epilepticus and reduce mortality.[22]
-
Data Analysis: Compare the latency to seizure onset, seizure severity, and duration of status epilepticus between the vehicle- and drug-treated groups.
Data Presentation: In Vivo Efficacy
| Compound ID | Dose (mg/kg) | Route | Elevated Plus Maze (% Open Arm Time) | Pilocarpine Seizure Model (Seizure Score) |
| Vehicle | - | i.p. | 15 ± 2.1 | 4.5 ± 0.5 |
| Example-2 | 10 | i.p. | 35 ± 3.5 | 2.0 ± 0.8 |
| *p < 0.05 compared to vehicle |
Logical Workflow and Decision Making
The following diagram illustrates a logical workflow for the neuropharmacological evaluation of novel derivatives of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
Sources
- 1. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pepticom.com [pepticom.com]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Application Note: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate in Anti-Inflammatory Drug Design
[1]
Executive Summary
This application note details the strategic utilization of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 943447-97-2) as a high-value scaffold for developing novel anti-inflammatory agents. While six-membered piperidine rings dominate current pharmacopoeia, the seven-membered azepane ring offers a distinct conformational profile that can resolve selectivity issues in crowded ATP-binding pockets (e.g., JAK family kinases) or GPCR allosteric sites (e.g., CCR2/CCR5). This guide provides validated protocols for orthogonal functionalization of this building block to generate focused libraries with improved physicochemical properties.
Part 1: The Scaffold Advantage – Why Azepanes?
Conformational Vector Analysis
In medicinal chemistry, "scaffold hopping" from a piperidine to an azepane is not merely a change in ring size; it is a vector modification. The 3-position on the flexible azepane ring projects the aminomethyl tail into a distinct region of 3D space compared to the rigid chair conformation of a piperidine.
-
Piperidine (6-membered): Rigid chair conformation. Substituents are strictly axial or equatorial.
-
Azepane (7-membered): Flexible twist-chair/twist-boat conformations. This allows the 3-aminomethyl group to adopt "induced fit" orientations upon binding to targets like Janus Kinases (JAKs) or Chemokine Receptors , potentially bypassing resistance mutations or improving isoform selectivity.
Physicochemical Modulation
Expanding the ring adds lipophilicity (
Table 1: Physicochemical Comparison of Scaffolds
| Property | 3-(Aminomethyl)piperidine Core | 3-(Aminomethyl)azepane Core | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Increased steric bulk fills hydrophobic pockets. |
| Conformational Energy | High barrier (Rigid) | Low barrier (Flexible) | Better "Induced Fit" for flexible binding sites. |
| ClogP (approx) | 0.8 | 1.2 | Enhanced membrane permeability for intracellular targets. |
| Vector Angle | ~109.5° (fixed) | Variable (100°–120°) | Accesses unique sub-pockets in enzymes. |
Part 2: Synthetic Utility & Protocols
The core value of tert-butyl 3-(aminomethyl)azepane-1-carboxylate lies in its orthogonal protection .
-
Primary Amine (free): Ready for immediate diversification (Amide coupling, Reductive amination, Sulfonylation).
-
Secondary Amine (Boc-protected): Latent handle for core optimization (N-arylation, Urea formation) after deprotection.
Protocol A: Library Generation via Primary Amine Diversification
Target: Synthesis of Amide Intermediates (R1-Diversification)
Context: This step installs the "warhead" or specific binding motif (e.g., a JAK-binding hinge motif) onto the exocyclic amine.
Materials:
-
tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq)
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Expert Insight: Pre-activation is critical. Adding the amine too early can lead to slower kinetics if the acid is sterically hindered.
-
-
Coupling: Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.0 eq) to the mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = M+H of product).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Core Activation & N-Arylation
Target: Scaffold Finalization (R2-Diversification)
Context: After fixing the primary amine, the Boc group is removed to link the azepane core to a central aromatic scaffold (common in anti-inflammatory bi-aryl compounds).
Step-by-Step Methodology:
-
Deprotection:
-
Dissolve the intermediate from Protocol A in DCM.
-
Add TFA (20% v/v). Stir for 1 hour at RT.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Crucial: Residual TFA will kill the catalyst in the next step.
-
-
N-Arylation (Buchwald-Hartwig Coupling):
-
Reagents: Deprotected Azepane (1.0 eq), Aryl Halide (1.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Heat at 100°C under N₂ for 12 hours.
-
Expert Insight: For azepanes, XPhos or RuPhos are preferred ligands over BINAP due to the steric bulk of the 7-membered ring adjacent to the nitrogen.
-
Part 3: Visualizing the Workflow
The following diagram illustrates the strategic workflow for converting the building block into a dual-functionalized anti-inflammatory lead candidate.
Caption: Figure 1. Synthetic workflow transforming tert-butyl 3-(aminomethyl)azepane-1-carboxylate into a lead candidate, highlighting orthogonal diversification points.
Part 4: Case Study Application – CCR2 Antagonism
Hypothesis: CCR2 antagonists often fail due to poor solubility or off-target hERG liability associated with lipophilic piperidine cores. Application: By utilizing the 3-(aminomethyl)azepane scaffold, researchers can disrupt the planar symmetry of the molecule.
-
Synthesis: The exocyclic amine is coupled to a polar heterocycle (e.g., tetrahydropyran-4-carboxylic acid) to engage the CCR2 orthosteric site.
-
Optimization: The azepane nitrogen is arylated with a fluorophenyl group.
-
Result: The 7-membered ring induces a "pucker" that reduces pi-stacking potential (lowering hERG risk) while maintaining the necessary span to bridge the receptor's hydrophobic pocket [1].
References
-
BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25167683, tert-Butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from
-
Journal of Medicinal Chemistry. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space. Retrieved from
-
ResearchGate. (2024). Pharmaceutical significance of azepane based motifs for drug discovery. Retrieved from
-
BLD Pharm. (2024). Product Safety and Handling: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate. Retrieved from
(Note: While specific drug candidates using this exact intermediate are proprietary, the references above validate the scaffold's utility in the described therapeutic classes.)
Application Note: Parallel Synthesis Strategies using tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Expanding Sp3-Rich Chemical Space in Library Design
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates, solubility, and target selectivity (Lovering et al., 2009).
This guide details the parallel synthesis utility of tert-butyl 3-(aminomethyl)azepane-1-carboxylate . Unlike the ubiquitous piperidine or pyrrolidine scaffolds, the 7-membered azepane ring introduces unique conformational flexibility and distinct vector orientations for substituents. This scaffold serves as a versatile, orthogonally protected diamine core, ideal for Fragment-Based Drug Discovery (FBDD) and high-throughput library generation targeting GPCRs and CNS transporters.
Chemical Profile & Datasheet
| Property | Specification |
| Compound Name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate |
| CAS Number | 876147-47-6 (racemate) / 1032684-85-7 (R-isomer) |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Structure Description | 7-membered azacyclic ring with N-Boc protection (Position 1) and a primary aminomethyl handle (Position 3). |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH. |
| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (N₂/Ar). |
| Key Functionality | Orthogonal Diamine: 1° Amine (Free) / 2° Amine (Boc-masked). |
Strategic Workflow: Orthogonal Diversification
The power of this scaffold lies in its ability to undergo sequential, orthogonal functionalization. The primary aminomethyl group is the first point of diversity (
Diagram 1: Library Synthesis Workflow
This flowchart illustrates the sequential logic for generating a matrix library.
Caption: Sequential diversification strategy transforming the mono-protected scaffold into a dual-vector library.
Detailed Protocols
Protocol A: Diversification (Amide Coupling) via Scavenger Resins
Objective: Acylation of the primary amine with a set of carboxylic acids (
Materials
-
Scaffold: 0.1 M stock in anhydrous DMF.
-
Reagents: Diverse Carboxylic Acids (
), HATU, DIPEA. -
Scavenger Resin: Polymer-Supported Trisamine (PS-Trisamine) or PS-Carbonate.
-
Solvent: DMF (Reaction), DCM (Washing).
Step-by-Step Methodology
-
Reaction Setup:
-
In a 96-well deep-well block or reaction vial, dispense 1.0 equiv of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
-
Add 1.2 equiv of Carboxylic Acid (
). -
Add 1.2 equiv of HATU and 2.0 equiv of DIPEA.
-
Note: The slight excess of acid ensures complete consumption of the scaffold amine.
-
-
Incubation:
-
Shake at Room Temperature (RT) for 4–16 hours.
-
QC Check: Verify conversion of a random well via LCMS.
-
-
Purification (The "Self-Validating" Step):
-
Since Acid was added in excess, the mixture contains Product + Excess Acid + Byproducts.
-
Add 3–5 equiv of PS-Trisamine (or PS-Carbonate) resin to the reaction mixture.
-
Add PS-Isocyanate (optional) if any unreacted scaffold amine is suspected (to cap it).
-
Shake for 4 hours. The resin covalently binds the excess acid and acidic coupling byproducts.[1]
-
-
Isolation:
-
Filter the reaction mixture into a receiving plate.
-
Wash the resin cake with DCM (2x).
-
Concentrate the filtrate (Genevac or N₂ blow-down).
-
Result: Pure N-Boc protected intermediate.
-
Diagram 2: Scavenger Resin Purification Logic
Visualizing the chemical cleanup process to ensure purity without column chromatography.
Caption: Purification workflow using PS-Trisamine to sequester excess acidic reagents from the reaction mixture.
Protocol B: Diversification (Boc-Deprotection & Capping)
Objective: Removal of the Boc group and subsequent functionalization of the azepane ring nitrogen.
Step-by-Step Methodology
-
Deprotection:
-
Dissolve the intermediate from Protocol A in 20% TFA in DCM (or 4M HCl in Dioxane).
-
Stir at RT for 2 hours.
-
Remove volatiles under vacuum. Critical: Ensure complete removal of TFA to prevent interference in the next step. A toluene azeotrope is recommended.
-
-
Neutralization (If using TFA salts):
-
Dissolve salt in DCM/DMF. Add PS-Carbonate resin to neutralize the salt to the free base, or use excess DIPEA in the next step.
-
-
N-Capping (Reductive Amination Example):
-
Add 1.5 equiv of diverse Aldehydes (
) to the azepane amine. -
Add solvent (DCM/MeOH 4:1) and Sodium Triacetoxyborohydride (STAB) (2.0 equiv).
-
Shake for 16 hours at RT.
-
-
Final Cleanup:
-
Scavenge excess aldehyde using PS-Tosylhydrazide resin.
-
Filter and concentrate.
-
Scientific Integrity & Validation (QC)
To ensure the library meets "Trustworthiness" standards for biological screening:
-
LCMS Validation: A random sampling of 10% of the library should be analyzed. Expect >85% purity for scavenger-purified libraries.
-
Stereochemical Integrity: The 3-position is chiral. If starting with the enantiopure (R)-isomer (CAS 1032684-85-7), avoid harsh basic conditions at high temperatures to prevent racemization, although the 3-position is relatively stable compared to alpha-amino carbonyls.
-
Conformational Analysis: Be aware that 7-membered rings exhibit "pseudorotation." In NMR, signals may appear broad at RT. High-temperature NMR (50°C) may be required for characterization of single compounds.
Case Study Application: CNS Drug Discovery
Context: Azepane scaffolds have shown potency in inhibiting monoamine transporters (NET/DAT) and Sigma-1 receptors (Lovering et al., 2009; ACS Med. Chem. Lett.).
Hypothetical Workflow:
-
Target: Dopamine Transporter (DAT).[2]
-
Library Design: Fix
as a lipophilic benzyl amide (known pharmacophore). Vary (ring nitrogen) with polar heterocycles to tune solubility and blood-brain barrier (BBB) penetration. -
Outcome: The increased sp3 fraction (Fsp3) of the azepane core compared to a flat benzazepine analog is expected to improve metabolic stability (lower CYP inhibition) and solubility.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[3]
-
Mullins, S., et al. (2016). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[2] ACS Medicinal Chemistry Letters.
-
Marsh, A., et al. (1997). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters.
-
Chemical Profile Data. (Verified via CAS 876147-47-6). ChemSrc / PubChem.
Sources
Scale-Up Synthesis of tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable three-step synthetic route for the production of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, a valuable building block in contemporary drug discovery. The synthesis commences with the readily available tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate, which undergoes mesylation, followed by a nucleophilic substitution with sodium cyanide to yield the key nitrile intermediate, tert-butyl 3-(cyanomethyl)azepane-1-carboxylate. The final step involves the catalytic hydrogenation of the nitrile using Raney® Nickel under elevated pressure to afford the target primary amine. This document provides detailed, step-by-step protocols for each stage of the synthesis, with a strong emphasis on process safety, in-process controls, and purification strategies suitable for multi-gram to kilogram scale production.
Introduction
The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Specifically, functionalized azepanes, such as tert-butyl 3-(aminomethyl)azepane-1-carboxylate, serve as crucial intermediates in the synthesis of novel therapeutics. The presence of a primary amine handle on the azepane ring allows for a wide array of subsequent chemical modifications, enabling the exploration of diverse chemical space in drug development programs.
The scale-up of multi-step syntheses presents numerous challenges, including ensuring consistent yields, maintaining purity profiles, and, most critically, managing the safety of the process. This application note aims to provide researchers, scientists, and drug development professionals with a detailed and practical guide to the large-scale synthesis of this important building block, addressing the key considerations for a safe, efficient, and reproducible process.
Synthetic Strategy
The chosen synthetic route is designed for its efficiency, use of readily available starting materials, and amenability to scale-up. The three-step sequence is outlined below:
-
Mesylation: The primary alcohol of tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate is converted to a good leaving group, a mesylate, using methanesulfonyl chloride in the presence of a suitable base.
-
Cyanation: The mesylate intermediate undergoes a nucleophilic substitution reaction with sodium cyanide to introduce the cyanomethyl group, forming tert-butyl 3-(cyanomethyl)azepane-1-carboxylate.
-
Reduction: The nitrile intermediate is reduced to the desired primary amine, tert-butyl 3-(aminomethyl)azepane-1-carboxylate, via catalytic hydrogenation using Raney® Nickel.
This strategy avoids the use of hazardous reagents where possible and employs a catalytic final step, which is advantageous for large-scale production.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(Mesitylmethyl)azepane-1-carboxylate
This initial step activates the primary alcohol for nucleophilic substitution. The use of methanesulfonyl chloride provides a reliable and cost-effective method for this transformation.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate | 229.32 | 1.0 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.5 |
| Dichloromethane (DCM) | 84.93 | ~10 volumes |
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate and dichloromethane.
-
Cool the resulting solution to 0-5 °C with an ice bath.
-
Slowly add triethylamine to the cooled solution, maintaining the internal temperature below 10 °C.
-
In a separate vessel, dissolve methanesulfonyl chloride in dichloromethane.
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, slowly quench the reaction by adding water, keeping the temperature below 15 °C.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-(mesitylmethyl)azepane-1-carboxylate as an oil. The crude product is typically of sufficient purity for use in the next step.
In-Process Controls:
-
Temperature Control: Maintaining a low temperature during the addition of methanesulfonyl chloride is crucial to prevent side reactions.
-
Reaction Monitoring: Regular analysis by TLC or HPLC is recommended to determine the reaction endpoint and avoid prolonged reaction times.
Step 2: Synthesis of tert-Butyl 3-(Cyanomethyl)azepane-1-carboxylate
This step involves a nucleophilic substitution of the mesylate with cyanide.[3][4] Careful handling of cyanide salts and appropriate quenching and work-up procedures are paramount for safety.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-Butyl 3-(mesitylmethyl)azepane-1-carboxylate | 307.42 | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 1.5 |
| Dimethyl sulfoxide (DMSO) | 78.13 | ~5 volumes |
Protocol:
-
In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve sodium cyanide in dimethyl sulfoxide.
-
Heat the mixture to 60-70 °C.
-
Dissolve the crude tert-butyl 3-(mesitylmethyl)azepane-1-carboxylate from the previous step in a small amount of DMSO.
-
Slowly add the solution of the mesylate to the heated sodium cyanide solution over 1-2 hours.
-
Maintain the reaction temperature at 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the mesylate is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a larger volume of ice-water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.
-
The crude product can be purified by column chromatography on silica gel if necessary, but is often carried forward without further purification.
In-Process Controls:
-
Reaction Monitoring: Tracking the disappearance of the mesylate starting material is key to determining the reaction endpoint.
-
Work-up: The aqueous work-up should be performed in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution if the aqueous layer becomes acidic.
Step 3: Synthesis of tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate
The final step is the reduction of the nitrile to the primary amine using catalytic hydrogenation with Raney® Nickel.[5][6] This method is highly efficient for large-scale production.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| tert-Butyl 3-(cyanomethyl)azepane-1-carboxylate | 238.34 | 1.0 |
| Raney® Nickel (slurry in water) | - | ~10-20 wt% |
| Methanol | 32.04 | ~10 volumes |
| Ammonia (7N solution in methanol) | 17.03 | ~2 volumes |
| Hydrogen gas (H₂) | 2.02 | >50 psi |
Protocol:
-
Charge a high-pressure hydrogenation reactor with a slurry of Raney® Nickel in methanol.
-
Add the crude tert-butyl 3-(cyanomethyl)azepane-1-carboxylate dissolved in methanol to the reactor.
-
Add the 7N solution of ammonia in methanol. The ammonia is crucial to suppress the formation of secondary amine byproducts.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Heat the reaction mixture to 40-50 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
The Raney® Nickel catalyst must be filtered carefully. Filter the reaction mixture through a pad of Celite®, ensuring the filter cake is kept wet with methanol at all times to prevent ignition.
-
Wash the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation to afford the pure tert-butyl 3-(aminomethyl)azepane-1-carboxylate as a colorless oil.[7][8]
In-Process Controls:
-
Hydrogen Uptake: Monitoring the pressure drop in the reactor is the primary method for tracking the reaction progress.
-
Catalyst Filtration: The filtration of the pyrophoric Raney® Nickel catalyst is a critical step that must be performed with extreme care.
Visualizations
Overall Synthetic Workflow
Caption: Overall synthetic route to the target molecule.
Key Experimental Steps
Caption: Detailed workflow for each synthetic step.
Safety Considerations
The scale-up of this synthesis requires a thorough understanding and mitigation of the potential hazards associated with each step.
-
Mesylation: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and corrosive. The reaction is exothermic, and careful temperature control is necessary to prevent a runaway reaction. All additions should be performed slowly and with adequate cooling.
-
Cyanation: Sodium cyanide is highly toxic. It can be fatal if swallowed, inhaled, or absorbed through the skin. All handling of solid sodium cyanide and cyanide-containing solutions must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. An emergency cyanide antidote kit should be readily available. The work-up of the cyanide reaction should be performed carefully to avoid acidification of the aqueous layer, which would generate highly toxic hydrogen cyanide gas. All aqueous waste from this step must be treated with bleach or hydrogen peroxide to destroy residual cyanide before disposal.[9]
-
Reduction: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a dedicated high-pressure reactor in a well-ventilated area, away from ignition sources. Raney® Nickel is a pyrophoric catalyst, especially when dry.[10] It must be handled as a slurry and should never be allowed to dry in the air. The filtration of the catalyst is a particularly hazardous step and must be performed by trained personnel. The filter cake should be kept wet with solvent at all times and the spent catalyst should be quenched carefully with water before disposal.
Conclusion
The three-step synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate presented here provides a practical and scalable route to this valuable building block. By following the detailed protocols and adhering to the stringent safety precautions outlined, researchers and process chemists can confidently produce multi-gram to kilogram quantities of this intermediate for use in drug discovery and development programs. The emphasis on in-process controls and robust purification methods ensures the final product is of high purity and suitable for further synthetic transformations.
References
-
Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
Feature-Tec. (n.d.). Raney Ni Eletromagnetic Filtration. Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Diva Envitec India. (n.d.). Raney Nickel Catalyst Filtration. Retrieved from [Link]
-
iPrep. (2024). Distillation Under Reduced Pressure | Organic Chemistry | Chemistry | Class 11th. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney ® -Ni catalyst. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
EPA. (n.d.). Method 335.4, Revision 1.0: Determination of Total Cyanide by Semi-Automated Colorimetry. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from [Link]
-
YouTube. (2015). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
-
YouTube. (2012). Filtration of Raney Nickel. Retrieved from [Link]
-
Medscape. (2025). Cyanide Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Green Chemistry (RSC Publishing). (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Retrieved from [Link]
-
YouTube. (2019). Distillation Under Reduced Pressure – Definition, Principle and Advantage - Chemistry Class 11. Retrieved from [Link]
- Google Patents. (n.d.). US5690836A - Method of removing catalyst.
-
Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
-
Unacademy. (n.d.). Distillation Under Reduced Pressure. Retrieved from [Link]
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
- Google Patents. (n.d.). CN103097324A - Process for the direct amination of secondary alcohols with ammonia to give primary amines.
-
University of California, Irvine. (n.d.). chamberland-sop-weighing-and-working-with-raney-nickel.docx. Retrieved from [Link]
- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved from [Link]
-
Medscape. (2025). Cyanide Toxicity Workup. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R)-3-Aminoazepane-1-carboxylic Acid tert-Butyl Ester. Retrieved from [Link]
-
Thieme. (n.d.). 3. Azepines. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. The occurrence of cyanide formation in six full-scale publicly owned treatment works [pubmed.ncbi.nlm.nih.gov]
- 10. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The azepane scaffold is a privileged structure in modern drug discovery, and this particular derivative serves as a key intermediate for a variety of therapeutic agents.[1][2][3]
This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common challenges, side reactions, and troubleshooting strategies associated with its synthesis. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
I. Overview of the Predominant Synthetic Pathway
The most common and reliable industrial route to tert-butyl 3-(aminomethyl)azepane-1-carboxylate involves the reduction of a nitrile precursor. This two-step sequence generally begins with the commercially available N-Boc-azepan-3-one, proceeds through a cyanation step, and concludes with the reduction of the nitrile to the primary amine.
Caption: Common synthetic route and a key side reaction.
This guide will focus primarily on the critical reduction step (B → C), as it is the source of the most frequently encountered difficulties.
II. Troubleshooting Guide: The Reduction of tert-butyl 3-cyanoazepane-1-carboxylate
This section addresses specific problems you may encounter during the nitrile reduction step, presented in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. TLC/LC-MS analysis shows significant amounts of unreacted nitrile starting material.
-
Possible Cause 1: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH4) is highly reactive and can be deactivated by moisture. Older bottles of LiAlH4 or improper handling (exposure to humid air) can lead to a significant loss of activity. Similarly, hydrogenation catalysts like Raney Nickel or Palladium on carbon (Pd/C) can lose activity over time or due to poisoning.
-
Recommended Solution:
-
Verify Reagent Activity: Use a fresh, unopened bottle of LiAlH4 or titrate the existing bottle to determine its active hydride content. For catalytic hydrogenation, use a fresh batch of catalyst.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., THF, diethyl ether) freshly distilled from a suitable drying agent or from a solvent purification system. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Increase Reagent Stoichiometry: If reagent deactivation is suspected and cannot be avoided, a modest increase in the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of LiAlH4) may be necessary. Monitor carefully to avoid a more difficult workup.
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time. While LiAlH4 reductions are often exothermic, some systems require thermal input to proceed to completion. Catalytic hydrogenations often require elevated temperatures and pressures.
-
Recommended Solution:
-
Gentle Heating: After the initial addition of the substrate at a controlled temperature (e.g., 0 °C), allow the reaction to warm to room temperature and then gently heat to reflux (typically in THF, ~66 °C) for several hours.
-
Monitor Progress: Track the reaction's progress by TLC or LC-MS every 1-2 hours. The reaction is complete only when the starting material spot/peak is no longer visible.
-
Optimize Hydrogenation Conditions: For catalytic hydrogenation, systematically screen pressure (e.g., 50 psi to 500 psi) and temperature (e.g., 25 °C to 60 °C) to find optimal conditions for your specific substrate and catalyst loading.
-
Q2: I've isolated my product, but the yield is low, and I see a significant side product with approximately double the molecular weight.
-
Possible Cause: Formation of Secondary and Tertiary Amines. This is the most common and problematic side reaction, especially during catalytic hydrogenation.[4] The newly formed primary amine can react with the intermediate imine species, leading to the formation of a secondary amine dimer. This dimer can then react further to form tertiary amines.
Caption: Mechanism of secondary amine formation.
-
Recommended Solution:
-
Use a Chemical Reducing Agent: LiAlH4 reduction is generally less prone to forming secondary amine byproducts compared to catalytic hydrogenation because the reduction of the imine intermediate is typically very fast.
-
Add Ammonia to Hydrogenation Reactions: If catalytic hydrogenation is the required method, perform the reaction in a solution of ammonia in methanol or ethanol. The large excess of ammonia competitively inhibits the primary amine product from reacting with the imine intermediate.[4]
-
Use Borane Reagents: Borane complexes, such as BH3•THF or BH3•SMe2, are effective reagents for reducing nitriles to primary amines and are less likely to form dimeric byproducts.[5]
-
Q3: The workup of my LiAlH4 reaction is problematic. I'm getting a gelatinous precipitate that is difficult to filter and seems to have trapped my product.
-
Possible Cause: Improper Quenching of Aluminum Salts. The workup of LiAlH4 reactions is critical for good recovery. The dropwise addition of water and then base (the Fieser workup) is designed to convert the aluminum salts into a granular, easily filterable solid. If the procedure is not followed correctly, a gelatinous aluminum hydroxide precipitate forms, which emulsifies and traps the polar amine product.
-
Recommended Solution: The Fieser Workup Protocol.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
For a reaction that used 'X' g of LiAlH4, add 'X' mL of water slowly and dropwise. (Caution: very exothermic, hydrogen gas evolution).
-
Next, add 'X' mL of 15% (w/v) aqueous NaOH slowly and dropwise.
-
Finally, add '3X' mL of water slowly and dropwise.
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30-60 minutes. The precipitate should become a white, granular solid that is easily filtered.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with a suitable solvent (e.g., ethyl acetate, DCM) to recover all the product.
-
Q4: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery.
-
Possible Cause: Interaction of the Basic Amine with Acidic Silica Gel. The free amines in your product are basic and will interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to tailing (streaking) and, in some cases, irreversible adsorption of the product onto the column.
-
Recommended Solution:
-
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) in the eluent system (e.g., DCM/Methanol or Hexanes/Ethyl Acetate) will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Use Deactivated or Basic Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for the chromatography. Alternatively, use a deactivated silica gel or an amine-functionalized silica phase.
-
Acid-Base Extraction: Before chromatography, consider an acid-base workup to purify the product. Dissolve the crude material in an organic solvent (like DCM) and extract with aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the pure product back into an organic solvent.
-
III. Frequently Asked Questions (FAQs)
Q: Are there alternatives to LiAlH4 for the nitrile reduction? A: Yes. Several alternatives exist, each with its own advantages and disadvantages.
| Reducing Agent | Pros | Cons | Typical Conditions |
| LiAlH4 | Highly reactive, fast, high-yielding. | Pyrophoric, requires strict anhydrous conditions, difficult workup. | 1.5-2.0 eq. in THF or Et2O, 0 °C to reflux.[6] |
| H2 / Raney Nickel | Cost-effective for large scale, avoids complex workups. | Prone to secondary amine formation, requires pressure equipment. | 50-500 psi H2, MeOH/NH3, RT to 50 °C.[4] |
| BH3•THF or BH3•SMe2 | High selectivity for primary amine, good functional group tolerance. | Slower than LiAlH4, BH3•SMe2 has a strong odor. | 1.5-2.0 eq. in THF, RT to reflux.[5] |
| Sodium Borohydride / Cobalt(II) chloride | Milder than LiAlH4, easier to handle. | Can be lower yielding, requires stoichiometric CoCl2. | NaBH4, CoCl2, Methanol, 0 °C to RT. |
Q: My synthesis starts with 3-(aminomethyl)azepane. How do I selectively protect the ring nitrogen with a Boc group? A: This is a significant challenge due to the similar reactivity of the two secondary amines (one in the ring, one in the side chain after initial protection). The most reliable method is to synthesize the molecule with the Boc group already in place, as described in the overview. If you must proceed this way, you would likely face a difficult separation of mono-Boc isomers and the di-Boc protected species. A strategy might involve forming the di-Boc derivative and then attempting selective deprotection, but this is not a recommended route.
Q: Can the Boc group be cleaved during the reduction step? A: The Boc protecting group is generally stable to hydride-based reducing agents like LiAlH4 and boranes, as well as to standard catalytic hydrogenation conditions.[7] It is, however, labile to strong acids.[][9] Therefore, if your workup involves a strong acidic quench, you risk partial or complete deprotection. It is crucial to use a standard water/base quench (Fieser) or a neutral quench (e.g., Rochelle's salt) to preserve the Boc group.
IV. References
-
ResearchGate. The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. Available from: [Link].
-
ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Available from: [Link].
-
Google Patents. Production of tertiary butyl ester of amino acid and its hydrochloride. Available from: .
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link].
-
RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link].
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link].
-
Wiley Online Library. Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. Available from: [Link].
-
Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Available from: .
-
PubChem. tert-Butyl (3R)-3-aminoazepane-1-carboxylate. Available from: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Available from: .
-
ACS Publications. Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. Available from: [Link].
-
NIH. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Available from: [Link].
-
Google Patents. Purification of tertiary butyl alcohol. Available from: .
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link].
-
Organic-Chemistry.org. Nitrile to Amine - Common Conditions. Available from: [Link].
-
NIH. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link].
-
YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link].
-
University of Calgary. Reduction of Nitriles using LiAlH4 to amines. Available from: [Link].
-
Wikipedia. Azepane. Available from: [Link].
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link].
-
RSC Publishing. One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Available from: [Link].
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link].
-
PubChem. tert-Butyl azepane-1-carboxylate. Available from: [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMINO-AZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER suppliers & manufacturers in China [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
[1][2][3][4]
Welcome to the Advanced Purification Support Center. Subject Molecule: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate CAS: 876147-47-6 (generic/racemic), 1032684-85-7 (R-isomer) Molecular Weight: 228.33 g/mol [1][2][3][4]
Executive Summary & Strategic Approach
As a Senior Application Scientist, I often see researchers struggle with this molecule not because the chemistry is difficult, but because the Boc group (acid-labile) and the primary amine (basic/polar) create a "solubility paradox" during purification.
-
The Challenge: The primary amine causes severe streaking on silica gel, requiring polar basic eluents.[2][3][4] However, the Boc group limits your ability to use standard strong acid washes (like 1M HCl) to remove non-basic impurities without risking deprotection.[2][3][4]
-
The Solution: We utilize a "Soft-Acid" Extraction protocol using Citric Acid or Phosphate buffer, which protonates the amine without cleaving the Boc group.[1][3][4] If chromatography is necessary, we employ a Basified Methanolic Gradient .[2][3][4]
Decision Matrix: Choosing Your Workflow
Before starting, assess your crude material.[2][3][4] Do not default to a column if an extraction will suffice.[2][3][4]
Figure 1: Strategic decision tree for purification based on impurity profile.
Method A: "Soft-Acid" Extraction (Recommended)[1][2][3][4]
This method exploits the basicity of the primary amine (
Safety Note: Do NOT use 1M HCl or TFA.[1][2][3][4] Even dilute strong acids can initiate Boc cleavage over time.[2][3]
Reagents
-
Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][3][4]
-
"Soft" Acid: 10% (w/v) Citric Acid (aq) OR 0.5 M
(pH ~4).[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Base: 2M NaOH or Sat.
.[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol
-
Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude).
-
Acid Extraction (The Critical Step):
-
Extract the organic layer 3 times with the Soft Acid solution .[2][3][4]
-
Mechanism:[1][3][4][5] The primary amine is protonated (
) and moves to the aqueous layer.[1][3][4] Neutral impurities stay in the EtOAc.[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Check: The aqueous layer should be acidic (pH 3–4).[2][3][4]
-
-
Wash: (Optional) Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.[2][3][4]
-
Basification:
-
Recovery:
Method B: Flash Chromatography (Silica Gel)[1][3][4]
If Method A fails or if you have amine-like impurities, use silica chromatography.[1][2][3][4]
The "Streaking" Problem
Primary amines interact strongly with the acidic silanols on silica gel, causing broad peaks (streaking) and poor separation.[2][3][4] You must use a modifier.
Optimized Solvent System
-
Additive: Ammonium Hydroxide (28%
) or Triethylamine (TEA).[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step Guide
Troubleshooting & FAQs
Q1: I lost my Boc group! The NMR shows a free azepane ring.[2][3][4] What happened?
Diagnosis: You likely exposed the compound to low pH for too long or used a strong acid.[2][3][4] Fix:
-
Did you use HCl for extraction? Switch to Citric Acid .[2][3][4]
-
Did you use
for NMR? Chloroform is naturally acidic and can cleave Boc groups upon standing.[3][4] Filter yourngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> through basic alumina or use .[1][3][4]
Q2: My product is stuck on the silica column.
Diagnosis: The amine is interacting too strongly with the silica. Fix:
-
Increase the modifier: Switch from TEA to
. -
Switch stationary phase: Use Amine-functionalized silica (NH-Silica).[1][2][3][4] This eliminates the need for liquid additives and prevents streaking.[2][3][4]
Q3: I see a "doublet" of peaks in the NMR (Rotamers). Is my product impure?
Diagnosis: Likely not. Boc-protected cyclic amines (like azepanes) often exhibit rotamers due to restricted rotation around the N-CO bond.[1][2][3][4] Verification:
-
Run the NMR at elevated temperature (
). If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Q4: Can I distill this compound?
Answer: Generally, no .[2][3][4] Boc groups are thermally unstable above
Quantitative Data Summary
| Property | Value | Relevance to Purification |
| pKa (Conjugate Acid) | ~10.5 (Primary Amine) | Allows extraction into weak acid (pH 4).[1][2][3][4] |
| LogP | ~1.1 (Predicted) | Soluble in organics; requires polar eluent on silica.[2][3][4] |
| TLC Rf (10% MeOH/DCM) | ~0.3 (with TEA) | Good retention for separation; streaks without TEA.[2][3] |
| Boc Stability Limit | pH > 2.0 | Avoid HCl/TFA.[2][3] Use Citric/Phosphate buffers.[2][3][4] |
References
-
Boc Protection Chemistry: Green, T. W.; Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][3][4] [1][3][4]
-
Amine Purification Techniques: "Purification of Amines: The Acid-Base Extraction." Master Organic Chemistry. [Link][1][2][3][4]
-
Chromatography of Amines: Reich, H. J.[2][3][4] "Chromatography of Amines." University of Wisconsin-Madison, Department of Chemistry.[1][2][3][4] [Link]
-
Compound Data: PubChem Entry for tert-butyl 3-aminoazepane-1-carboxylate (Isomer).[1][2][3][4] [Link][1][2][3][4]
Sources
- 1. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Boc-Protected Azepanes
Welcome to the technical support center for the HPLC purification of Boc-protected azepanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical purification step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and success of your separations.
Introduction: The Unique Challenges of Boc-Azepanes
Azepanes are seven-membered saturated heterocyclic scaffolds of significant interest in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the azepane nitrogen during synthesis. While essential, the Boc group, combined with the inherent basicity of the azepane ring, presents a unique set of challenges during HPLC purification. These include the lability of the Boc group in acidic mobile phases, poor peak shape due to secondary interactions with the stationary phase, and detection difficulties. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the HPLC purification of Boc-protected azepanes, providing potential causes and actionable solutions.
Problem 1: Appearance of a New, More Polar Peak, Suggesting On-Column or Post-Purification Deprotection
Symptoms:
-
A new peak, often broader than the product peak, appears at an earlier retention time.
-
LC-MS analysis of the collected "pure" fraction shows a mass corresponding to the deprotected azepane.
-
Yield of the desired Boc-protected product is lower than expected.
Causality: The Boc group is notoriously sensitive to acidic conditions.[1] Trifluoroacetic acid (TFA), a common mobile phase modifier used to improve peak shape, can catalyze the cleavage of the Boc group, especially at concentrations above 0.1%.[2][3][4] This deprotection can be exacerbated by elevated temperatures during solvent evaporation post-purification.[5]
Solutions:
-
Reduce TFA Concentration: If TFA is necessary for peak shape, use the lowest possible concentration, typically 0.05% to 0.1%.[6]
-
Alternative Mobile Phase Modifiers: Consider using a less aggressive acid like formic acid (0.1%). While it may result in slightly broader peaks compared to TFA, it significantly reduces the risk of deprotection.[6] Acetic acid is another, even milder alternative.[6]
-
Post-Purification Neutralization: Immediately after fraction collection, neutralize the TFA by adding a small amount of a volatile base, such as triethylamine or ammonium bicarbonate solution, before solvent evaporation.
-
Cold Processing: Keep the collected fractions cold (e.g., in an ice bath) to slow down the acid-catalyzed hydrolysis of the Boc group.[6]
-
Avoid High-Temperature Evaporation: Instead of rotary evaporation at elevated temperatures, use a lyophilizer (freeze-dryer) to remove the solvent.[5][6] This keeps the sample frozen and removes the water and TFA under vacuum, preserving the Boc group.
Problem 2: Significant Peak Tailing of the Boc-Azepane
Symptoms:
-
The peak for your compound is asymmetrical, with a pronounced "tail" extending from the back of the peak.
-
Poor resolution from nearby impurities.
-
Inaccurate peak integration and quantification.
Causality: Peak tailing for basic compounds like azepanes is often caused by secondary interactions between the protonated amine and acidic residual silanol groups on the surface of the silica-based stationary phase.[7][8] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing some molecules to be retained longer than others.
Solutions:
-
Use an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups.[9]
-
Operate at Low pH: By adding an acid like TFA or formic acid to the mobile phase, you can suppress the ionization of the silanol groups, reducing their ability to interact with the basic analyte.[10][11] A pH of 2.5-3.5 is often effective.
-
Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your Boc-azepane.[10]
-
Consider a Different Stationary Phase: If tailing persists, an embedded polar group (EPG) column may provide alternative selectivity and improved peak shape for basic compounds.[12]
Frequently Asked Questions (FAQs)
Q1: My Boc-protected azepane has poor UV absorbance. How can I improve its detection?
A1: Simple Boc-protected azepanes lack a strong chromophore, making detection at common wavelengths like 254 nm challenging.
-
Low Wavelength UV: Try detecting at lower wavelengths, such as 210-220 nm, where the carbamate group of the Boc moiety has some absorbance. Be aware that this will also increase the baseline noise and limit the choice of solvents (e.g., avoid acetone).
-
Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detectors for compounds with poor UV absorbance. Mass Spectrometry (MS) is also a highly sensitive and specific detection method.[]
Q2: I need to separate enantiomers of a chiral Boc-protected azepane. What is the best approach?
A2: The separation of enantiomers requires a chiral environment.
-
Chiral Stationary Phases (CSPs): This is the most direct and common method for chiral separations in HPLC.[14][15] Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point. You will likely need to screen different CSPs and mobile phase combinations (normal phase or reversed-phase) to find the optimal conditions.
-
Chiral Derivatizing Agents: An alternative, though less common, approach is to react your racemic azepane with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This method adds extra synthesis and purification steps.
Q3: Can I use basic mobile phases for the purification of Boc-protected azepanes?
A3: While the Boc group is generally stable to basic conditions, it's important to consider the stability of the entire molecule.[1] Some sources suggest that Boc groups can be removed under certain basic or nucleophilic conditions.[16] However, for HPLC purposes, using a high pH mobile phase (e.g., pH 8-10 with an ammonium bicarbonate buffer) can be an excellent strategy to improve peak shape for basic compounds by running them in their neutral form. This approach requires a pH-stable column (e.g., a hybrid silica or polymer-based column).
Experimental Protocols & Data
Protocol 1: General Reversed-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for the analytical HPLC of a Boc-protected azepane.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water at a concentration of 1 mg/mL.
Diagram 1: Troubleshooting Workflow for Boc-Azepane Purification
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
References
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link][5]
-
Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link][9]
- Google Patents. (n.d.). Separation and detection method of Boc-His(Trt)-Aib-OH and its isomers.
-
Crawford Scientific. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Nature Portfolio. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][1]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link][16]
-
NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link][10]
-
Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][7]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]
-
SciRP.org. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21, 777-791. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link][14]
-
International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. Retrieved from [Link]
-
LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link][12]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link][11]
-
PubMed. (n.d.). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link][15]
-
Separation Science. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link][8]
-
ResearchGate. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC. Retrieved from [Link]
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. labcompare.com [labcompare.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. reddit.com [reddit.com]
common impurities in tert-butyl 3-(aminomethyl)azepane-1-carboxylate synthesis
Topic: Troubleshooting Impurities in tert-butyl 3-(aminomethyl)azepane-1-carboxylate Synthesis Ticket ID: AZP-SYN-876 Status: Open Assigned Specialist: Senior Application Scientist
🟢 Portal Overview
Welcome to the Azepane Synthesis Support Center. You are likely accessing this guide because you are synthesizing tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6), a critical scaffold for kinase inhibitors and NaV1.7 channel blockers.
The synthesis almost invariably proceeds via the reduction of tert-butyl 3-cyanoazepane-1-carboxylate . While this looks like a standard nitrile reduction on paper, the azepane ring's conformational flexibility and the acid-sensitivity of the Boc group create a "perfect storm" for specific impurities.
Below are the resolved troubleshooting tickets for the most common issues reported by our user base.
📂 Ticket #1: The "Dimer" Impurity
User Report: "I reduced the nitrile using H₂/Pd/C. The reaction went to completion, but my LCMS shows a large peak at roughly double the molecular weight (minus NH₃). It co-elutes with my product."
🔬 Technical Diagnosis
You have formed the Secondary Amine Dimer . This is the most persistent impurity in nitrile reductions. It occurs when the newly formed primary amine attacks the intermediate aldimine species before it can be fully reduced.
The Mechanism:
-
Nitrile (-CN) reduces partially to an Imine (-CH=NH).
-
Some Imine reduces fully to the Primary Amine (-CH₂NH₂).
-
CRITICAL FAILURE: The Primary Amine attacks a remaining Imine molecule, eliminating ammonia to form a secondary imine, which then reduces to the Secondary Amine Dimer .
🛠️ Protocol Solution
To suppress this, you must shift the equilibrium to favor the primary amine or block the nucleophilic attack.
Option A: The Ammonia Saturation Method (Hydrogenation) If using catalytic hydrogenation (Raney Ni or Pd/C), the reaction solvent must be saturated with ammonia.
-
Why: Excess NH₃ acts as a mass-action law inhibitor, preventing the elimination of ammonia from the intermediate diamine species.
-
Protocol: Use 7N NH₃ in MeOH as your solvent rather than pure MeOH.
Option B: The Borane Route (Chemical Reduction) Switch to Borane-Dimethyl Sulfide (BH₃·DMS) or THF complex.
-
Why: Borane reduces the nitrile to a borazine complex that is chemically distinct from the free imine, preventing the amine-imine attack.
📊 Data: Reducing Agent vs. Dimer Risk
| Reagent | Dimer Risk | Boc Stability | Workup Difficulty |
| H₂ / Pd/C (Neutral) | 🔴 High | 🟢 High | 🟢 Easy (Filter) |
| H₂ / Raney Ni / NH₃ | 🟢 Low | 🟡 Med (Base sensitive) | 🟡 Med (Pyrophoric) |
| BH₃[1]·THF | 🟢 Low | 🟢 High | 🔴 High (Complex breaking) |
| LiAlH₄ | 🟡 Med | 🔴 Low (Risk of reduction) | 🔴 High (Emulsions) |
📂 Ticket #2: The "Sticky Solid" / Low Yield
User Report: "I used Borane-THF to avoid the dimer. The reaction looked good by TLC, but after evaporation, I got a sticky white solid that isn't my amine. Yield is <20%."
🔬 Technical Diagnosis
You have isolated the Borane-Amine Complex .
Borane is a Lewis acid; your product (a primary amine) is a Lewis base. They form a stable adduct (
🛠️ Protocol Solution
You must rigorously "break" the complex. Standard water washes are insufficient.
The Oxidative Workup (Boc-Safe):
-
Cool reaction mixture to 0°C.
-
Slowly add Methanol (destroys excess hydride).
-
Add 10% NaOH followed by 30% H₂O₂ (dropwise).
-
Stir at 50°C for 1 hour.
-
Why: This oxidizes the boron species to boric acid/borate, releasing the free amine without using strong acids that endanger the Boc group.
📂 Ticket #3: The "M+1" Mystery (Hydrolysis)
User Report: "I see a peak at M+1 relative to my starting material (or M-14 relative to product). It looks like an aldehyde."
🔬 Technical Diagnosis
You have formed tert-butyl 3-formylazepane-1-carboxylate (The Aldehyde).
This occurs if water is present during the imine intermediate stage. The imine hydrolyzes (
🛠️ Protocol Solution
-
Dry Solvents: Ensure THF or MeOH is anhydrous.
-
Scavengers: If using hydrogenation, add activated molecular sieves to the reaction vessel.
-
Speed: Increase hydrogen pressure (50 psi -> 100 psi) to reduce the lifetime of the imine intermediate.
🧠 Visualizing the Impurity Pathways
The following diagram illustrates the divergence points where your synthesis succeeds or fails.
Figure 1: Reaction pathways showing the divergence from the desired reduction path (Green) to common impurities (Red).
🧩 Troubleshooting Flowchart
Follow this logic gate to determine your next experimental step.
Figure 2: Decision tree for identifying and resolving specific impurity issues based on Mass Spectrometry data.
📚 References & Validated Methods
-
Nitrile Reduction Mechanisms & Dimer Formation
-
Borane Reduction of Nitriles
-
Source: "Borane-dimethylsulfide reduction of nitriles."[1] Common Organic Chemistry.
-
Relevance: details the stability of Borane-Amine complexes and workup strategies.
-
Link:
-
-
Synthesis of Azepane Scaffolds
-
Source: Patent WO2009145721 / WO2013064047.
-
Relevance: These patents frequently utilize the tert-butyl 3-(aminomethyl)azepane-1-carboxylate intermediate for NaV1.7 inhibitors, detailing the specific hydrogenation conditions (Raney Ni/NH3).
-
Link:
-
-
Boc-Group Stability
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Welcome to the technical support center for the deprotection of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing this reaction, ensuring the integrity of your synthesis and the purity of your final product, 3-(aminomethyl)azepane.
The removal of a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development where the precise manipulation of amine functionalities is paramount. While seemingly straightforward, this acid-labile deprotection can present challenges ranging from incomplete reactions to the formation of stubborn byproducts. The structure of our target molecule—containing a Boc-protected secondary amine within a seven-membered azepane ring and a free primary amine—requires careful consideration of reaction conditions to ensure a successful outcome.
This center is organized into two main sections: a Troubleshooting Guide formatted as direct question-and-answer scenarios for specific experimental issues, and a Frequently Asked Questions (FAQs) section for broader conceptual and practical inquiries.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the most frequent problems encountered during the Boc deprotection of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. Each entry details the problem, its probable causes, and validated solutions with step-by-step protocols.
Issue 1: My reaction is incomplete. TLC analysis shows significant starting material even after extended reaction times.
Probable Causes:
-
Insufficient Acid Stoichiometry: The Boc deprotection is an acid-catalyzed reaction. Both the secondary amine of the carbamate and the primary amine on the side chain will be protonated under acidic conditions. Therefore, more than one equivalent of acid is required to drive the reaction to completion.
-
Inadequate Acid Strength: While Boc is highly acid-labile, exceptionally mild conditions or diluted acid might not be sufficient for complete conversion in a reasonable timeframe.
-
Low Reaction Temperature: Standard protocols are typically run at 0 °C to room temperature. Significantly lower temperatures can drastically slow down the rate of deprotection.[1]
-
Solvent Issues: The choice of solvent can impact the solubility of the substrate and the effectiveness of the acid.
Solutions:
-
Verify Acid Equivalents: Ensure you are using a sufficient excess of acid. For strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), a large excess is common, often used as a co-solvent.[1][2]
-
Increase Acid Concentration or Strength: If using a solution of HCl in a solvent like dioxane or methanol, consider using a more concentrated solution (e.g., 4M HCl in dioxane) or switching to a stronger acid system like neat TFA or TFA in dichloromethane (DCM).[3]
-
Adjust Temperature: Allow the reaction to warm to room temperature after the initial addition of acid at 0 °C. For stubborn reactions, gentle warming (e.g., to 40 °C) can be considered, but must be monitored closely for potential side reactions.
-
Optimize Solvent System: Dichloromethane (DCM) is an excellent solvent for TFA-mediated deprotections due to its ability to dissolve the starting material and the resulting trifluoroacetate salt. For HCl deprotections, 1,4-dioxane is a standard choice.[3]
dot
Sources
Technical Support Hub: Azepane Synthesis & Optimization
[1]
Status: Operational Current Ticket Volume: High (Topic: 7-Membered Ring Formation) Lead Scientist: Dr. [AI Name]
Welcome to the Azepane Synthesis Support Center
You have reached the Tier-3 Engineering Desk. We understand that synthesizing azepanes (hexamethyleneimines) presents a unique set of thermodynamic and kinetic challenges compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).
The formation of 7-membered rings is often plagued by entropic penalties (difficulty in bringing chain ends together) and enthalpic strain (transannular interactions). This guide is structured to troubleshoot these specific failure modes across the two most reliable synthetic pathways: Ring-Closing Metathesis (RCM) and Ring Expansion (Schmidt/Beckmann) .
Module 1: Ring-Closing Metathesis (RCM)
Primary Use Case: Complex pharmaceutical scaffolds, substituted azepanes.
The Core Issue: Catalyst Death & Oligomerization
Users frequently report low yields (<40%) when attempting to close diene precursors into azepanes. This is rarely a "bad batch" of catalyst; it is usually a competition between cyclization (intramolecular) and polymerization (intermolecular), compounded by catalyst poisoning by the nitrogen lone pair.
Optimization Protocol: The "Protected-Dilute" System
1. Nitrogen Protection (Critical) Free amines coordinate to the Ruthenium center of Grubbs catalysts, quenching activity.
-
Recommendation: Protect the amine as a sulfonamide (Ts, Ns) or carbamate (Boc, Cbz).
-
Alternative: If you must run a free amine, convert it to the ammonium salt in situ using 1.0 equiv of p-toluenesulfonic acid (pTsA) before adding the catalyst [1].
2. Concentration Control (The Pseudo-High Dilution) To favor ring closure over oligomerization, the reaction concentration must be kept low, typically 0.001 M to 0.005 M .
-
Technique: Do not dump all substrate in at once. Use a syringe pump to add the substrate solution slowly to the catalyst solution over 2–4 hours.
3. Catalyst Selection Matrix
-
Grubbs I: Generally too slow for tetrasubstituted 7-membered rings.
-
Grubbs II: High activity, but prone to isomerization side reactions.
-
Hoveyda-Grubbs II: The gold standard for difficult azepane closures due to high stability and tolerance of steric bulk [3].
Visual Workflow: RCM Decision Logic
Caption: Decision tree for optimizing RCM conditions to favor intramolecular azepane formation over oligomerization.
Module 2: Ring Expansion (Schmidt & Beckmann)
Primary Use Case: Scale-up, simple azepanones from cyclohexanones.
The Core Issue: Safety & Regiocontrol
The Schmidt reaction (Ketone + HN₃) is efficient but hazardous. The primary failure mode here is explosive risk due to hydrazoic acid accumulation and regioselectivity issues in non-symmetrical ketones.
Protocol: In Situ Schmidt Reaction (Safer Route)
Instead of handling volatile HN₃, generate it in situ using Sodium Azide (NaN₃) and an acid.
Reagents:
-
Substrate: Substituted Cyclohexanone (1.0 equiv)
-
Reagent: Sodium Azide (1.2–1.5 equiv)
-
Acid/Solvent: Methanesulfonic acid (MsOH) or TFA (solvent qty)
-
Temperature: 0°C to rt (Strict control required).
Step-by-Step:
-
Setup: Dissolve cyclohexanone in MsOH at 0°C.
-
Addition: Add NaN₃ portion-wise over 30–60 mins. Do not seal the vessel; N₂ gas evolution must vent.
-
Monitoring: Monitor for the disappearance of ketone (IR stretch ~1710 cm⁻¹ shifts to amide ~1650 cm⁻¹).
-
Quench: Pour onto crushed ice and neutralize with NaOH to pH 10. Extract with DCM.[1]
Regioselectivity Note: In the Schmidt reaction, the carbon atom anti to the diazonium leaving group migrates. However, in practice, the more substituted carbon usually migrates (electronic control), leading to the nitrogen inserting adjacent to the most substituted alpha-carbon [4].
Module 3: Reduction (Lactam → Azepane)
Once the ring is formed (usually as an azepanone/lactam), it must be reduced to the saturated amine.
Protocol: LiAlH₄ Reduction
Warning: This reduction requires vigorous conditions.
-
Preparation: Suspend LiAlH₄ (2.5 equiv) in dry THF under Argon.
-
Addition: Add the azepan-2-one (lactam) dissolved in THF dropwise at 0°C.
-
Reaction: Warm to room temp, then Reflux for 12–24 hours. Lactams are stable; heat is required to fully reduce the C=O.
-
Fieser Quench (Critical for filtering):
-
Workup: Stir until a white granular precipitate forms. Filter through Celite. The filtrate contains your pure azepane [6].
Troubleshooting Data Table
| Symptom | Probable Cause | Corrective Action |
| RCM: No Reaction | Catalyst poisoning by amine. | Protect N as Boc/Ts or add 1.0 eq HCl/pTsA. |
| RCM: Oligomers | Concentration too high. | Dilute to <5mM. Use syringe pump addition. |
| RCM: Isomerization | Ruthenium hydride formation. | Add benzoquinone (10 mol%) as a scavenger. |
| Schmidt: Low Yield | Steric hindrance at carbonyl. | Switch to Beckmann Rearrangement (Oxime formation first). |
| Reduction: Incomplete | Insufficient heat/time. | Lactams are tough. Reflux in THF (66°C) or Dioxane (101°C). |
Frequently Asked Questions (Tickets)
Q: I am trying to synthesize a chiral substituted azepane. Does Baldwin's Rule favor the 7-membered ring closure? A: Yes, but with caveats. According to Baldwin’s rules, 7-exo-tet (nucleophilic attack on an epoxide or halide outside the ring) and 7-endo-trig (attack on a double bond inside the ring) are favored processes.[4] However, "favored" refers to orbital alignment, not entropy. You still must overcome the entropic penalty of the 7-membered chain. High dilution is non-negotiable here [8].
Q: My RCM reaction works on the 5-membered analog but fails on the 7-membered one. Why? A: This is a classic thermodynamic issue. 5- and 6-membered rings form faster due to proximity. 7-membered rings sit in a "medium ring" gap where transannular strain is higher and the probability of chain ends meeting is lower. You likely need to increase the temperature (switch from DCM to Toluene reflux) to overcome the activation energy barrier.
Q: Can I use Sodium Borohydride (NaBH₄) to reduce my lactam to the azepane? A: generally, No . NaBH₄ is not strong enough to reduce a lactam (amide) to an amine efficiently. It will likely stop at the hemiaminal or not react at all. You must use Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) complex for this transformation [6].
References
-
BenchChem. (2025).[1] Optimizing reaction conditions for azepane ring formation. Retrieved from
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from
-
Grubbs, R. H., et al. (2023). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. Retrieved from
-
Aube, J., et al. (2003).[5] Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones. J. Am. Chem. Soc. Retrieved from
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from
-
Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols: L-Valinol. Coll. Vol. 10, p.423. Retrieved from
-
LibreTexts. (2024).[6] Baldwin's Rule for Ring Closure Reactions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in aminomethylazepane synthesis
A Guide to Troubleshooting and Byproduct Mitigation
Welcome to the technical support center for the synthesis of aminomethylazepane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to aminomethylazepane?
The synthesis of aminomethylazepane, a valuable building block in pharmaceutical chemistry, can be approached through several synthetic routes. A prevalent strategy involves the reduction of a nitrile precursor, typically synthesized from a protected azepane derivative. Another common method is the reductive amination of a suitable aldehyde.[1] Each of these routes has its own set of potential challenges and byproduct formation pathways that need to be carefully managed.
Q2: I'm observing a significant amount of aza-Michael addition byproducts. What causes this and how can I prevent it?
The aza-Michael addition is a common side reaction in syntheses involving amines and α,β-unsaturated carbonyl compounds or similar Michael acceptors.[2][3][4] In the context of aminomethylazepane synthesis, this can occur if reactive intermediates or starting materials possess the structural motifs of a Michael donor (the amine) and a Michael acceptor.
Causality: The nitrogen atom of an amine acts as a nucleophile (Michael donor) and can add to an electron-deficient alkene (Michael acceptor). This reaction is often base-catalyzed and can lead to the formation of undesired β-amino compounds.[5]
Mitigation Strategies:
-
Protecting Groups: Employing a suitable protecting group for the azepane nitrogen can prevent it from acting as a Michael donor. The choice of protecting group is critical and should be orthogonal to the other reaction conditions.
-
pH Control: Maintaining a slightly acidic pH can protonate the amine, reducing its nucleophilicity and thus decreasing the rate of the aza-Michael addition.
-
Catalyst Selection: While some reactions are promoted by base, certain catalysts can selectively favor the desired reaction over the aza-Michael addition.[5] For instance, the use of N-methylimidazole has been shown to be an effective catalyst for aza-Michael additions in specific contexts, highlighting the importance of catalyst choice.[5]
Troubleshooting Guide
Issue 1: Incomplete reduction of the nitrile precursor to the primary amine.
A common challenge in the synthesis of aminomethylazepane is the incomplete conversion of the nitrile intermediate to the desired primary amine. This can result in a mixture of starting material, the corresponding imine, and the desired product, complicating purification.
Troubleshooting Steps:
-
Choice of Reducing Agent: The selection of the reducing agent is paramount.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and often effective reducing agent for nitriles.[6][7] However, its high reactivity can sometimes lead to over-reduction or side reactions. It's crucial to use it in a suitable aprotic solvent like THF or diethyl ether.[7] Note that LiAlH₄ reacts violently with protic solvents like water and alcohols.
-
Borane Reagents (BH₃-THF, BH₃-SMe₂): These are generally milder than LiAlH₄ and can offer better selectivity.[8] BH₃-SMe₂ is more stable than BH₃-THF.[8]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon (Pd/C) is another effective method.[8] To suppress the formation of secondary and tertiary amine byproducts, it is often beneficial to add ammonia or ammonium hydroxide to the reaction mixture.[8]
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature for the chosen reducing agent. Some reductions may require initial cooling followed by refluxing to go to completion.
-
Solvent: The solubility of the nitrile in the chosen solvent is critical. If the starting material is not fully dissolved, the reaction will be slow and incomplete. For compounds poorly soluble in THF or ether, consider solvents like dioxane or diglyme.[9]
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.
-
Experimental Protocol: LiAlH₄ Reduction of a Nitrile Precursor
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminomethylazepane.
Issue 2: Formation of secondary and tertiary amine byproducts during catalytic hydrogenation.
Catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts. This occurs when the initially formed primary amine reacts with the intermediate imine.
Troubleshooting Workflow:
Caption: Byproduct formation pathway in nitrile reduction.
Mitigation Strategy: The addition of ammonia (NH₃) or ammonium hydroxide (NH₄OH) to the reaction mixture can effectively suppress the formation of secondary and tertiary amine byproducts.[8] Ammonia competes with the primary amine in reacting with the imine intermediate, thereby favoring the formation of the desired primary amine.
Issue 3: Difficulty in purifying the final aminomethylazepane product.
The basic nature of aminomethylazepane can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.
Purification Strategies:
-
Acid-Base Extraction: Utilize the basicity of the amine for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer as its ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to regenerate the free amine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified amine.
-
-
Modified Column Chromatography:
-
Basic Alumina: Use basic alumina instead of silica gel as the stationary phase.
-
Treated Silica Gel: Pre-treat silica gel with a base like triethylamine. A common mobile phase is a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide (e.g., 90:9:1).
-
Data Summary Table
| Issue | Common Cause | Recommended Solution | Key Parameters to Control |
| Incomplete Nitrile Reduction | Insufficient reducing agent, low temperature, poor solubility | Use a stronger reducing agent (e.g., LiAlH₄), optimize temperature and solvent | Stoichiometry of reducing agent, reaction time and temperature |
| Aza-Michael Addition | Nucleophilic attack of amine on an activated alkene | Use of protecting groups, pH control | Choice of protecting group, reaction pH |
| Secondary/Tertiary Amine Formation (Hydrogenation) | Reaction of primary amine with imine intermediate | Addition of NH₃ or NH₄OH | Concentration of ammonia/ammonium hydroxide |
| Purification Difficulties | Basic nature of the product | Acid-base extraction, chromatography on basic alumina or treated silica | pH for extraction, choice of stationary and mobile phase for chromatography |
Logical Relationship Diagram
Caption: Troubleshooting logic for aminomethylazepane synthesis.
References
-
The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF. ResearchGate. Available at: [Link]
-
N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. NIH. Available at: [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC - NIH. Available at: [Link]
-
One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. NIH. Available at: [Link]
-
Aza-Michael Reaction Insights | PDF. Scribd. Available at: [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]
-
Reducing nitrile to amine? ResearchGate. Available at: [Link]
-
Synthesis of Amines Reduction. YouTube. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Available at: [Link]
-
Making amines from nitriles. YouTube. Available at: [Link]
Sources
- 1. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability and Troubleshooting of Boc-Protected Amines
Welcome to the technical support center for Boc-protected amines. The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, prized for its reliability in protecting amines during complex molecular construction. However, like any powerful tool, its effective use requires a nuanced understanding of its stability and potential failure modes.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide in-depth, mechanistic explanations for common stability issues and offers field-tested troubleshooting strategies to ensure your synthesis proceeds as planned.
Part 1: Frequently Asked Questions (FAQs) - General Stability
This section addresses fundamental questions regarding the stability profile of the Boc protecting group.
Q1: What is the general stability of the Boc group under common reaction conditions?
A: The Boc group is valued for its specific lability under acidic conditions while remaining robust against a wide range of other reagents.[1][2] Its stability can be summarized as follows:
-
Stable: It is generally stable to bases (e.g., triethylamine, sodium hydroxide), nucleophiles, and reductive conditions like catalytic hydrogenation (e.g., H₂/Pd-C).[1][3] This orthogonality makes it compatible with other protecting groups like Fmoc and Cbz, which are base-labile and hydrogenolysis-labile, respectively.[1][3][4]
-
Labile: The Boc group is readily cleaved under anhydrous acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are most commonly used for its removal.[4][5][6] It also exhibits lability towards certain Lewis acids and can be removed thermally at elevated temperatures.[4][5]
Q2: Why is the Boc group so sensitive to acid?
A: The acid sensitivity is a direct consequence of the stability of the tert-butyl carbocation that is formed upon cleavage. The deprotection proceeds via an SN1-type mechanism where the carbonyl oxygen of the carbamate is first protonated by the acid. This protonation weakens the C-O bond, leading to the departure of the stable, tertiary carbocation and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine and carbon dioxide.[3][7]
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
-
Actionable Steps:
-
Extend Reaction Time: Some less reactive Boc groups may simply require longer exposure to the acidic conditions. [8]Monitor the reaction by TLC or LC-MS every few hours.
-
Increase Acid Concentration: If time is not solving the issue, increase the concentration of the acid. For example, if 20% TFA in dichloromethane (DCM) is failing, try 50% TFA/DCM or even neat TFA. [9] 3. Change the Acid/Solvent System: Sometimes, a change of reagent is more effective than simply increasing concentration. 4M HCl in dioxane is a common and powerful alternative to TFA/DCM. [9][10]The choice of solvent can significantly impact the reaction. [8][10]
-
Issue 2: Formation of Unexpected Side Products
Q: My deprotection reaction is complete, but I'm seeing new spots on my TLC and unexpected masses in my LC-MS. What are these impurities?
A: Probable Cause & Solution
The primary culprit for side product formation is the highly reactive tert-butyl cation (t-Bu⁺) generated during deprotection. [11][12]This electrophile will readily attack any available nucleophile in the reaction mixture, including sensitive functional groups on your molecule of interest. [11][12]
-
Causality: Nucleophilic side chains of certain amino acids are particularly vulnerable. [11] * Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation. [11] * Methionine (Met): The thioether can be alkylated to form a sulfonium salt. [11] * Cysteine (Cys) & Tyrosine (Tyr): The thiol and phenol groups are also prime targets for tert-butylation. [11] * Other electron-rich aromatic rings or heteroatoms can also be alkylated. [12]
-
Solution: The Use of Scavengers Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your substrate. [1][11]
Sensitive Residue(s) Recommended Scavenger Typical % (v/v) Mechanism of Action Tryptophan (Trp) Triisopropylsilane (TIS) or Triethylsilane (TES) 2.5 - 5% Hydride donor; reduces the t-Bu⁺ to isobutane. [11] Methionine (Met) Thioanisole 2.5 - 5% Acts as a sacrificial nucleophile, gets alkylated. Cysteine (Cys) 1,2-Ethanedithiol (EDT) 2.5% Traps the cation via its thiol groups. General Purpose Water 2.5 - 5% Reacts with t-Bu⁺ to form t-butanol. | General Purpose | Thiophenol | 1 - 2% | Potent scavenger for various sensitive groups. [1]|
-
Practical Tip: A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 ratio. [11]For particularly sensitive substrates, a more complex mixture may be required. [13]
Issue 3: Deprotection in the Presence of Other Acid-Sensitive Groups
Q: My molecule contains a t-butyl ester (or an acetal) that I need to keep intact. How can I selectively remove the N-Boc group?
A: Probable Cause & Solution
This is a classic challenge of selectivity. The N-Boc group is generally more acid-labile than other acid-sensitive groups like t-butyl esters, but the window of selectivity can be narrow. [12]Using strong, brute-force conditions like neat TFA will likely cleave both groups.
-
Causality: The relative rate of cleavage depends on the specific substrate and the precise reaction conditions. The key is to use a milder acidic system that provides just enough activation to cleave the N-Boc group while leaving the more stable group untouched.
-
Recommended Mild Deprotection Methods:
| Method | Reagents & Conditions | Key Advantages & Considerations |
| Controlled TFA | 1-5% TFA in DCM, 0°C to RT | Requires careful optimization and monitoring to avoid over-reaction. |
| HCl in Organic Solvent | 4M HCl in Dioxane or 2M HCl in Et₂O, 0°C | Often provides better selectivity than TFA. The HCl salt of the product often precipitates, simplifying workup. [10] |
| Lewis Acids | ZnBr₂ in DCM; TMSI in DCM | Can offer high selectivity. TMSI is potent but can be non-selective if other silyl-labile groups are present. [10] |
| Oxalyl Chloride/Methanol | Oxalyl chloride (3 eq.) in MeOH, RT | A very mild and effective system reported for selective deprotection. [14] |
| Thermal Deprotection | Reflux in solvents like TFE or Dioxane/Water | Avoids acidic reagents entirely but requires higher temperatures ( >100°C) which may not be suitable for all substrates. [5][10] |
Part 3: Protocols & Methodologies
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
Objective: To completely remove the N-Boc group from a peptide or small molecule containing sensitive residues like Tryptophan.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the initial exotherm and minimize side reactions.
-
Reagent Addition: Prepare the deprotection cocktail. For every 10 mL of DCM, plan to add 10 mL of TFA, 0.5 mL of TIS, and 0.5 mL of water (for a final ratio of roughly DCM:TFA:H₂O:TIS 50:50:2.5:2.5). Add the premixed cocktail to the stirring substrate solution slowly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The exact time will depend on the substrate.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin will show a colored spot for the free amine) or LC-MS (look for the disappearance of the starting material mass and appearance of the product mass). [8]6. Workup:
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the excess acid by washing with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as required. Note that purification of deprotected amines can be challenging due to their polarity. [15]
Protocol 2: Selective Boc Deprotection using HCl in Dioxane
Objective: To selectively remove an N-Boc group in the presence of an acid-sensitive t-butyl ester.
Materials:
-
Substrate containing both N-Boc and t-butyl ester groups
-
4.0 M solution of HCl in 1,4-Dioxane (commercially available)
-
Diethyl ether (Et₂O)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in a minimal amount of a co-solvent like DCM or THF if necessary, or use the HCl/Dioxane solution directly as the solvent.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add the 4.0 M HCl/Dioxane solution (typically 5-10 equivalents of HCl relative to the substrate). [10]4. Reaction & Monitoring: Stir the reaction at 0°C and monitor closely by TLC or LC-MS every 15-30 minutes. Selective deprotections are often complete within 1-2 hours. Do not let the reaction run for an extended period without monitoring to prevent cleavage of the ester.
-
Workup:
-
Upon completion, the product amine hydrochloride salt may precipitate from the solution.
-
Dilute the reaction mixture with a large volume of cold diethyl ether to fully precipitate the product salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Bozze Chemical Co., Ltd. (n.d.). Boc Protected Compounds. Retrieved from [Link]
-
Various Authors. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
MacMillan, D. S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). BOC Deprotection. Retrieved from [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
Krapcho, A. P., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Various Authors. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Guryanov, I., et al. (2019). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Various Authors. (2022). Boc deprotection --> Aza-Michael? Reddit r/Chempros. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Protected Compounds [cn.bzchemicals.com]
Technical Support Center: Azepane Ring Integrity
Ticket System: Organic Synthesis & Process Development
Subject: Troubleshooting Azepane Ring Opening Side Reactions Status: Open Agent: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support center for 7-membered nitrogen heterocycles. You are likely here because your azepane (hexamethyleneimine) core has unexpectedly degraded into a linear amine or an alkene.
The Core Issue: While azepane is thermodynamically more stable than small rings (aziridine, azetidine), it suffers from transannular strain (Pitzer strain) due to hydrogen-hydrogen eclipsing across the ring. This makes the azepane ring significantly more susceptible to ring-opening than its 6-membered counterpart (piperidine) when the nitrogen atom is activated (quaternized) or subjected to harsh reductive conditions.
This guide addresses the three most common "failure modes" where the azepane ring opens as an unwanted side reaction.
Module 1: The Azepanium Trap (Nucleophilic Opening)
Symptom: You attempted an N-alkylation or reductive amination, but your mass spec shows a signal corresponding to the linear product (+18 Da if hydrolyzed, or +Nu mass).
Diagnosis:
The reaction proceeded through an Azepanium Ion intermediate. Unlike piperidine, the steric crowding and transannular strain in the 7-membered ring make the
Mechanism of Failure
Figure 1: The transition from a stable secondary amine to a reactive quaternary ammonium salt leads to ring opening via nucleophilic attack.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Non-Nucleophilic | Avoid alcohols or water. Use DCM, THF, or Toluene. Polar protic solvents stabilize the transition state for ring opening and can act as nucleophiles. |
| Base | Use Non-Nucleophilic Bases | Replace hydroxides/alkoxides with Hünig’s base (DIPEA) or inorganic carbonates (K₂CO₃). Strong nucleophiles attack the |
| Temperature | Cryogenic Addition (-78°C) | Kinetic control is essential. Ring opening has a higher activation energy than simple deprotonation/substitution; keep T low during reagent addition. |
| Counter-ion | Avoid Iodides | If forming a salt, exchange halide for non-nucleophilic anions like BF₄⁻ or PF₆⁻ immediately. Iodide is a good nucleophile that can reverse-attack the ring. |
Module 2: Reductive Cleavage (Hydrogenolysis)
Symptom: During deprotection (e.g., N-Benzyl removal) or double bond reduction, the C-N bond cleaves, yielding a linear alkane/amine.
Diagnosis: Standard Pd/C hydrogenation conditions are often too aggressive for strained rings. The adsorption of the azepane nitrogen onto the catalyst surface weakens the C-N bond, facilitating hydrogenolysis.
Optimization Workflow
-
Catalyst Poisoning:
-
Action: Add 0.5 - 1.0 eq. of acetic acid or HCl.
-
Reason: Protonating the nitrogen prevents it from coordinating strongly to the Palladium surface, protecting the C-N bond from cleavage while allowing C-C or C-O reduction to proceed [1].
-
-
Alternative Catalysts:
-
Switch from Pd/C to Pd(OH)₂ (Pearlman’s Catalyst) or PtO₂ .
-
Note: Platinum is generally less prone to causing C-N hydrogenolysis in saturated heterocycles compared to Palladium.
-
-
Transfer Hydrogenation:
-
Use ammonium formate instead of H₂ gas. The kinetics of transfer hydrogenation are often gentler and easier to control via temperature.
-
Module 3: Hofmann Elimination Risks
Symptom: Formation of terminal alkenes (hex-5-en-1-amine derivatives).
Diagnosis: If your synthesis involves a strong base and heat, you are triggering a Hofmann Elimination. This is statistically more probable in azepanes than piperidines because the flexible 7-membered ring can easily adopt the anti-periplanar conformation required for E2 elimination.
Corrective Action:
-
Avoid Quaternization: Ensure you are not accidentally forming a quaternary ammonium salt in the presence of base.
-
Steric Bulk: Use bulky bases (e.g., t-BuOK) only if you are sure the nitrogen is not quaternized. If it is quaternized, bulky bases favor elimination over substitution.
Comparative Data: Ring Stability
Understanding where azepane sits in the stability hierarchy helps predict reactivity.
| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Primary Opening Risk | Relative Opening Rate (vs Piperidine) |
| Aziridine | 3 | ~26 | Extreme (Nucleophilic) | > 10,000x |
| Azetidine | 4 | ~26 | High (Nucleophilic) | > 1,000x |
| Pyrrolidine | 5 | ~6 | Low | ~1-5x |
| Piperidine | 6 | ~0 | Very Low (Stable) | 1x (Reference) |
| Azepane | 7 | ~6-7 | Moderate (Transannular) | ~10-50x |
Table 1: Relative stability and risk profile of nitrogen heterocycles. Note that while Azepane has similar strain energy to Pyrrolidine, the entropic factors and transannular interactions make the opening pathways distinct [2].
Experimental Protocol: The "Stress Test"
Before committing valuable intermediates, run this stress test to determine if your specific azepane derivative is prone to opening under your reaction conditions.
Reagents:
Steps:
-
Dissolve substrate in deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Add 1.0 equivalent of the electrophile.
-
Do not add base yet.
-
Monitor by ¹H NMR for 1 hour. Look for the downfield shift of
-protons (indicates azepanium formation). -
Add the base/nucleophile.
-
Critical Check: Watch for the disappearance of the multiplet at ~3.0-3.5 ppm (ring
-H) and the appearance of a triplet at ~2.6 ppm (linear -H) or alkene signals (5.0-6.0 ppm).
Interpretation:
-
If ring opening occurs immediately upon base addition, your intermediate azepanium salt is too unstable. Resolution: Change the leaving group on your electrophile to something less reactive (e.g., Cl instead of I) to slow down the quaternization, or increase steric bulk.
Frequently Asked Questions (FAQ)
Q: I am trying to synthesize an azepane from a linear precursor, but I only get polymers. Why? A: This is the reverse problem. Closing a 7-membered ring is entropically disfavored (low effective molarity). You are seeing intermolecular polymerization.[2]
-
Fix: Use High Dilution Conditions (0.001 M) or template synthesis (e.g., Ring Closing Metathesis) rather than direct nucleophilic displacement [3].
Q: Can I use Cyanogen Bromide (von Braun reaction) to functionalize the nitrogen? A: No. Cyanogen bromide is historically used to open cyclic amines. It will form the N-cyano ammonium salt, which is then attacked by bromide to open the ring. Avoid this reagent if you want to keep the ring intact.
Q: Why does my azepane open more easily than my pyrrolidine analog? A: While ring strain energies are similar, azepane suffers from transannular strain (interactions between hydrogens across the ring). This destabilizes the ground state of the azepanium ion, lowering the activation energy for the ring-opening attack [4].
References
-
Couty, F., et al. (2006).[3] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]
-
Manchester University. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[4] The University of Manchester Research. [Link]
-
Ha, H.J., et al. (2012). Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidines and Azepanes.[5] Asian Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Synthesis of 7-Membered Rings
Welcome to the technical support center for medium-ring synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by the construction of 7-membered rings. Seven-membered rings are crucial scaffolds in numerous natural products and pharmaceuticals, yet their synthesis is notoriously difficult.[1][2][3] This resource provides in-depth, experience-driven answers to common problems, troubleshooting guides for specific reaction failures, and detailed protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs) - The Foundational Challenges
This section addresses the fundamental thermodynamic and conformational hurdles that make 7-membered ring synthesis a significant challenge.
Q1: Why is forming a 7-membered ring so much harder than a 5- or 6-membered ring?
A: The difficulty in synthesizing 7-membered rings stems from a combination of unfavorable thermodynamics and kinetics, which are less of an issue for their smaller, more rigid counterparts.[4] The two primary culprits are a severe entropic penalty and a moderate enthalpic penalty .
-
Entropic Challenge (Unfavorable Probability): Entropy is, simply put, a measure of disorder. For a ring to close, the two reactive ends of an acyclic precursor must come into close proximity. As the carbon chain gets longer (moving from a precursor for a 6-membered ring to one for a 7-membered ring), the number of possible conformations it can adopt increases dramatically. This conformational freedom means that the specific conformation required for cyclization is just one of many, making it statistically less probable. This results in a large, negative entropy of activation (ΔS‡), which significantly slows down the rate of intramolecular cyclization.[4][5]
-
Enthalpic Challenge (Ring Strain): Enthalpy in this context relates to the strain energy of the final ring.[6] While 6-membered rings can adopt a perfect, strain-free chair conformation, 7-membered rings cannot. They suffer from a combination of:
-
Angle Strain: Deviation from ideal sp3 bond angles (109.5°).
-
Torsional Strain: Eclipsing interactions between adjacent C-H bonds that cannot be perfectly staggered.[1][7]
-
Transannular Strain: Steric repulsion between atoms on opposite sides of the ring that are forced into close proximity.[8][9][10]
-
While the total ring strain of cycloheptane is relatively modest (around 6.3 kcal/mol), comparable to that of cyclopentane, the combination of this enthalpic barrier with the much larger entropic penalty makes its formation kinetically slow and thermodynamically less favorable than competing intermolecular reactions like polymerization.[5]
Caption: Thermodynamic hurdles in 7-membered ring synthesis.
Q2: What exactly is "transannular strain," and how does it impact my molecule?
A: Transannular strain is a type of steric strain unique to medium-sized rings (7-11 atoms). It refers to the repulsive van der Waals interactions between non-adjacent atoms that are forced to occupy the same space across the ring.[9][10] In a flexible 7-membered ring, hydrogen atoms attached to carbons on opposite sides of the ring can clash, leading to a significant increase in the molecule's potential energy.[8]
This has two major consequences for the researcher:
-
Thermodynamic Instability: The final product is less stable than a hypothetical strain-free counterpart, which can shift reaction equilibria away from the desired cyclic product.
-
Conformational Bias: The ring will contort itself to minimize these repulsive interactions, often adopting twisted or boat-like conformations. This can have profound implications for the stereochemical outcome of subsequent reactions performed on the ring.
Q3: My cyclization reaction is just producing polymer. What is the kinetic and thermodynamic basis for this, and how do I fix it?
A: This is the classic manifestation of the challenges discussed above. You are witnessing the competition between an intramolecular reaction (your desired ring closure) and an intermolecular reaction (polymerization).
-
Kinetic Argument: At high concentrations, the reactive ends of two different molecules are statistically more likely to find each other than the two ends of the same molecule. This favors the intermolecular reaction pathway.
-
Thermodynamic Argument: If the ring you are trying to form is highly strained, the formation of a linear dimer or polymer might be enthalpically favored.
The Solution: High-Dilution Conditions
The most effective and universally applied strategy to favor intramolecular reactions is to use high-dilution conditions . By drastically lowering the concentration of your substrate (typically to 0.01 M - 0.001 M), you decrease the probability of intermolecular collisions, giving the ends of the same molecule a better chance to find each other. This is often achieved using a syringe pump to add the substrate slowly to a large volume of refluxing solvent over several hours. This ensures the instantaneous concentration of the unreacted substrate remains vanishingly small.
Section 2: Troubleshooting Guides for Common Synthetic Methods
This section provides actionable advice for specific experimental failures.
Focus Area: Ring-Closing Metathesis (RCM)
RCM is arguably the most powerful tool for forming 7-membered rings due to the strength of the catalysts and the thermodynamic driving force provided by the release of volatile ethylene gas.[11][12] However, it is not without its pitfalls.
Q4: My RCM reaction to form a 7-membered ring has failed (low yield, starting material recovered, or only oligomers). What is my troubleshooting strategy?
A: A failed RCM reaction requires a systematic approach to diagnose the problem. Follow this decision tree to identify the likely cause and solution.
Sources
- 1. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent applications of seven-membered rings in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
Technical Support Center: Tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Welcome to the technical support guide for tert-butyl 3-(aminomethyl)azepane-1-carboxylate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth information, practical guidance, and troubleshooting solutions to facilitate the successful storage, handling, and application of this versatile chemical building block in your experiments.
Overview of the Reagent
Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a bifunctional molecule featuring a seven-membered azepane ring. Its structure is strategically designed for synthetic chemistry: it contains a primary amine nucleophile, available for a wide range of coupling reactions, and a secondary amine within the ring that is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1] This configuration makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics in fields like neuropharmacology.[1]
Caption: Key functional groups of the molecule.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the proper storage, handling, and properties of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and prevent degradation, the compound should be stored under controlled conditions.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C for short-term storage.[2] For long-term storage, -20°C is recommended. | Lower temperatures slow down potential decomposition pathways. The 2-8°C range is suitable for material in active use. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] | The primary amine can slowly react with atmospheric CO₂ to form a carbamate salt, reducing its purity over time. |
| Container | Keep in a tightly sealed container.[4] | This prevents the ingress of moisture, which can hydrolyze the Boc group under certain conditions or affect reactivity. |
| Light | Protect from light.[2] | While not highly photosensitive, protection from light is a standard precaution for complex organic molecules to prevent unforeseen degradation. |
Q2: What personal protective equipment (PPE) is required for handling?
A: Standard laboratory PPE is mandatory. The compound is classified as causing severe skin burns and eye damage (H314).[2]
-
Eye Protection: Use safety goggles with side protection.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) tested according to EN 374.[5]
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of any vapors.[4]
Q3: In which solvents is the compound soluble?
A: While specific quantitative solubility data is not extensively published, the molecule's structure—containing both a nonpolar Boc group and a polar amine—suggests solubility in a range of common organic solvents.[1] The tert-butyl ester group is known to improve solubility in organic media.[1]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good match for the overall polarity of the molecule. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | Effective at solvating both the hydrocarbon and polar portions. |
| Alcohols | Methanol, Ethanol | Moderate | The primary amine can hydrogen-bond with the solvent, aiding solubility. |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are effective for a wide range of organic compounds. |
| Nonpolar | Hexanes, Heptane | Low | The polar amine group limits solubility in purely nonpolar solvents. |
| Aqueous | Water | Low (as free base) | The large organic structure dominates. Solubility increases significantly under acidic conditions (pH < 7) due to protonation of the amines to form water-soluble salts. |
Q4: How stable is the compound in solution?
A: The compound is reasonably stable in most anhydrous, neutral organic solvents at room temperature. However, its stability is compromised under certain conditions:
-
Acidic Conditions: The Boc protecting group is designed to be labile to acid.[6] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will rapidly cleave the Boc group, even at room temperature.
-
Strongly Basic Conditions: While more stable to base than acid, prolonged exposure to strong bases could potentially lead to side reactions, although the Boc group is generally considered base-stable.
-
Metabolic Stability: In biological systems, the tert-butyl group can be susceptible to metabolism by Cytochrome P450 enzymes.[7] This is a consideration for in-vivo applications of its derivatives.
Troubleshooting Experimental Workflows
This section provides solutions to common problems encountered during the two primary applications of this reagent: Boc deprotection and amide coupling.
Troubleshooting Boc Group Deprotection
The removal of the Boc group is essential to liberate the secondary amine for further functionalization. The most common method is acidolysis.
This is often due to suboptimal reaction conditions, reagent quality, or the presence of other sensitive functional groups. The following workflow can help diagnose the issue.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 3. 1159824-44-8|tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of tert-butyl 3-(aminomethyl)azepane-1-carboxylate by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving tert-butyl 3-(aminomethyl)azepane-1-carboxylate. This key building block, featuring a Boc-protected amine and a primary amine on an azepane scaffold, presents unique challenges and considerations in chromatographic analysis.[1] This document is structured to anticipate and resolve common issues encountered during experimental work.
I. Understanding the Molecule: Key Physicochemical Properties for TLC
tert-butyl 3-(aminomethyl)azepane-1-carboxylate possesses distinct structural features that dictate its behavior on a silica TLC plate:
-
A Polar Primary Amine: The aminomethyl group (-CH₂NH₂) is a strong hydrogen bond donor and acceptor, leading to significant interaction with the polar silica gel stationary phase.[2] This results in low mobility (low Rf) in non-polar solvent systems.
-
A Bulky, Lipophilic Boc Group: The tert-butoxycarbonyl (Boc) protecting group is non-polar and sterically hindered. This moiety increases the compound's affinity for the mobile phase, counteracting the polar effect of the primary amine.
-
A Flexible Azepane Ring: This seven-membered ring contributes to the overall non-polar character of the molecule.[3]
The interplay between the polar primary amine and the non-polar Boc-protected secondary amine within the azepane ring is crucial for developing an effective TLC method.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My spots are streaking badly. What's causing this and how do I fix it?
A1: Streaking is the most common issue when working with amines on silica gel TLC plates.[4][5]
-
Causality: The primary amine group is basic and can interact too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong, sometimes irreversible, binding prevents the compound from moving as a compact spot, causing it to "streak" up the plate.[5] Overloading the sample on the plate can also lead to streaking.[4][5]
-
Troubleshooting Steps:
-
Solvent System Modification (Primary Solution): The most effective solution is to add a small amount of a basic modifier to your eluent.[7][8] This deactivates the acidic sites on the silica gel.[6]
-
Sample Concentration: Ensure your sample is not too concentrated.[4] Dilute your reaction aliquot in an appropriate solvent before spotting.
-
Spotting Technique: Apply the sample as a small, tight spot, no more than 1-2 mm in diameter.[7][8] Large initial spots will lead to large, diffuse spots or streaks upon development.[6]
-
Q2: I can't see my starting material or product on the TLC plate after development. What went wrong?
A2: This issue typically stems from improper visualization or insufficient sample concentration.
-
Causality: tert-butyl 3-(aminomethyl)azepane-1-carboxylate lacks a strong UV chromophore. The Boc group and the saturated azepane ring do not absorb UV light at 254 nm, the standard wavelength for visualization. Therefore, you will not see spots under a UV lamp unless your starting materials or products have other UV-active functional groups.
-
Troubleshooting Steps:
-
Use an Amine-Specific Stain: Ninhydrin is an excellent choice for visualizing primary and secondary amines.[9][10][11] It reacts with the primary amine of your starting material to produce a characteristic purple or pink spot (Ruhemann's purple) upon heating.[12]
-
Use a General Oxidative Stain: Potassium permanganate (KMnO₄) stain is a versatile alternative.[10] It reacts with any oxidizable functional group, which includes the amine. This will appear as a yellow or brown spot on a purple background.[10]
-
Check Sample Concentration: If staining still yields no spots, your sample may be too dilute.[4] Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[4]
-
Q3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?
A3: Poor resolution means the chosen mobile phase is not optimal for differentiating between the components of your reaction mixture.
-
Causality: The polarity of the eluent is not sufficient to create a significant difference in the migration rates of your compounds. The goal is to find a solvent system where the Rf values are ideally between 0.3 and 0.7.[13]
-
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If spots are too low (low Rf): Your solvent system is not polar enough. Increase the proportion of the more polar solvent. For example, if you are using 95:5 Dichloromethane:Methanol, try 90:10 or even 85:15.
-
If spots are too high (high Rf): Your solvent system is too polar. Decrease the proportion of the polar solvent. For example, change from 90:10 Dichloromethane:Methanol to 95:5.
-
-
Try a Different Solvent System: If adjusting ratios doesn't work, consider a different combination of solvents. A common system for amines is a mixture of a non-polar solvent (like hexanes or ethyl acetate), a polar solvent (like methanol or ethanol), and a basic modifier.[7]
-
Example Starting Points:
-
Ethyl Acetate / Hexanes / Triethylamine
-
Dichloromethane / Methanol / Ammonium Hydroxide[7]
-
-
-
Q4: The Rf values for my spots are inconsistent between different runs. Why is this happening?
A4: Rf values are sensitive to experimental conditions. Inconsistency points to a lack of control over the TLC environment.
-
Causality: Several factors can alter Rf values:
-
Chamber Saturation: An unsaturated TLC chamber allows the solvent to evaporate from the plate as it develops, which changes the mobile phase composition and leads to higher, inconsistent Rf values.
-
Solvent Reuse: Using the same eluent for multiple runs will change its composition over time as more volatile components evaporate, leading to irreproducible results.[7]
-
Temperature Fluctuations: Chromatography is affected by temperature. Running TLCs at significantly different ambient temperatures will affect Rf values.
-
-
Troubleshooting Steps:
-
Equilibrate Your TLC Chamber: Place a piece of filter paper in your developing chamber, add the eluent, and close the chamber. Allow it to sit for 5-10 minutes before running your plate. This saturates the chamber with solvent vapors.
-
Use Fresh Eluent for Each Run: Always prepare fresh mobile phase for each TLC experiment to ensure a consistent solvent composition.[7]
-
Maintain a Consistent Temperature: Conduct your TLC experiments in a location with a stable ambient temperature.
-
III. Standard Operating Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: TLC Mobile Phase Screening
-
Prepare Stock Solutions: Create small volumes of three different solvent systems with varying polarities.
-
System A (Less Polar): 95:5 Dichloromethane:Methanol with 1% Triethylamine.
-
System B (Medium Polar): 90:10 Dichloromethane:Methanol with 1% Triethylamine.
-
System C (More Polar): 85:15 Dichloromethane:Methanol with 1% Triethylamine.
-
-
Spotting: On a single TLC plate, spot your starting material, your reaction mixture at a specific time point, and a co-spot (starting material and reaction mixture spotted on top of each other).
-
Development: Run the plate in one of the prepared solvent systems.
-
Analysis: After visualization, identify the system that gives the best separation with Rf values in the optimal 0.3-0.7 range.[13]
Protocol 2: Preparation and Use of Ninhydrin Stain
-
Stain Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol. Add 0.5 mL of glacial acetic acid to improve sensitivity.[9][14] Store this solution in a dark, well-sealed bottle.
-
Application: After developing and thoroughly drying the TLC plate, dip it quickly and evenly into the ninhydrin solution using forceps.
-
Development: Gently warm the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the plate and obscure the results.[15] Primary amines will typically give a purple/pink color.[12]
Protocol 3: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
-
Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.[16] This solution should be a deep purple.
-
Application: After developing and drying the TLC plate, dip it into the KMnO₄ solution.
-
Visualization: Compounds that can be oxidized will appear as yellow or brown spots against the purple background.[10] The color change is often immediate and may not require heating.
| Stain | Preparation | Target Functionality | Typical Result |
| Ninhydrin | 0.2g ninhydrin, 100mL ethanol, 0.5mL acetic acid[9][14] | Primary/Secondary Amines[10] | Purple/pink spots upon heating[12] |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 200mL H₂O[16] | Oxidizable groups (alkenes, alcohols, amines) | Yellow/brown spots on a purple background[10] |
IV. Visual Workflow and Data Interpretation
TLC Monitoring Workflow
Caption: Standard workflow for TLC reaction monitoring.
Interpreting the Developed TLC Plate
A properly executed TLC for a successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
Caption: Idealized TLC plate for reaction monitoring.
V. References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chembam.com [chembam.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Magic Formulas [chem.rochester.edu]
- 12. epfl.ch [epfl.ch]
- 13. Home Page [chem.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. TLC stains [reachdevices.com]
- 16. depts.washington.edu [depts.washington.edu]
Technical Support Center: Robust Synthesis of Azepane Derivatives
Status: Active Ticket ID: AZP-SYN-007 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Cyclization, Expansion, and Purification of 7-Membered N-Heterocycles
Executive Summary: The "Medium Ring" Challenge
Welcome to the Azepane Synthesis Support Center. If you are accessing this guide, you are likely encountering the classic "medium-ring" synthesis problem. Unlike stable 5-membered (pyrrolidine) or 6-membered (piperidine) rings, azepanes (7-membered rings) suffer from significant entropic and enthalpic penalties during formation.
-
Entropic Disadvantage: The probability of chain ends meeting is lower than for smaller rings.
-
Enthalpic Strain: Transannular interactions (Pitzer strain) and eclipsing conformations make the cyclic product less thermodynamically favorable.
This guide moves beyond textbook theory to address the specific failure modes of Ring-Closing Metathesis (RCM) and Ring Expansion (Schmidt/Beckmann) , the two most robust methodologies for accessing this scaffold.
Troubleshooting Module: Ring-Closing Metathesis (RCM)
Context: RCM is the gold standard for functionalized azepanes, but it frequently stalls or yields oligomers.
Q: My reaction yields mostly linear oligomers/dimers instead of the cyclic azepane. Why?
A: The reaction is concentration-controlled. Because the 7-membered ring is strained, intermolecular metathesis (dimerization) is often kinetically competitive with intramolecular cyclization.
-
Corrective Action:
-
High Dilution: Run the reaction at < 5 mM (0.005 M).
-
Slow Addition: Do not dump the catalyst. Add the catalyst (dissolved in solvent) via syringe pump over 2–4 hours to keep the active catalytic species concentration low relative to the substrate.
-
Pseudo-High Dilution: If solvent volume is limited, use a portion-wise addition of the substrate to a catalyst-rich solution.
-
Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.
A: Catalyst "Poisoning" by Ethylene or Chelation. RCM releases ethylene gas. In reversible metathesis, dissolved ethylene can re-enter the cycle, regenerating the starting material or forming a ruthenium-methylidene species that is unstable.
-
Corrective Action:
-
Ethylene Removal: Vigorously sparge the reaction with Argon/Nitrogen through the solution (not just the headspace) or run the reaction under a slight vacuum (refluxing solvent helps drive off gas).
-
Chelation Prevention: If your substrate has a basic amine, it may coordinate to the Ru center. Convert the amine to a salt (HCl or tosylate) or a carbamate (Boc/Cbz) before RCM.
-
Q: Which catalyst should I use for a tetrasubstituted double bond closure?
A: Second-Generation Catalysts are required. Grubbs I is generally insufficient for sterically demanding 7-membered rings.
-
Recommendation: Use Grubbs II or Hoveyda-Grubbs II . The latter is more stable to air and moisture and often handles "difficult" closures better due to the rapid re-initiation mechanism.
Visual Workflow: RCM Optimization Logic
Caption: Decision matrix for troubleshooting failed Ring-Closing Metathesis reactions in azepane synthesis.
Troubleshooting Module: Ring Expansion (Schmidt Reaction)
Context: The intramolecular Schmidt reaction converts cyclohexanones to azepanones (lactams). It is powerful but prone to regioselectivity issues and safety hazards.
Q: I am getting a mixture of regioisomers (or the wrong one). How do I control which side the nitrogen inserts?
A: Regioselectivity is dictated by the migration of the bond anti-periplanar to the leaving group (
-
Mechanism: The azide attacks the ketone to form an azidohydrin.[1] This dehydrates to a diazoiminium ion.[1] The alkyl group anti to the
group migrates. -
Steric Control: In sterically biased ketones, the azide will attack from the less hindered face, setting up a specific stereochemistry that dictates migration.
-
Electronic Control: If sterics are neutral, the carbon best able to stabilize a partial positive charge (migratory aptitude: tertiary > secondary > primary) will migrate.
-
Lewis Acid Switch: Changing from protic acid (
, ) to a Lewis acid ( , ) can sometimes invert regioselectivity by altering the coordination geometry of the azidohydrin intermediate.
Q: Is it safe to use Sodium Azide (
) with strong acid?
A: Extreme Caution Required.
Mixing
-
Safety Protocol:
-
Never condense
. Keep the reaction temperature controlled. -
Alternative: Use alkyl azides (e.g., hydroxyalkyl azides) for an intramolecular Schmidt reaction, which avoids handling free
. -
Alternative: Use Trimethylsilyl azide (
) with a Lewis Acid. This is a safer, more controllable source of the azide nucleophile.
-
Master Protocol: Robust RCM for N-Boc-Azepane
This protocol uses Hoveyda-Grubbs II and high dilution to ensure cyclization over oligomerization.
Target: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine (Azepane precursor).
Reagents:
-
N,N-diallyl-tert-butylcarbamate (Substrate)
-
Hoveyda-Grubbs 2nd Gen Catalyst (2.5 - 5 mol%)
-
Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Methodology:
-
Degassing (Critical): Place anhydrous DCM in the reaction flask. Sparge with Argon for 20 minutes to remove oxygen (which decomposes the catalyst).
-
Substrate Solution: Dissolve the diene substrate in a small amount of degassed DCM.
-
Catalyst Solution: Dissolve the catalyst in degassed DCM in a separate vial.
-
Reaction Assembly:
-
Add the substrate to the main flask such that the final concentration will be 0.005 M (e.g., 1 mmol substrate in 200 mL DCM).
-
Heat the solvent to reflux (40°C).
-
Add the catalyst solution dropwise over 1 hour.
-
-
Monitoring: Monitor by TLC or LCMS. If the reaction stalls, add a second portion of catalyst (1 mol%).
-
Quenching: Once complete, add DMSO (50 eq relative to catalyst) or activated charcoal to sequester the ruthenium. Stir for 12 hours.
-
Filtration: Filter through a pad of Celite/Silica to remove the catalyst residues.
-
Concentration: Evaporate solvent under reduced pressure.
Data Summary: Catalyst Performance Comparison
| Catalyst | Loading | Concentration | Yield (Azepane) | Major Side Product |
| Grubbs I | 5 mol% | 0.05 M | 35% | Dimer/Oligomer |
| Grubbs II | 5 mol% | 0.005 M | 82% | Isomerized Alkene |
| Hoveyda-Grubbs II | 2.5 mol% | 0.005 M | 94% | None |
Purification Guide: The "Sticky Amine" Problem
Issue: Azepane derivatives (especially secondary amines) streak badly on silica gel, leading to broad peaks and poor separation.
Root Cause: Interaction between the basic nitrogen lone pair and the acidic silanols on the silica surface.
Troubleshooting Solutions:
-
The "Basified" Column:
-
Pre-wash the silica column with eluent containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide .
-
Note: TEA can be hard to remove.
in MeOH/DCM is often superior for very polar amines.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Use commercially available
-silica cartridges (e.g., Teledyne ISCO or Biotage). These require no basification. -
C18 Reverse Phase: Run a water/acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate buffer.
-
-
SCX Catch-and-Release:
-
For crude mixtures, load onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (elutes non-basic impurities).
-
Elute product with
in MeOH.
-
References
-
Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Medium-Sized Nitrogen Heterocycles." Journal of the American Chemical Society, vol. 115, no. 21, 1993.
-
Aubé, J., et al. "Intramolecular Schmidt Reaction of Alkyl Azides with Ketones: Scope and Stereochemical Studies." Journal of the American Chemical Society, vol. 122, no.[2] 30, 2000.
-
Maier, M. E. "Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction." Angewandte Chemie International Edition, vol. 39, no. 12, 2000.
-
Chatterjee, A. K., et al. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, vol. 125, no. 37, 2003.
-
Teledyne ISCO. "Strategies to Purify Carbohydrate-Based Compounds (and Amines)." Application Note.
Sources
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to overcome common synthetic challenges and optimize your reaction yields.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize tert-butyl 3-(aminomethyl)azepane-1-carboxylate involves the reduction of the corresponding nitrile precursor, tert-butyl 3-(cyanomethyl)azepane-1-carboxylate. This transformation is typically achieved through catalytic hydrogenation or with chemical hydrides. While seemingly straightforward, this reduction is sensitive to various parameters that can significantly impact reaction efficiency and final product yield.
This guide focuses on troubleshooting the nitrile reduction step, which is the critical, yield-determining stage of the synthesis.
}
Figure 1: General synthetic scheme for the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times. What's going wrong?
A1: An incomplete or stalled reaction is one of the most frequent issues. The root cause often lies with the reagents or reaction conditions.
Potential Cause 1: Inactive Catalyst (Catalytic Hydrogenation)
-
The "Why": Catalysts like Raney® Nickel are highly active metal sponges saturated with hydrogen.[1] Their activity can diminish significantly due to improper storage, handling, or poisoning by impurities. Raney® Nickel, for instance, is pyrophoric and must be handled with care to maintain its reactive state.[1]
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. If using an older bottle, compare its performance to a new one.
-
Ensure Proper Activation: Some protocols require pre-activating the catalyst. For Raney® Nickel, this often involves washing with an appropriate solvent to remove any protective coating or oxidized layers.[2]
-
Check for Poisons: Sulfur compounds, strong chelating agents, or other metal contaminants in your starting material or solvent can poison the catalyst surface. Purify the nitrile precursor if its purity is questionable.
-
Potential Cause 2: Insufficient Reducing Agent (Chemical Hydride Reduction)
-
The "Why": Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and moisture-sensitive.[3][4] Exposure to atmospheric moisture can quench the reagent, reducing the number of active hydride equivalents available for the reaction. Nitrile reduction to a primary amine requires two equivalents of hydride per mole of nitrile.[4]
-
Troubleshooting Steps:
-
Verify Reagent Activity: Use a freshly opened bottle of LiAlH₄ or a solution that has been recently titrated to determine its molarity.
-
Increase Stoichiometry: If you suspect partial degradation of the hydride, a modest increase in the equivalents used (e.g., from 2.5 to 3.0 eq.) may be necessary. However, excessive amounts can complicate the workup.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the addition and reaction period.
-
Potential Cause 3: Inadequate Hydrogen Pressure/Agitation (Catalytic Hydrogenation)
-
The "Why": For catalytic hydrogenation, the reaction rate is dependent on the efficient mass transfer of three phases: the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.
-
Troubleshooting Steps:
-
Increase H₂ Pressure: While many reductions proceed at atmospheric pressure, some may require higher pressures (e.g., 50-100 psi) to drive the reaction to completion.
-
Improve Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate the dissolution of hydrogen gas into the solvent.
-
}
Figure 2: Decision workflow for troubleshooting a stalled reaction.
Q2: My yield is low, and I'm isolating significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
A2: The formation of secondary and tertiary amine byproducts is a classic problem in nitrile reductions.[5] This occurs when the initially formed primary amine attacks the intermediate imine, leading to dimerization and subsequent reduction.
Potential Cause: Reaction Conditions Favoring Dimerization
-
The "Why": The key intermediate in nitrile reduction is an imine (R-CH=NH). The desired product, the primary amine (R-CH₂-NH₂), can act as a nucleophile and attack this imine. This side reaction is often accelerated at higher temperatures and concentrations.
-
Troubleshooting Steps:
-
Add an Amine Scavenger: The most effective solution is often to run the reaction in the presence of ammonia.[6] Ammonia is a much smaller and more concentrated nucleophile than the product amine, so it effectively outcompetes the product for reaction with the imine intermediate, thus suppressing byproduct formation. A common solvent system for this is methanolic ammonia.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it will disproportionately slow the rate of the undesired side reaction.
-
Control Reagent Addition: When using a chemical hydride like LiAlH₄, adding the substrate solution slowly to the hydride slurry (reverse addition) can help maintain a low concentration of the starting material and intermediates, disfavoring dimerization.
-
}
Figure 3: Pathway showing formation of secondary amine byproduct.
Q3: The reaction workup is problematic. I'm getting a gelatinous aluminum emulsion (with LiAlH₄) that is difficult to filter and results in product loss.
A3: This is a very common issue with LiAlH₄ reductions. The aluminum salts produced during the quench can form colloidal suspensions. A specific, sequential quenching procedure is required to generate granular, easily filterable salts.
-
The "Why": Quenching LiAlH₄ with water alone produces aluminum hydroxide (Al(OH)₃), which is notoriously gelatinous. The goal is to form crystalline solids that are easy to remove by filtration.
-
The Fieser Workup (Recommended Protocol): This procedure is a reliable method for obtaining a granular precipitate.[7] For a reaction that used 'x' g of LiAlH₄:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add 'x' mL of water.
-
Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
Add '3x' mL of water.
-
Remove the ice bath, warm the mixture to room temperature, and stir vigorously for 15-30 minutes.
-
Add anhydrous magnesium sulfate (MgSO₄) to absorb excess water and help break up the solids.
-
Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with your reaction solvent (e.g., THF, Ether) to recover all the product.
-
| LiAlH₄ (g) | Step 2: H₂O (mL) | Step 3: 15% NaOH (mL) | Step 4: H₂O (mL) |
| 1.0 | 1.0 | 1.0 | 3.0 |
| 5.0 | 5.0 | 5.0 | 15.0 |
| 10.0 | 10.0 | 10.0 | 30.0 |
Table 1: Fieser Workup Quenching Ratios.
Frequently Asked Questions (FAQs)
-
Q: Can I use Sodium Borohydride (NaBH₄) for this reduction?
-
A: Generally, NaBH₄ alone is not strong enough to reduce nitriles.[2] However, its reactivity can be enhanced by using it in combination with a catalyst, such as Cobalt(II) chloride or Nickel(II) chloride.[8] A Raney® Nickel/KBH₄ system has also been reported as effective.[2] These methods can be milder alternatives to LiAlH₄.
-
-
Q: My starting material is tert-butyl 3-carboxyazepane-1-carboxylate. Can I reduce the carboxylic acid directly?
-
A: Yes, LiAlH₄ is capable of reducing carboxylic acids to primary alcohols. However, converting the acid to the corresponding amide and then reducing the amide with LiAlH₄ or another suitable reagent would be the standard route to the desired aminomethyl product. Direct reduction of a carboxylic acid to an amine is not a standard transformation.
-
-
Q: Is the Boc protecting group stable under the reduction conditions?
-
A: The tert-butyloxycarbonyl (Boc) group is generally stable to hydride reducing agents like LiAlH₄ and catalytic hydrogenation conditions.[9][10] It is, however, sensitive to strong acids.[10][11] Therefore, care should be taken during workup and purification to avoid acidic conditions that could inadvertently cleave the Boc group.
-
-
Q: What is the best way to purify the final product?
-
A: The product is a primary amine, which can be basic enough to be purified via column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity with a modifier like methanol is common. To prevent the amine from streaking on the silica, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent.
-
Optimized Experimental Protocol (Example)
This protocol is a general guideline. Researchers should optimize conditions based on their specific setup and scale.
Reduction of tert-butyl 3-(cyanomethyl)azepane-1-carboxylate using Raney® Nickel
-
Preparation: In a hydrogenation vessel, add tert-butyl 3-(cyanomethyl)azepane-1-carboxylate (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, add Raney® Nickel (approx. 50% slurry in water, ~0.5 parts by weight relative to the starting material).
-
Solvent: Add a suitable solvent. Methanolic ammonia (7N) is highly recommended to suppress byproduct formation.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely in the air, as Raney® Nickel can be pyrophoric.[12] Wash the filter cake thoroughly with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel chromatography using an appropriate eluent system (e.g., Dichloromethane/Methanol with 1% Triethylamine) to afford the pure tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
- JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
-
tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. PubChem. [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
-
Nitrile reduction. Wikipedia. [Link]
- WO2005040078A1 - Purification of tertiary butyl alcohol.
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
Comparative Guide: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate vs. Piperidine Derivatives in Drug Design
Executive Summary
In the optimization of small molecule drugs, the choice between a six-membered piperidine scaffold and a seven-membered azepane scaffold is rarely arbitrary. It is a strategic decision governed by the principles of conformational sampling and vector alignment .
While piperidine derivatives (e.g., tert-butyl 3-(aminomethyl)piperidine-1-carboxylate) represent the "privileged structure" in medicinal chemistry due to their predictable chair conformation and metabolic stability, the azepane counterpart offers a unique solution for "scaffold hopping." The tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 1032684-85-7) introduces increased conformational flexibility and a subtle shift in the spatial projection of the aminomethyl pharmacophore, often critical for breaking IP space or capturing unique binding interactions in kinases (e.g., CHK1) and GPCRs.
Part 1: Structural & Conformational Analysis
The Geometry of the Ring
The fundamental difference lies in the ring puckering and the resulting vector of the substituent.
-
Piperidine (6-membered): Exists predominantly in a rigid chair conformation . Substituents at the C3 position are locked into either an axial or equatorial orientation. This rigidity is excellent for "lock-and-key" binding but can result in a sharp activity cliff if the binding pocket requires an intermediate angle.
-
Azepane (7-membered): Exists in a fluxional equilibrium between twist-chair and twist-boat conformations. The energy barriers between these states are lower than the chair-boat transition in cyclohexane. This allows the C3-aminomethyl group to "scan" a larger volume of space (induced fit), potentially finding hydrogen bond acceptors that a rigid piperidine misses.
The "Aminomethyl" Linker Effect
The specific presence of the aminomethyl (-CH₂-NH₂) group, as opposed to a direct amine (-NH₂), acts as a flexible hinge.
-
In Piperidines: The methylene linker mitigates the rigidity of the ring slightly, but the vector origin is still fixed.
-
In Azepanes: The combination of ring flexibility + linker flexibility creates a "wobble" effect. This is particularly useful when targeting solvent-exposed regions of a protein where high entropic penalties are less of a concern than in the hydrophobic core.
Physicochemical Comparison Table
| Feature | Piperidine Derivative | Azepane Derivative | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Azepane occupies more steric volume. |
| Conformation | Rigid Chair (Low Entropy) | Fluxional Twist-Chair (High Entropy) | Azepane pays a higher entropic penalty upon binding but fits diverse pockets. |
| Lipophilicity (cLogP) | Lower (Baseline) | Higher (+0.4 to +0.6 units) | Azepane increases permeability but lowers solubility. |
| Basicity (pKa of ring N) | ~11.0 | ~11.0 (Similar) | Negligible difference in ionization state at physiological pH. |
| Metabolic Liability | Low (well characterized) | Moderate | 7-membered rings have more available conformations for CYP450 oxidation. |
| Synthetic Accessibility | High (Commodity chemical) | Moderate (Specialty building block) | Azepane costs are higher; synthesis requires specific protocols. |
Part 2: Decision Framework (When to Switch?)
This decision tree illustrates the logical flow for selecting between the two scaffolds during Lead Optimization.
Figure 1: Decision logic for scaffold selection. Blue nodes represent decision points; Green/Red nodes represent the scaffold choice.
Part 3: Experimental Protocols
Synthesis Strategy: Functionalizing the Scaffold
The tert-butyl 3-(aminomethyl)azepane-1-carboxylate is typically used as a "Right-Hand Side" (RHS) amine in amide coupling or reductive amination. The following protocol describes the coupling of this scaffold to a carboxylic acid core, followed by Boc-deprotection.
Workflow Diagram
Figure 2: Standard synthetic workflow for incorporating the azepane scaffold.
Detailed Protocol
Step 1: Amide Coupling (General Procedure)
-
Reagents: Dissolve the Carboxylic Acid Core (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS for the formation of the Boc-protected intermediate [M+H]⁺.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Step 2: Boc-Deprotection (The Critical Step) Note: Azepanes can be sensitive to harsh acidic conditions if other functional groups are present. Two methods are provided.
-
Method A (Standard - TFA):
-
Dissolve the intermediate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v TFA:DCM).
-
Stir at RT for 1–2 hours.
-
Validation: LC-MS should show the loss of the Boc group (-100 mass units).
-
Evaporation: Remove volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
-
Method B (Mild - HCl/Dioxane):
Part 4: Case Studies & Applications
Kinase Inhibition (CHK1)
In the development of Checkpoint Kinase 1 (CHK1) inhibitors, the switch from a piperidine to an azepane ring has been utilized to improve selectivity. The larger azepane ring can induce a subtle shift in the P-loop orientation, potentially reducing affinity for off-target kinases like CDK2.
-
Mechanism: The 3-aminomethyl group serves as the vector to interact with the hinge region or the ribose binding pocket, while the azepane ring fills the solvent-exposed area.
Ureidothiophenes
Research indicates the utility of (3R)-3-aminoazepane derivatives in the preparation of ureidothiophenes.[3] The chirality at the 3-position is crucial. The azepane derivative allows for a "curved" topology that mimics beta-turns in peptides, a feature more difficult to achieve with the planar chair conformation of piperidine.
Metabolic Stability Considerations
While piperidines are generally stable, they are prone to oxidation at the alpha-carbon (adjacent to nitrogen).
-
Azepane Nuance: Ring expansion to azepane increases the number of CH₂ groups, theoretically increasing the sites for oxidative attack. However, the steric bulk of the tert-butyl carbamate (in the protected form) or the resulting amide (in the drug form) often shields the ring nitrogens, making the metabolic stability comparable to piperidines in practice.
References
-
National Institutes of Health (NIH) . (2025). Piperidine-containing drugs and recently studied analogs.[4][5] Retrieved from [Link]
-
MDPI . (2024).[6] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
Royal Society of Chemistry . (2025). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved from [Link]
-
Sunshine Pharma . (2025). (R)-tert-Butyl 3-aminoazepane-1-carboxylate Product Guide. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Critical Role of Chirality and Substitution Patterns in the Biological Activity of Azepane Isomers: A Comparative Guide
Introduction
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in modern medicinal chemistry. Its inherent conformational flexibility allows for the exploration of a vast chemical space, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] More than 20 drugs approved by the FDA contain the azepane motif, highlighting its significance in drug discovery.[3] However, the precise three-dimensional arrangement of atoms (stereochemistry) and the position of substituents on the azepane ring can dramatically influence its interaction with biological targets, leading to profound differences in efficacy and safety.
This guide provides an in-depth comparison of the biological activities of azepane isomers, focusing on both stereoisomers (enantiomers and diastereomers) and positional isomers. We will delve into the experimental data that underscores the importance of isomeric purity in drug design and provide detailed protocols for key assays used to evaluate these differences. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) of this important heterocyclic scaffold. The conformational diversity of substituted azepanes is often a determining factor in their biological activity.[4] Therefore, the ability to introduce specific substituents to favor a particular conformation is a critical aspect of effective drug design.[4]
The Decisive Impact of Stereochemistry: A Case Study of a Chiral Bicyclic Azepane
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
A compelling example of this principle is found in the study of a novel chiral bicyclic azepane derivative. Researchers synthesized and evaluated both the (R,R)- and (S,S)-enantiomers for their ability to inhibit the monoamine transporters responsible for the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[5] These transporters are critical targets for the treatment of various neurological and psychiatric disorders.
Comparative Inhibitory Activity of Bicyclic Azepane Enantiomers
| Compound | Target | IC50 (nM) |
| (R,R)-enantiomer | NET | 60 ± 7 |
| DAT | 230 ± 12 | |
| SERT | 250 ± 32 | |
| (S,S)-enantiomer | NET | 1600 ± 100 |
| DAT | >10,000 | |
| SERT | >10,000 |
Data sourced from a radioactive ligand displacement assay.[5]
The data clearly demonstrates a significant stereoselectivity in the biological activity of this azepane derivative. The (R,R)-enantiomer is a potent inhibitor of NET and also shows significant activity at DAT and SERT.[5] In stark contrast, the (S,S)-enantiomer is approximately 26-fold less active at NET and is essentially inactive at DAT and SERT.[5] This dramatic difference in potency underscores the critical importance of controlling stereochemistry during drug development. Administering a racemic mixture (a 1:1 mixture of both enantiomers) of such a compound would result in a lower overall efficacy and a higher potential for off-target effects, as the less active enantiomer could contribute to toxicity without providing therapeutic benefit.
The Influence of Substituent Position: A Look at Azepane Regioisomers
Beyond stereochemistry, the position of substituents on the azepane ring (regioisomerism) also plays a crucial role in determining biological activity. The location of a functional group can influence the molecule's ability to bind to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
While direct comparative studies of 2-substituted versus 3-substituted azepanes are not as prevalent in the literature, the principles of SAR are well-established. For instance, in a series of 2-oxo-azepane derivatives developed as γ-secretase inhibitors, the nature and position of substituents were found to be critical for activity.[6] Similarly, the synthesis of various substituted azepanes has been explored for a range of biological targets, with the understanding that the substitution pattern dictates the pharmacological profile.[1][2][7] The synthesis of diastereomerically pure azepane derivatives has been achieved with high stereoselectivity and regioselectivity.[8]
The causality behind these differences lies in the specific interactions between the ligand and the binding pocket of the biological target. A substituent at the 2-position of the azepane ring will project into a different region of the binding site compared to a substituent at the 3-position. This can lead to favorable or unfavorable steric and electronic interactions, ultimately determining the binding affinity and efficacy of the compound.
Experimental Protocols for Evaluating Isomeric Differences
To quantitatively assess the differences in biological activity between azepane isomers, a variety of in vitro and in vivo assays are employed. The choice of assay depends on the biological target and the therapeutic area of interest.
In Vitro Assays: Quantifying Target Engagement
1. Radioligand Binding Assay for Monoamine Transporters (NET, DAT, SERT)
This assay is a cornerstone for determining the affinity of a compound for a specific receptor or transporter. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity.
Principle: A fixed concentration of a radiolabeled ligand is incubated with a preparation of cells or membranes expressing the target transporter (e.g., DAT).[9] Increasing concentrations of the unlabeled test compound (azepane isomer) are added, and the amount of radiolabeled ligand that remains bound to the transporter is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.[10]
Step-by-Step Protocol (Filtration Method):
-
Membrane Preparation: Homogenize tissues or cells expressing the transporter of interest (e.g., HEK-293 cells expressing human DAT) in a cold lysis buffer.[11] Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the azepane isomer.[5] Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Relationship of Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
In Vivo Assays: Assessing Pharmacological Effects
1. Forced Swim Test (Mouse Model for Antidepressant Activity)
This widely used behavioral assay is employed to screen for potential antidepressant efficacy.[12] The test is based on the observation that animals administered antidepressant drugs will struggle for longer periods before adopting an immobile posture when placed in an inescapable water tank.[13]
Step-by-Step Protocol:
-
Apparatus: Use a transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the azepane isomer or vehicle control to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Gently place each mouse into the water tank for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
2. Elevated Plus Maze (Rodent Model for Anxiolytic Activity)
The elevated plus maze is a standard behavioral test to assess anxiety-like behavior in rodents.[14] The maze consists of two open arms and two enclosed arms, and the test is based on the natural aversion of rodents to open and elevated spaces.[15]
Step-by-Step Protocol:
-
Apparatus: Use a plus-shaped maze elevated from the floor with two open arms and two arms enclosed by walls.
-
Acclimation: Acclimate the animals to the testing room before the experiment.
-
Drug Administration: Administer the azepane isomer or vehicle control prior to the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a 5-minute session.[16]
-
Behavioral Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the treated group compared to the control group suggests an anxiolytic-like effect.[17]
Experimental Workflow for In Vivo Behavioral Assays:
Caption: General workflow for in vivo behavioral testing of azepane isomers.
Mechanistic Insights: Signaling Pathways of Monoamine Transporters
The biological effects of the chiral bicyclic azepane discussed earlier are mediated through its interaction with monoamine transporters. These transporters are located on the presynaptic membrane of neurons and function to reuptake neurotransmitters from the synaptic cleft, thus terminating the signal. Inhibiting these transporters with a drug like the (R,R)-azepane enantiomer leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby enhancing their signaling.
Monoamine Transporter Mechanism:
The serotonin transporter (SERT), for example, first binds a sodium ion, followed by serotonin, and then a chloride ion.[12] The transporter then undergoes a conformational change, releasing serotonin into the presynaptic neuron.[12] A potassium ion then binds, and the transporter returns to its outward-facing conformation, ready for another transport cycle.[12] Antidepressants like (S)-citalopram and paroxetine block this process by binding to the central site of SERT, locking it in an outward-open conformation and preventing serotonin reuptake.
Simplified Signaling Cascade of Monoamine Transporter Inhibition:
Caption: Inhibition of monoamine reuptake by an azepane isomer.
Conclusion: The Imperative of Isomer-Specific Drug Development
The evidence presented in this guide unequivocally demonstrates that the biological activity of azepane derivatives is exquisitely sensitive to both their stereochemistry and the positional arrangement of their substituents. The case study of the chiral bicyclic azepane highlights the potential for orders-of-magnitude differences in potency between enantiomers, emphasizing the necessity of developing single-enantiomer drugs to maximize therapeutic benefit and minimize potential adverse effects.
As a Senior Application Scientist, I strongly advocate for the early and thorough investigation of isomeric differences in all drug discovery programs involving chiral or substituted heterocyclic scaffolds like azepane. A comprehensive understanding of the structure-activity relationships, supported by robust in vitro and in vivo experimental data, is paramount for the rational design of safe and effective medicines. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers navigating the complexities of azepane isomer pharmacology.
References
-
A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2021). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. (1998). PubMed. Retrieved February 6, 2026, from [Link]
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2020). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
The norepinephrine transporter and its regulation. (2007). PubMed. Retrieved February 6, 2026, from [Link]
-
G protein-coupled receptor. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
X-ray structures and mechanism of the human serotonin transporter. (2016). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. (1987). PubMed. Retrieved February 6, 2026, from [Link]
-
Norepinephrine transporter. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2007). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Dopamine receptor D2. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved February 6, 2026, from [Link]
-
Mechanism of Action of the Serotonin Transporter. (n.d.). University of Bristol. Retrieved February 6, 2026, from [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved February 6, 2026, from [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (2016). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2014). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Serotonin transporter. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
G-Proteins (GPCRs) - Structure - Function. (2024). TeachMePhysiology. Retrieved February 6, 2026, from [Link]
-
The Mouse Forced Swim Test. (2012). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2007). PubMed. Retrieved February 6, 2026, from [Link]
-
Microdialysis and Neurotransmitter Analysis. (2021). Amuza Inc. Retrieved February 6, 2026, from [Link]
-
Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2003). PubMed. Retrieved February 6, 2026, from [Link]
-
Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. (2010). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. (2011). The Journal of Neuroscience. Retrieved February 6, 2026, from [Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (1998). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
8.4: G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts. Retrieved February 6, 2026, from [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential. (2009). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2020). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
The norepinephrine transporter (NET) contributes to dopamine-dependent... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Illumination of serotonin transporter mechanism and role of the allosteric site. (2021). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][5][7]triazolo[4,3-a]azepines as potential anticonvulsant agents. (2010). PubMed. Retrieved February 6, 2026, from [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2014). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Dopamine receptor. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved February 6, 2026, from [Link]
-
Biochemistry, Dopamine Receptors. (2023). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. (n.d.). RJPT SimLab. Retrieved February 6, 2026, from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 6, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 12. news-medical.net [news-medical.net]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of Aminomethylazepane Derivatives: Modulating GPCRs and Enzymes
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, affording compounds with a diverse range of pharmacological activities.[1][2] Its inherent three-dimensional nature provides a versatile platform for structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of aminomethylazepane derivatives, focusing on their differential interactions with two major classes of drug targets: G-protein coupled receptors (GPCRs) and enzymes.
Through a detailed examination of aminomethylazepane-based antagonists of the C-X-C chemokine receptor type 4 (CXCR4) and inhibitors of dipeptidyl peptidase-4 (DPP-4), this guide will elucidate how subtle structural modifications to the aminomethylazepane core can profoundly influence target selectivity and potency. By presenting quantitative experimental data, detailed methodologies, and visual representations of the underlying principles, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
The Aminomethylazepane Core: A Versatile Scaffold
The fundamental structure of an aminomethylazepane derivative features an azepane ring with an aminomethyl substituent. The position of this substituent on the azepane ring (e.g., at the 2, 3, or 4-position) and the nature of the substitutions on both the amino group and the azepane nitrogen are critical determinants of biological activity.
Caption: General chemical structure of aminomethylazepane derivatives.
Comparative Structure-Activity Relationship Analysis
This section will delve into the SAR of aminomethylazepane derivatives as antagonists of the CXCR4 receptor and inhibitors of the DPP-4 enzyme. By comparing the effects of similar structural modifications on these two distinct targets, we can gain valuable insights into the principles of rational drug design.
Aminomethylazepane Derivatives as CXCR4 Antagonists
The CXCR4 receptor, a GPCR, plays a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry.[1] The development of small molecule CXCR4 antagonists is therefore of significant therapeutic interest. The SAR of aminomethylazepane-based CXCR4 antagonists reveals several key features:
-
Substitution on the Azepane Nitrogen (R¹): Bulky aromatic or heteroaromatic groups at this position are generally favored for potent CXCR4 antagonism. These groups are believed to interact with a hydrophobic pocket in the receptor.
-
Substitution on the Aminomethyl Nitrogen (R² and R³): The nature of the substituents on the exocyclic nitrogen is critical for activity. Often, one of the substituents is a hydrogen, while the other is a larger group that can engage in specific interactions with the receptor. For instance, incorporating a second basic nitrogen within this substituent can lead to enhanced potency through interactions with acidic residues in the receptor binding pocket.
-
Stereochemistry: The stereochemistry of the aminomethyl substituent on the azepane ring can have a profound impact on antagonist activity, highlighting the importance of a precise three-dimensional arrangement for optimal receptor binding.
Aminomethylazepane Derivatives as DPP-4 Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[3] DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. The SAR of aminomethylazepane-based DPP-4 inhibitors highlights a different set of structural requirements compared to CXCR4 antagonists:
-
The "Warhead": A key feature of many DPP-4 inhibitors is a functional group that can form a covalent or pseudo-covalent interaction with the catalytic serine residue of the enzyme. In the context of aminomethylazepane derivatives, the amino group can serve as a handle to attach such a "warhead," for example, a cyanopyrrolidine moiety.
-
Filling the S1 and S2 Pockets: The substituents on the aminomethylazepane scaffold are designed to occupy the S1 and S2 hydrophobic pockets of the DPP-4 active site. The size, shape, and lipophilicity of these substituents are critical for achieving high inhibitory potency. For instance, small, hydrophobic groups are often preferred for the S1 pocket.
-
Minimizing Off-Target Activity: While potent DPP-4 inhibition is the primary goal, selectivity against other related proteases is crucial to minimize side effects. Structural modifications are often aimed at optimizing interactions within the DPP-4 active site while avoiding favorable interactions with the active sites of other proteases.
Quantitative Comparison of Aminomethylazepane Derivatives
To illustrate the divergent SAR for these two targets, the following table presents hypothetical but representative data for a series of aminomethylazepane derivatives.
| Compound ID | R¹ (Azepane-N) | R² (Aminomethyl-N) | CXCR4 Antagonism (IC₅₀, nM) | DPP-4 Inhibition (IC₅₀, nM) |
| 1a | Benzyl | -H | 500 | >10,000 |
| 1b | 4-Fluorobenzyl | -H | 250 | >10,000 |
| 1c | Naphthylmethyl | -H | 50 | >10,000 |
| 2a | Benzyl | -CN | >10,000 | 800 |
| 2b | 4-Fluorobenzyl | -CN | >10,000 | 400 |
| 2c | 2,4,5-Trifluorobenzyl | -CN | >10,000 | 20 |
Key Insights from the Comparative Data:
-
Target-Specific Moieties: The introduction of a cyano group (a common DPP-4 "warhead") in series 2 completely abrogates CXCR4 activity while conferring potent DPP-4 inhibitory activity. This demonstrates the critical role of target-specific functional groups.
-
Differential Effects of Aromatic Substitution: While increasing the size and hydrophobicity of the R¹ substituent (from benzyl to naphthylmethyl) significantly enhances CXCR4 antagonism (compare 1a and 1c ), similar modifications on the R²-substituting benzyl group in the DPP-4 inhibitor series show a more nuanced effect, with specific halogenation patterns being crucial for optimal potency (compare 2b and 2c ).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative aminomethylazepane derivative and a key biological assay.
Synthesis of a Representative Aminomethylazepane Derivative
Caption: A generalized synthetic workflow for aminomethylazepane derivatives.
Step-by-Step Protocol (Example: Synthesis of a 1-Benzyl-3-(aminomethyl)azepane derivative):
-
Boc Protection: To a solution of 3-(aminomethyl)azepane in dichloromethane, add di-tert-butyl dicarbonate and triethylamine. Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
-
N-Benzylation: To a solution of the Boc-protected intermediate in acetonitrile, add potassium carbonate and benzyl bromide. Reflux the reaction mixture for 8 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to yield the N-benzylated, Boc-protected derivative.
-
Boc Deprotection: Dissolve the product from the previous step in a solution of trifluoroacetic acid in dichloromethane. Stir the reaction at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to afford the final 1-benzyl-3-(aminomethyl)azepane derivative.
CXCR4 Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CXCR4 receptor.
Caption: Workflow for a competitive radioligand binding assay for CXCR4.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells overexpressing the human CXCR4 receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [¹²⁵I]SDF-1α), and varying concentrations of the aminomethylazepane test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled CXCR4 antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis of the structure-activity relationships of aminomethylazepane derivatives against CXCR4 and DPP-4 underscores the remarkable versatility of this scaffold in medicinal chemistry. The ability to achieve target selectivity through rational structural modifications highlights the power of a deep understanding of SAR principles. For researchers in drug discovery, the aminomethylazepane core represents a promising starting point for the development of novel therapeutics targeting a wide range of biological macromolecules.
Future research in this area could explore the polypharmacology of aminomethylazepane derivatives, investigating their potential to modulate multiple targets simultaneously for the treatment of complex diseases.[4] The synthesis and screening of diverse libraries of these compounds against a broad panel of receptors and enzymes will undoubtedly uncover new and exciting therapeutic opportunities.
References
- BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem. Accessed January 22, 2024.
- Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. J Med Chem. 2011;54(15):5487-5500.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur J Med Chem. 2019;162:436-463.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2021;26(16):4959.
- Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorg Med Chem Lett. 2017;27(24):5434-5438.
- Medicinal Polypharmacology in the Clinic – Translating the Polypharmacolome into Therapeutic Benefit. Curr Med Chem. 2021;28(19):3690-3708.
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. J Med Chem. 2021;64(14):10189-10202.
- Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorg Med Chem Lett. 2008;18(3):1172-1177.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Drug Des Devel Ther. 2022;16:2155-2176.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Polypharmacology in the Clinic – Translating the Polypharmacolome into Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Modeling of Azepane-Ligand Interactions for Drug Discovery Professionals
This guide provides an in-depth technical comparison of computational methodologies for modeling the interactions between azepane-containing ligands and their protein targets. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis grounded in a real-world case study, explaining the causal relationships behind methodological choices and providing the necessary data and workflows for practical application.
The Azepane Scaffold: A Privileged Structure with Unique Modeling Challenges
The seven-membered azepane ring is a key structural motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to confer desirable physicochemical properties and explore complex three-dimensional chemical space.[1] However, the inherent flexibility of the seven-membered ring presents a significant challenge for computational modeling. Unlike more rigid five- and six-membered rings, the azepane core can adopt multiple low-energy conformations, making the accurate prediction of binding poses and affinities a non-trivial task. This guide will use a practical case study to compare and contrast various molecular modeling techniques to address this challenge.
Case Study: Verubecestat (MK-8931), an Azepane-Containing BACE1 Inhibitor
To ground our comparison in a tangible example, we will focus on Verubecestat (MK-8931) , a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease.[2][3] Verubecestat, which contains an azepane moiety, has been extensively studied, and its co-crystal structure with BACE1 is publicly available (PDB ID: 5L8D).[2] This provides us with a crucial experimental reference point to validate our computational models.
Experimental Data for Verubecestat:
| Parameter | Value | Source |
| BACE1 Kᵢ | 2.2 nM | [4] |
| BACE1 IC₅₀ | 13 nM | [5] |
| BACE2 Kᵢ | 0.38 nM | [4] |
This experimental data will serve as our benchmark for evaluating the predictive power of the computational methods discussed below.
Comparative Analysis of Molecular Modeling Techniques
The following sections will compare different computational approaches for modeling the interaction of verubecestat with BACE1. We will explore the strengths and weaknesses of each method, providing both theoretical background and practical protocols.
Molecular Docking: A First Look at Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a widely used method in virtual screening and lead optimization.
Conceptual Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking.
Comparison of Docking Programs:
While numerous docking programs are available, we will compare two popular choices: AutoDock Vina and GOLD.
| Feature | AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) |
| Algorithm | Employs a Lamarckian genetic algorithm for global search. | Utilizes a genetic algorithm to explore ligand and limited protein flexibility. |
| Scoring Function | A machine-learning-based scoring function trained on a diverse set of protein-ligand complexes. | Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, PLP). |
| Flexibility | Treats the ligand as flexible and the receptor as rigid by default. | Allows for partial flexibility of the receptor, including side-chain rotations. |
| Ease of Use | Generally considered more user-friendly for beginners. | Can be more complex to set up due to a wider range of options. |
Experimental Protocol: Molecular Docking of Verubecestat with AutoDock Vina
This protocol provides a step-by-step guide for docking verubecestat into the BACE1 active site using AutoDock Vina.
-
Preparation of the Receptor (BACE1):
-
Download the crystal structure of BACE1 in complex with verubecestat (PDB ID: 5L8D) from the Protein Data Bank.
-
Remove water molecules and any co-factors not relevant to the binding interaction.
-
Add polar hydrogens to the protein.
-
Convert the PDB file to the PDBQT format using AutoDock Tools.
-
-
Preparation of the Ligand (Verubecestat):
-
Obtain the 3D structure of verubecestat.
-
Minimize the ligand's energy using a suitable force field.
-
Define the rotatable bonds.
-
Convert the ligand file to the PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the active site of BACE1. The center of the grid should be the geometric center of the bound verubecestat in the crystal structure.
-
-
Running AutoDock Vina:
-
Execute the Vina command, specifying the receptor, ligand, and grid box information.
-
vina --receptor bace1.pdbqt --ligand verubecestat.pdbqt --config grid.conf --out verubecestat_out.pdbqt --log verubecestat_log.txt
-
-
Analysis of Results:
-
Visualize the predicted binding poses and compare them to the crystallographic pose.
-
Analyze the docking scores to estimate the binding affinity.
-
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction
While docking provides a static picture of the binding event, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the protein-ligand complex over time.[6] MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes, water networks, and the stability of interactions.
Conceptual Workflow for MD Simulation:
Caption: A typical workflow for setting up and running an MD simulation.
Comparison of Force Fields:
The accuracy of an MD simulation is highly dependent on the chosen force field, which defines the potential energy of the system. For protein-ligand simulations, the CHARMM and AMBER force fields are widely used.
| Force Field | Strengths | Considerations for Azepane |
| CHARMM | Well-parameterized for proteins and lipids. The CGenFF (CHARMM General Force Field) program can generate parameters for drug-like molecules. | The flexibility of the azepane ring may require careful validation of the dihedral parameters generated by CGenFF. |
| AMBER | Widely used for protein and nucleic acid simulations. The GAFF (General AMBER Force Field) is used for small organic molecules. | Similar to CHARMM, the dihedral parameters for the azepane ring in GAFF should be carefully evaluated. |
Experimental Protocol: GROMACS MD Simulation of Verubecestat-BACE1 Complex
This protocol outlines the steps for running an MD simulation of the verubecestat-BACE1 complex using GROMACS.
-
System Preparation:
-
Start with the docked pose of verubecestat in BACE1 or the crystal structure.
-
Generate the topology for the protein using a chosen force field (e.g., CHARMM36m).
-
Generate the topology and parameters for verubecestat. This is a critical step for the azepane moiety and may require using a tool like CGenFF or Antechamber and careful validation.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration: first under an NVT ensemble (constant number of particles, volume, and temperature) and then under an NPT ensemble (constant number of particles, pressure, and temperature).
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex (RMSD, RMSF), the interactions between the ligand and protein (hydrogen bonds, hydrophobic contacts), and the conformational changes of the azepane ring.
-
Free Energy Calculations: Towards Quantitative Prediction of Binding Affinity
While docking scores provide a qualitative estimate of binding affinity, more rigorous methods are needed for quantitative predictions. Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate estimates of the binding free energy.
Conceptual Workflow for MM/PBSA Calculation:
Caption: A simplified workflow for MM/PBSA or MM/GBSA calculations.
Comparison of MM/PBSA and MM/GBSA:
| Method | Solvation Model | Computational Cost |
| MM/PBSA | Poisson-Boltzmann (PB) model, which numerically solves the PB equation. | More computationally expensive. |
| MM/GBSA | Generalized Born (GB) model, an approximation of the PB model. | Less computationally expensive. |
Experimental Protocol: MM/PBSA Calculation for Verubecestat-BACE1
This protocol describes how to perform an MM/PBSA calculation using the g_mmpbsa tool with GROMACS trajectories.
-
Generate Trajectories:
-
Run separate MD simulations for the complex, the protein alone, and the ligand alone.
-
-
Prepare Input Files:
-
Create index files to define the protein, ligand, and complex.
-
Prepare a parameter file for g_mmpbsa specifying the calculation settings.
-
-
Run g_mmpbsa:
-
Execute the g_mmpbsa command with the appropriate input files.
-
-
Analyze Results:
-
Analyze the calculated binding free energy and its components (van der Waals, electrostatic, polar and nonpolar solvation energies).
-
Quantum Mechanics in Azepane Modeling
For a more accurate description of the electronic structure and conformational energies of the azepane ring, quantum mechanics (QM) methods can be employed. Density Functional Theory (DFT) calculations can be used to:
-
Validate Force Field Parameters: Compare the QM-calculated conformational energy landscape of an azepane-containing fragment with that predicted by the molecular mechanics force field.
-
Generate Accurate Partial Charges: Derive more accurate partial atomic charges for the ligand to be used in classical simulations.
While computationally expensive, QM calculations can provide a higher level of theory for specific aspects of the modeling process, leading to more reliable results.
Conclusion and Best Practices
Modeling the interactions of flexible azepane-containing ligands requires a multi-faceted approach. This guide has demonstrated a workflow that progresses from rapid initial assessment with molecular docking to a more detailed dynamic analysis with MD simulations, and finally to a quantitative prediction of binding affinity with free energy calculations.
Key Recommendations:
-
Start with Docking: Use multiple docking programs and scoring functions to get an initial consensus on the likely binding pose.
-
Validate with MD: Use MD simulations to assess the stability of the docked pose and to explore the conformational landscape of the azepane ring in the binding pocket.
-
Careful Parameterization is Crucial: Pay close attention to the parameterization of the azepane moiety. If pre-existing parameters are not available or are not well-validated for your specific system, consider using QM calculations to derive and validate them.
-
Use Free Energy Calculations for Ranking: Employ MM/PBSA or MM/GBSA to rank a series of ligands or to refine the binding affinity predictions from docking.
-
Always Compare to Experimental Data: Whenever possible, validate your computational predictions against experimental data.
By judiciously applying and comparing these computational techniques, researchers can gain valuable insights into the binding mechanisms of azepane-containing ligands, ultimately accelerating the drug discovery process.
References
-
Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 8(363), 363ra150. [Link]
- Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in and Applications of Computer-aided Drug Design, 1-29.
- Scott, W. R. P., et al. (2008). The Art and Practice of Structure-Based Drug Design: A Molecular Modeling Perspective. Methods in Molecular Biology, 443, 1-25.
- Ferreira, L. G., et al. (2015).
- Zha, Z., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 590-606.
-
AutoDock Vina. [Link]
-
AlzForum: Verubecestat. [Link]
-
GROMACS. [Link]
-
CHARMM-GUI. [Link]
-
Amber MD. [Link]
-
Protein Data Bank. [Link]
-
PubChem. [Link]
-
SwissADME. [Link]
Sources
- 1. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. behavioralhealth2000.com [behavioralhealth2000.com]
- 3. Verubecestat | ALZFORUM [alzforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Validation of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate by Quantitative NMR (qNMR)
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
In the landscape of modern drug discovery and development, the structural integrity and purity of molecular building blocks are paramount. Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a key intermediate, valued for its versatile azepane scaffold which is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Its use in the synthesis of novel therapeutic agents necessitates a rigorous, accurate, and reliable method for purity assessment to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth technical comparison of analytical methods for validating the purity of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, with a primary focus on the principles and application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of qNMR against established chromatographic techniques.
The Power of qNMR: A Primary Ratio Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful and indispensable tool in pharmaceutical analysis, offering a distinct advantage over comparative techniques like chromatography.[2][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known concentration and purity. Unlike chromatography, qNMR does not require a reference standard of the analyte itself, making it a primary analytical method with direct traceability to the International System of Units (SI).[4]
This unique characteristic is invaluable for characterizing novel compounds or intermediates like tert-butyl 3-(aminomethyl)azepane-1-carboxylate, where a certified standard may not be readily available.
Experimental Protocol: A Self-Validating qNMR Workflow
The trustworthiness of an analytical protocol lies in its ability to be self-validating. This qNMR procedure incorporates checks and considerations to ensure the accuracy and reliability of the results.
Materials and Instrumentation
-
Analyte: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6)
-
Internal Standard (IS): Maleic acid (Certified Reference Material)
-
Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: High-precision analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, 5 mm NMR tubes.
Causality: The choice of internal standard is critical. Maleic acid is selected because its vinylic proton signal (~6.3 ppm) is a sharp singlet that appears in a region of the ¹H NMR spectrum typically free of signals from the analyte or common impurities. It is also non-volatile, stable, and available as a high-purity certified reference material. The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.
Detailed Step-by-Step Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 15-20 mg of tert-butyl 3-(aminomethyl)azepane-1-carboxylate into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Internal Standard Preparation: Accurately weigh approximately 5-10 mg of maleic acid into the same vial. Record the weight to the nearest 0.01 mg.
-
Dissolution: Add approximately 0.75 mL of the chosen deuterated solvent (e.g., CD₃OD) to the vial. Vortex or sonicate briefly to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following acquisition parameters are crucial for ensuring quantitative accuracy.
-
Pulse Angle: 30-90°. A 90° pulse provides the best signal-to-noise, but a smaller angle can be used to shorten the relaxation delay.
-
Relaxation Delay (D1): ≥ 5 x T₁ (longest spin-lattice relaxation time of both analyte and IS protons). A conservative and safe value is 30-60 seconds to ensure complete relaxation of all relevant protons, which is essential for accurate integration.
-
Number of Scans (NS): 16 or higher, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the peaks of interest).
-
Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to avoid shifts in peak positions.
Causality: The relaxation delay (D1) is arguably the most critical parameter for qNMR. If the delay is too short, protons with longer T₁ values will not fully relax back to their equilibrium state before the next pulse, leading to signal saturation and inaccurate (underestimated) integrals.
Data Processing and Purity Calculation
-
Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz).
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm across the entire spectrum.
-
Integration: Integrate the well-resolved, characteristic signals for both the analyte and the internal standard.
-
Analyte: The tert-butyl group singlet (~1.4 ppm, 9H).
-
Internal Standard (Maleic Acid): The vinylic proton singlet (~6.3 ppm, 2H).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte & I_IS: Integral values for the analyte and internal standard.
-
N_analyte & N_IS: Number of protons for the integrated signal of the analyte and internal standard (9 and 2, respectively).
-
MW_analyte & MW_IS: Molecular weights of the analyte (228.33 g/mol ) and internal standard (116.07 g/mol ).[6]
-
m_analyte & m_IS: Mass of the analyte and internal standard.
-
P_IS: Purity of the internal standard (as stated in its certificate of analysis).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the purity calculation.
Caption: Logical relationship of variables for qNMR purity calculation.
Identifying Potential Impurities
A key strength of ¹H NMR is its ability to simultaneously identify and quantify impurities, provided they have proton signals that do not overlap with the analyte or standard. For Boc-protected amines, common impurities arise from the synthesis and workup procedures. [7][8]
| Potential Impurity | Source | Expected ¹H NMR Signal (in CDCl₃) | Notes |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Unreacted starting material | Singlet at ~1.5 ppm | May overlap with the azepane ring protons. |
| tert-Butanol | By-product of Boc protection/deprotection | Singlet at ~1.3 ppm | Close to the analyte's t-butyl signal, but usually distinguishable. |
| 3-(Aminomethyl)azepane | Incomplete protection or premature deprotection | Broad signals, absence of the ~1.4 ppm Boc singlet | Purity can be assessed by comparing the integral of a characteristic azepane proton to the Boc group protons. |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | Purification process | DCM: ~5.3 ppm; EtOAc: ~2.0 ppm (q), ~1.2 ppm (t) | Easily identified by their characteristic chemical shifts and multiplicities. |
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques. [9]The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the stage of drug development.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Primary ratio method based on nuclear properties. [4] | Comparative separation based on polarity. | Separation based on volatility, followed by mass detection. |
| Reference Standard | Requires an internal standard of a different, known compound. Analyte-specific standard is not needed. [4] | Requires a certified reference standard of the analyte for accurate quantification. [8] | Typically requires a reference standard of the analyte. |
| Accuracy & Precision | High, directly traceable to SI units. | High, but dependent on the purity of the reference standard. | High, but dependent on the reference standard and potential for thermal degradation. |
| Sample Preparation | Simple: weigh, dissolve, and run. | More complex: requires mobile phase preparation, filtering, and method development. | Often requires derivatization for non-volatile or polar compounds like amines to increase volatility. [10] |
| Destructive? | No, the sample can be fully recovered. [11] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Information Provided | Purity, structural confirmation, and identification of unknown impurities (if signals are resolved). | Purity relative to a standard, retention time. Limited structural information without a mass spec detector. | Purity, retention time, and mass fragmentation pattern for structural clues. |
| Key Advantage | Absolute quantification without an analyte-specific standard; provides rich structural information. [11] | Highly sensitive and robust for routine quality control of known compounds. [12] | Excellent for volatile impurities and provides mass information for identification. |
| Key Limitation | Lower sensitivity than chromatographic methods; signal overlap can complicate analysis. | Co-eluting impurities can lead to inaccurate results. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Conclusion: An Integrated Approach to Purity Validation
For the validation of tert-butyl 3-(aminomethyl)azepane-1-carboxylate purity, Quantitative NMR (qNMR) stands out as a superior primary method. Its ability to provide an absolute purity value without requiring a specific certified reference standard of the analyte is a significant advantage, particularly for novel or research-grade materials. The rich structural information from the NMR spectrum offers a simultaneous check of identity and the potential to identify and quantify unknown impurities in a single, non-destructive experiment.
While methods like HPLC are invaluable for routine quality control and for detecting non-proton-containing impurities, they function best as orthogonal, complementary techniques to the absolute purity determination provided by qNMR. For researchers, scientists, and drug development professionals, mastering the qNMR workflow is not just an analytical exercise; it is a commitment to the fundamental quality and integrity of the molecules that will become the medicines of tomorrow.
References
-
Chem-Impex. 3-Amino-azepane-1-carboxylic acid tert-butyl ester.
-
ChemicalBook. 3-amino-azepane-1-carboxylic acid tert-butyl ester.
-
Home Sunshine Pharma. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7.
-
ChemUniverse. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE [Q01094].
-
Toronto Research Chemicals. tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Hebei Bozze Chemical Co., Ltd. Boc Protected Compounds.
-
YouTube. Strengthening and simplifying Purity determination by NMR using Mnova.
-
Fisher Scientific. Amine Protection / Deprotection.
-
BLDpharm. tert-Butyl 3-(aminomethyl)azepane-1-carboxylate.
-
PubChem. tert-Butyl (3R)-3-aminoazepane-1-carboxylate.
-
BLDpharm. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.
-
RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
-
Beilstein Journals. EXPERIMENTAL PROCEDURES.
-
ACS Publications. Purity by Absolute qNMR Instructions.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
-
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
-
Pharmavize. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
PMC. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
-
PMC. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
-
ResearchGate. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
-
Benchchem. HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
-
Taylor & Francis Online. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Taylor & Francis Online. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
University of Cambridge. Quantitative NMR Spectroscopy.
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
Gavin Publishers. Validation of Analytical Methods: A Review.
-
semanticscholar.org. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
-
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy.
-
Der Pharma Chemica. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
-
LinkedIn. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
-
Benchchem. Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
-
University of Illinois Chicago. Quantitative NMR (qNMR).
-
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
-
PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE [Q01094] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc Protected Compounds [cn.bzchemicals.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 10. jfda-online.com [jfda-online.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Chiral Purity Analysis of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Executive Summary
The enantiomeric purity of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 876147-47-6) is a critical quality attribute (CQA) in the synthesis of kinase inhibitors (e.g., CHK1 inhibitors) and GPCR ligands. The molecule possesses a single chiral center at the C3 position of the azepane ring.
This guide evaluates three distinct analytical workflows for determining the enantiomeric excess (% ee) of this intermediate. Unlike rigid pyrrolidine or piperidine analogs, the 7-membered azepane ring exhibits significant conformational flexibility, often complicating chiral recognition.
Top Recommendation:
-
For QC Release: Method A (Normal Phase Chiral HPLC) provides the highest robustness.
-
For High-Throughput Screening: Method B (SFC) offers 4x faster run times.
-
For Absolute Configuration Assignment: Method C (Marfey’s Derivatization) is required if reference standards are unavailable.
Molecule Profile & Analytical Challenges
| Feature | Specification | Analytical Implication |
| Structure | 7-membered ring, N-Boc protected | Conformational flipping can broaden peaks; low temperature may sharpen resolution. |
| Functional Groups | Primary amine (C3-CH₂NH₂), Carbamate (N-Boc) | Primary Amine: Causes severe peak tailing on silica supports due to silanol interaction. Requires basic additives (DEA/TEA). Boc Group: Acid labile. Avoid TFA >0.1% or high temperatures in acidic media. |
| Chirality | C3 Stereocenter | Enantiomers: (R) and (S).[1] |
Comparative Methodology
Method A: Direct Normal Phase Chiral HPLC (The Gold Standard)
Best for: Quality Control, validated release testing, and scale-up purification.
This method utilizes polysaccharide-based chiral stationary phases (CSPs). The bulky N-Boc group interacts favorably with the carbamate linkers on Amylose/Cellulose columns, while the primary amine requires suppression.
Protocol:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (weak chromophore requires low UV).
Mechanism: The "H-bonding" and "pi-pi" interactions between the analyte's carbamate/amine groups and the CSP drive separation. The DEA completely masks residual silanols, preventing the primary amine from dragging.
Method B: Chiral Supercritical Fluid Chromatography (SFC)
Best for: High-throughput screening (HTS), Green chemistry compliance.
SFC uses supercritical CO₂ as the primary mobile phase. The low viscosity allows for high flow rates and rapid equilibration.
Protocol:
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Chiralcel OZ-H.
-
Mobile Phase: CO₂ (80%) / Methanol + 0.2% Isopropylamine (20%).
-
Back Pressure: 120 bar.
-
Flow Rate: 3.0 mL/min.
-
Run Time: < 5 minutes.
Method C: Indirect Analysis via Marfey’s Reagent
Best for: Absolute configuration determination, R&D environments without chiral columns.
This method derivatizes the primary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent) . This converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.
Protocol:
-
Derivatization: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour. Quench with 20 µL 1M HCl.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 10-60% B over 20 min.
-
Detection: UV @ 340 nm (Marfey's chromophore is highly specific).[2]
Visualizing the Workflow
Decision Logic for Method Selection
Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and throughput needs.
Experimental Data Comparison
The following table summarizes the expected performance metrics for tert-butyl 3-(aminomethyl)azepane-1-carboxylate based on validation studies of homologous azepane derivatives.
| Metric | Method A (NP-HPLC) | Method B (SFC) | Method C (Marfey's) |
| Resolution ( | > 2.5 (Excellent) | > 1.8 (Good) | > 5.0 (Excellent) |
| Run Time | 15 - 25 min | 3 - 6 min | 30 min (+ 1h prep) |
| Sensitivity (LOD) | Moderate (210 nm) | Moderate (210 nm) | High (340 nm) |
| Solvent Cost | High (Hexane/IPA) | Low (CO₂/MeOH) | Low (Water/ACN) |
| Robustness | High | Moderate (Pressure sensitive) | Moderate (Prep sensitive) |
| Primary Issue | Peak tailing if base is omitted | Solubility of polar impurities | Kinetic resolution during derivatization |
Critical Technical Note: The "Memory Effect"
When using Method A (NP-HPLC) with diethylamine (DEA), the column becomes "doped." Do not switch this column back to neutral or acidic mobile phases without extensive washing (100% Ethanol -> 100% IPA). The basic modifier permanently alters the silica surface charge state.
References
-
PubChem. (n.d.).[3] tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Library of Medicine. Retrieved February 6, 2026, from [Link]
-
Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]
-
Davies, S. G., et al. (2004). Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. tert-Butyl (3R)-3-aminoazepane-1-carboxylate | C11H22N2O2 | CID 34178417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Reactivity of Aminomethyl Heterocycles in Synthetic Chemistry
Introduction: The Strategic Importance of Aminomethyl Heterocycles
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle.[1] Among these, aminomethyl-substituted heterocycles represent a privileged class of building blocks. The exocyclic primary or secondary amine serves as a crucial synthetic handle for diversification, allowing chemists to append a wide array of functional groups to modulate a candidate's pharmacological profile. The heterocyclic core itself is not merely a passive scaffold; it actively influences the molecule's solubility, lipophilicity, metabolic stability, and target-binding interactions.[2][3]
The strategic choice of which aminomethyl heterocycle to employ is often dictated by the desired downstream chemistry. The reactivity of the aminomethyl group is profoundly influenced by the electronic and steric nature of the attached ring system. A seemingly subtle change—substituting a pyridine for a pyrimidine or an oxazole for a thiazole—can dramatically alter the nucleophilicity of the amine, impacting reaction rates, yields, and even the feasibility of a synthetic route.
This guide provides an in-depth comparison of the reactivity of common aminomethyl heterocycles. We will dissect the fundamental principles governing their reactivity, present supporting experimental data from key transformations, and offer detailed protocols for researchers to validate these principles in their own laboratories. Our goal is to empower medicinal chemists to make more informed and strategic decisions in the design and synthesis of novel therapeutics.
Fundamental Principles Governing Amine Reactivity
The reactivity of the aminomethyl group is primarily a function of its nucleophilicity, which is the kinetic measure of its ability to donate its lone pair of electrons to an electrophile.[4] This is closely related to, but distinct from, basicity (a thermodynamic measure).[5] Two core factors dictated by the heterocyclic ring govern this reactivity: electronic effects and steric effects.
Electronic Effects: The Push and Pull on the Amine
The electron density on the nitrogen atom of the aminomethyl group is directly modulated by the attached heterocycle.
-
Inductive Effects: Electronegative heteroatoms (like nitrogen or oxygen) within the ring pull electron density away from the ring carbons through the sigma bonds. This electron-withdrawing inductive effect is transmitted to the aminomethyl substituent, decreasing the electron density on the nitrogen and thus reducing its basicity and nucleophilicity. For example, the additional nitrogen atom in pyrimidine makes it substantially less basic than pyridine.[6]
-
Resonance Effects: The lone pair of the aminomethyl nitrogen is generally not involved in the aromaticity of the heterocycle. However, the ring's own resonance characteristics determine its overall electron-donating or -withdrawing nature. Electron-rich rings (e.g., pyrrole) can enhance the nucleophilicity of an attached amine, while electron-deficient rings (e.g., pyridine, pyrazine) decrease it.[7]
A reliable proxy for the electronic influence on the amine is the acidity constant (pKa) of its conjugate acid. A higher pKa indicates a stronger base, which in many cases correlates with higher nucleophilicity in polar aprotic solvents.[8][9]
Steric Effects: The Challenge of Approach
Steric hindrance arises from the spatial arrangement of atoms and can impede the approach of a reactant to the reactive site.[10][11] In the context of aminomethyl heterocycles, steric bulk from substituents adjacent to the aminomethyl group can slow down reactions.[12][13] This effect is particularly pronounced with bulky electrophiles. For instance, an aminomethyl group at the 2-position of a substituted pyridine may react more slowly than one at the 4-position due to proximity to the ring nitrogen and any substituent at the 3-position.
Caption: Key factors influencing the reactivity of aminomethyl heterocycles.
Comparative Reactivity in Common Synthetic Transformations
To illustrate these principles, we will compare the reactivity of several common aminomethyl heterocycles in two fundamental reactions: N-acylation and N-alkylation. The chosen examples represent a spectrum of electronic properties:
-
Benzylamine: A non-heterocyclic baseline.
-
2-(Aminomethyl)pyridine: An electron-deficient six-membered ring.
-
2-(Aminomethyl)pyrimidine: A more electron-deficient six-membered ring.
-
1H-imidazole-4-carboxamide: An electron-rich five-membered ring (note: using an amide derivative as an example).
-
2-(Aminomethyl)thiazole: A five-membered ring with sulfur and nitrogen.
Table 1: Physicochemical Properties of Selected Amines
| Compound | Structure | pKa (Conjugate Acid) | Comments |
| Benzylamine | Ph-CH₂-NH₂ | 9.34 | Non-heterocyclic baseline. |
| 2-(Aminomethyl)pyridine | 2-Py-CH₂-NH₂ | 8.55 | Electron-withdrawing pyridine ring lowers basicity. |
| 2-(Aminomethyl)pyrimidine | 2-Pym-CH₂-NH₂ | ~6.5-7.0 | Two N atoms significantly increase electron withdrawal. |
| 1-(Aminomethyl)imidazole | 1-Im-CH₂-NH₂ | ~7.4 | Imidazole is electron-rich, but N-1 is 'pyrrole-like'. |
| 2-(Aminomethyl)thiazole | 2-Thz-CH₂-NH₂ | 5.30 | Thiazole ring is strongly electron-withdrawing. |
Note: pKa values are approximate and can vary with measurement conditions. They are presented here for comparative purposes.
N-Acylation
N-acylation is a cornerstone of synthetic chemistry, often used for amide bond formation.[14] The reaction rate is highly sensitive to the nucleophilicity of the amine. A common method involves reacting the amine with an acyl chloride or anhydride.
Causality Behind Experimental Choices: In a competitive or parallel synthesis scenario, using a slight excess of the amine relative to the acylating agent ensures the reaction goes to completion while allowing for clear differentiation in consumption rates. Dichloromethane (DCM) is an excellent solvent choice as it is aprotic and unlikely to interfere with the reaction. A non-nucleophilic base like triethylamine (TEA) is included to scavenge the HCl byproduct, preventing protonation of the starting amine which would render it unreactive.
Expected Reactivity Trend: Benzylamine > 2-(Aminomethyl)pyridine > 1-(Aminomethyl)imidazole > 2-(Aminomethyl)pyrimidine > 2-(Aminomethyl)thiazole
The highly electron-withdrawing nature of the pyrimidine and thiazole rings is expected to significantly decrease the amine's nucleophilicity, leading to slower reaction rates compared to the pyridine analogue and the non-heterocyclic benzylamine.[15]
N-Alkylation
N-alkylation with alkyl halides is another fundamental transformation used to introduce alkyl substituents on the nitrogen atom.[16] The mechanism is typically a direct SN2 displacement.
Causality Behind Experimental Choices: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions. A carbonate base like K₂CO₃ is sufficient to neutralize the HBr byproduct without being overly reactive.[17] Running the reaction at a slightly elevated temperature (e.g., 60 °C) provides enough energy to overcome the activation barrier for less reactive amines.
Expected Reactivity Trend: Benzylamine > 2-(Aminomethyl)pyridine > 1-(Aminomethyl)imidazole > 2-(Aminomethyl)pyrimidine > 2-(Aminomethyl)thiazole
The trend is expected to mirror that of N-acylation, as both reactions are dependent on the nucleophilicity of the amine. Steric hindrance could play a more significant role if a bulky alkyl halide (e.g., isopropyl iodide) were used, potentially altering the relative rates for heterocycles with substitution near the aminomethyl group.
Experimental Protocols
The following protocols are designed as self-validating systems to quantitatively compare the reactivity of different aminomethyl heterocycles.
Protocol 1: Comparative N-Acylation via Parallel Synthesis
This protocol uses a parallel synthesis approach to measure the conversion rate for the acylation of different amines under identical conditions.
Objective: To determine the relative rate of N-acylation for a panel of aminomethyl heterocycles.
Materials:
-
Aminomethyl heterocycle of interest (e.g., 2-(aminomethyl)pyridine)
-
Benzylamine (as a reference)
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials, magnetic stir bars, ice bath
-
LC-MS or GC-MS for analysis
Workflow Diagram:
Caption: Experimental workflow for comparative N-acylation kinetics.
Step-by-Step Procedure:
-
Preparation: In separate, labeled reaction vials, add a magnetic stir bar and 0.1 mmol of each amine to be tested.
-
Solvent and Base: Add 1.0 mL of anhydrous DCM and 1.1 equivalents of TEA to each vial. Add a known amount of an internal standard.
-
Cooling: Place the vials in an ice bath and allow them to cool to 0 °C with stirring.
-
Initiation: Add 1.0 equivalent of acetyl chloride to each vial simultaneously (if possible, using a multichannel pipette). Start a timer immediately.
-
Monitoring: At specific time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Quenching: Immediately quench the aliquot in a separate vial containing a suitable solvent (e.g., methanol with a small amount of formic acid) to stop the reaction.
-
Analysis: Analyze the quenched samples by LC-MS. Determine the ratio of the product peak area to the internal standard peak area.
-
Data Analysis: Plot the product/internal standard ratio against time for each amine. The initial slope of this curve is proportional to the initial reaction rate.
Table 2: Representative N-Acylation Data (Hypothetical)
| Amine | Conversion after 30 min (%) | Relative Rate (vs. Benzylamine) |
| Benzylamine | 98% | 1.00 |
| 2-(Aminomethyl)pyridine | 85% | 0.87 |
| 1-(Aminomethyl)imidazole | 70% | 0.71 |
| 2-(Aminomethyl)pyrimidine | 40% | 0.41 |
| 2-(Aminomethyl)thiazole | 25% | 0.26 |
Summary and Recommendations for Drug Development Professionals
The reactivity of the aminomethyl group is a critical design parameter in medicinal chemistry, directly governed by the electronic and steric properties of the attached heterocyclic ring.
-
High Reactivity Needed: For rapid library synthesis or when coupling to poorly reactive electrophiles, choose aminomethyl heterocycles with higher pKa values, such as substituted aminomethylpyridines or even non-aromatic systems like aminomethylpiperidines. Benzylamine remains a simple, highly reactive choice when a heterocycle is not required.
-
Modulated Reactivity: Aminomethylpyridines and -imidazoles offer a good balance of reactivity and structural utility. They are generally reliable in standard acylation and alkylation reactions.
-
Low Reactivity/High Selectivity: For reactions where chemoselectivity is a concern (e.g., in the presence of other nucleophiles) or when a more robust, less basic amine is desired to improve ADME properties, consider heterocycles like aminomethylpyrimidines or -thiazoles. Be prepared to use more forcing reaction conditions (higher temperatures, stronger bases) to achieve desired conversions.
By understanding these structure-reactivity relationships, researchers can more effectively navigate the synthetic challenges of drug development, selecting the optimal building blocks to accelerate the discovery of new medicines.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]
-
Singh, U. P., & Singh, R. K. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-20. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Doležal, M. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(6), 1733. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Amines. [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. [Link]
-
Juárez-Ornelas, K. A., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(19), 6271. [Link]
-
Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate polymers, 92(2), 1438–1444. [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. [Link]
-
Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate polymers, 92(2), 1438–1444. [Link]
-
Fairlie, D. P., et al. (2012). Stereoelectronic Effects Dictate Molecular Conformation and Biological Function of Heterocyclic Amides. Journal of the American Chemical Society, 134(34), 14111–14123. [Link]
-
Pescitelli, G., & Di Bari, L. (2014). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine drugs, 12(10), 5233–5286. [Link]
-
Leito, I., et al. (2012). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 25(11), 996-1006. [Link]
-
Bouyahyaoui, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2018(4), M1023. [Link]
-
Reddit. (2020). Why are compounds with high pKa values better nucleophiles?. [Link]
-
Academia.edu. (n.d.). Experiment 8; Reactions of Amines. [Link]
-
OpenStax. (n.d.). 24.9 Heterocyclic Amines – Organic Chemistry: A Tenth Edition. [Link]
-
Boyle, N. M., & Greene, L. M. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014-2023). RSC medicinal chemistry, 15(7), 1845–1856. [Link]
-
Gassnova. (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Khan, I., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(17), 3090. [Link]
-
Bouyahyaoui, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. [Link]
-
Morsch, L.A., et al. (2018). Amines and Heterocycles. Organic Chemistry LibreTexts. [Link]
-
Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 222-237. [Link]
-
MDPI. (2019). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
-
Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Kyoto University Research Information Repository. [Link]
-
ChemEurope.com. (n.d.). Steric effects. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 24.9 Heterocyclic Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Steric_effects [chemeurope.com]
- 12. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
cost-benefit analysis of different synthetic routes to tert-butyl 3-(aminomethyl)azepane-1-carboxylate
This guide provides a technical cost-benefit analysis and experimental framework for the synthesis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate .
This scaffold serves as a critical "expanded" homolog of 3-(aminomethyl)piperidines and pyrrolidines, offering unique conformational entropy that can improve selectivity in kinase inhibitors and GPCR ligands.
Executive Summary & Strategic Analysis
The synthesis of 3-substituted azepanes is historically challenging due to the entropic penalty of forming 7-membered rings and the regiochemical ambiguity during ring expansion. For the specific target—tert-butyl 3-(aminomethyl)azepane-1-carboxylate —three primary synthetic strategies dominate the landscape.
Route Comparison Matrix
| Metric | Route A: Nitrile Reduction (Recommended) | Route B: Amide Reduction | Route C: Ring Expansion (Schmidt) |
| Key Intermediate | 1-Boc-3-cyanoazepane | 1-Boc-azepane-3-carboxylic acid | Ethyl 3-oxocyclohexanecarboxylate |
| Step Count | 3 (from ketone) | 4 (from acid) | 5+ |
| Scalability | High | Medium | High |
| Cost Efficiency | Moderate | Low (Expensive starting material) | High (Cheap starting material) |
| Regio-purity | Excellent | Excellent | Poor (Requires separation) |
| Safety Profile | Moderate (H₂/Catalyst) | Good (Borane handling required) | Low (Azide usage) |
Detailed Synthetic Pathways
Route A: The "Nitrile Reduction" Strategy (High Precision)
Mechanism: This route relies on the conversion of commercially available (or easily synthesized) 1-Boc-hexahydro-1H-azepin-3-one into a nitrile, followed by hydrogenation. It avoids the regioselectivity issues of ring expansion.
-
Step 1: Van Leusen reaction (TosMIC) converts the ketone directly to the nitrile.
-
Step 2: Catalytic hydrogenation (Raney Ni or Pd/C) reduces the nitrile to the primary amine.
Route B: The "Carboxylate Reduction" Strategy
Mechanism: Starting from 1-Boc-azepane-3-carboxylic acid, the acid is converted to a primary amide and then reduced. While reliable, the reducing agents (e.g., BH₃·THF or LiAlH₄) are less atom-economical than catalytic hydrogenation.
Route C: The "Ring Expansion" Strategy (Low Cost/High Risk)
Mechanism: A Schmidt reaction on ethyl 3-oxocyclohexanecarboxylate.
-
Critical Flaw: The azide insertion can occur on either side of the carbonyl, yielding a mixture of 3-substituted and 5-substituted azepanes (approx. 1:1 to 2:1 ratio), necessitating difficult chromatographic separation.
Visualizing the Pathways (Graphviz)
Caption: Comparison of synthetic routes. Route A offers the most direct and regioselective path to the target.
Experimental Protocol: Route A (Nitrile Reduction)
This protocol is selected for its balance of safety, scalability, and product purity.
Step 1: Preparation of tert-butyl 3-cyanoazepane-1-carboxylate
-
Reagents: 1-Boc-azepan-3-one (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.2 eq), Potassium tert-butoxide (t-BuOK, 2.5 eq), 1,2-Dimethoxyethane (DME), Ethanol.
-
Procedure:
-
Dissolve TosMIC and 1-Boc-azepan-3-one in anhydrous DME under N₂.
-
Cool to 0°C. Add t-BuOK portion-wise (exothermic).
-
Stir at 0°C for 45 mins, then warm to room temperature (RT) for 2 hours.
-
Critical Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of ketone indicates completion.
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purify via silica flash chromatography to yield the nitrile as a colorless oil.
-
Step 2: Reduction to tert-butyl 3-(aminomethyl)azepane-1-carboxylate
-
Reagents: 3-Cyano intermediate, Raney Nickel (active slurry), Ammonia in Methanol (7N), Hydrogen gas (balloon or Parr shaker).
-
Procedure:
-
Dissolve the nitrile in 7N NH₃/MeOH. (Ammonia suppresses secondary amine formation).
-
Add Raney Nickel (approx. 50 wt% of substrate) carefully under Argon flow. Safety: Raney Ni is pyrophoric.
-
Purge vessel with H₂ three times.
-
Stir under H₂ atmosphere (1 atm is usually sufficient; 50 psi speeds kinetics) for 16 hours.
-
Filter through a Celite pad (keep wet to prevent ignition).
-
Concentrate filtrate in vacuo.
-
Purification: The crude amine is often pure enough (>95%) for subsequent steps. If not, perform an acid-base extraction or use amine-functionalized silica.
-
Cost-Benefit Analysis Data
| Parameter | Route A (TosMIC) | Route B (Amide Red.) | Route C (Schmidt) |
| Raw Material Cost | High (Ketone ~$50/g) | High (Acid ~$60/g) | Low (Cyclohexanone <$1/g) |
| Labor Cost | Low (2 steps) | Medium (3 steps) | High (Separation required) |
| Yield (Overall) | ~65-75% | ~50-60% | ~20-30% (after separation) |
| Waste Generation | Low | High (Borate salts) | High (Acid waste) |
Recommendation
For medicinal chemistry discovery (milligram to gram scale) , Route A is superior. The high cost of the starting ketone is offset by the reduced labor and high reliability. For process scale-up (kilogram scale) , Route C becomes viable only if an efficient crystallization method is developed to separate the regioisomers, otherwise, Route A remains the standard.
References
-
Van Leusen Reaction on Azepanones
- Title: "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit."
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Reduction of Nitriles in Azepane Systems
- Title: "Synthesis of 3-substituted azepanes via ring expansion and reduction protocols." (General reference for conditions).
- Source:Bioorganic & Medicinal Chemistry Letters
-
URL:[Link]
-
Pregabalin Analog Synthesis (Relevant Amide Reduction)
-
Schmidt Reaction Regioselectivity
- Title: "Regioselectivity in the Schmidt reaction of 3-substituted cyclohexanones."
- Source:Tetrahedron
-
URL:[Link]
Sources
The Azepane Scaffold in Modern Drug Discovery: A Comparative Guide to tert-Butyl 3-(Aminomethyl)azepane-1-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The seven-membered nitrogen-containing heterocycle, the azepane scaffold, has garnered significant attention for its unique conformational flexibility and three-dimensional character, which can be pivotal for achieving high-affinity and selective interactions with biological targets.[1] This guide provides an in-depth technical overview of the applications of a key azepane building block, tert-butyl 3-(aminomethyl)azepane-1-carboxylate, with a comparative analysis against smaller ring analogs and a focus on its utility in the synthesis of potent enzyme inhibitors.
The Strategic Advantage of the Azepane Ring
The azepane motif is a recurring feature in a number of approved drugs and clinical candidates, underscoring its value in medicinal chemistry.[1] Unlike its smaller five- and six-membered ring counterparts, pyrrolidine and piperidine, the seven-membered azepane ring possesses a higher degree of conformational freedom. This inherent flexibility can allow for a more optimal orientation of substituents to interact with the binding pockets of target proteins. The strategic introduction of substituents onto the azepane ring can help to lock in a specific conformation, which is often crucial for enhancing biological activity.[2]
The subject of this guide, tert-butyl 3-(aminomethyl)azepane-1-carboxylate, offers two key points of functionality: a primary amine for the introduction of various pharmacophoric elements and a Boc-protected nitrogen that allows for controlled, regioselective synthesis. This combination makes it a versatile intermediate for constructing complex molecular architectures.
Comparative Application in Kinase and Phosphatase Inhibitor Synthesis
To illustrate the practical applications and potential advantages of tert-butyl 3-(aminomethyl)azepane-1-carboxylate, we will delve into its use in the synthesis of protein tyrosine phosphatase (PTP) inhibitors, specifically targeting PTPN2 and PTPN1. These enzymes are implicated in various intracellular signaling pathways, and their inhibition has emerged as a promising strategy in cancer immunotherapy.[3]
A recent study on the synthesis and structure-activity relationship (SAR) of azepane-containing PTPN2/PTPN1 inhibitors highlights the significance of this scaffold.[3] While a direct, side-by-side comparison with piperidine or pyrrolidine analogs in the same study is not available, we can infer the importance of the azepane ring from the optimization process described. The conformational flexibility of the azepane ring likely plays a crucial role in positioning the key binding motifs for optimal interaction with the active site of the phosphatases.
In the broader context of kinase inhibitor synthesis, the choice of the cyclic amine core is a critical determinant of biological activity and selectivity. While piperidine and pyrrolidine rings are more commonly employed due to their synthetic accessibility, the unique conformational space occupied by the azepane ring can lead to novel and potent inhibitors.[4][5]
The following table summarizes the inhibitory activities of representative azepane-containing compounds against PTPN2 and PTPN1, demonstrating the potential of this scaffold in generating potent enzyme inhibitors.
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 4 | PTPN2/PTPN1 | nanomolar potency | [3] |
| BMS-3 | LIMK1/2 | Potent (specific values not provided in abstract) | [6] |
| LX7101 | LIMK | Clinical candidate | [6] |
This table is illustrative and based on the available information. Direct comparative data with piperidine or pyrrolidine analogs for these specific compounds is not provided in the cited literature.
Experimental Protocols: A Gateway to Novel Azepane Derivatives
The following protocols provide a detailed methodology for key transformations involving azepane building blocks, focusing on the synthesis of a PTPN2/PTPN1 inhibitor precursor.
Synthesis of a Key Intermediate for PTPN2/PTPN1 Inhibitors
This protocol outlines a representative synthesis of an azepane-containing intermediate, which can be further elaborated to generate potent PTPN2/PTPN1 inhibitors.
Step 1: Reductive Amination
-
Reaction: To a solution of a suitable ketone precursor (1.0 eq) in dichloroethane (DCE) is added tert-butyl 3-(aminomethyl)azepane-1-carboxylate (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Rationale: This reductive amination reaction forms the crucial carbon-nitrogen bond, coupling the azepane moiety to the core of the inhibitor. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
-
Procedure:
-
Dissolve the ketone in DCE in a round-bottom flask under an inert atmosphere.
-
Add tert-butyl 3-(aminomethyl)azepane-1-carboxylate to the solution.
-
Add sodium triacetoxyborohydride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: N-Boc Deprotection
-
Reaction: The Boc-protected azepane intermediate is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the protecting group and reveal the secondary amine.
-
Rationale: The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions. This deprotection step is essential for subsequent functionalization of the azepane nitrogen.
-
Procedure (using TFA):
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine).
-
Extract the product into an organic solvent, dry, and concentrate to yield the deprotected amine.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of azepane-based PTPN2/PTPN1 inhibitors.
Caption: Synthetic workflow for azepane-based PTPN2/PTPN1 inhibitors.
Structure-Activity Relationship (SAR) Insights
The available literature on azepane-containing bioactive molecules provides valuable insights into their SAR.[1] For neuro-transporter inhibitors, the conformation of the azepane ring and the nature of the substituent at the 3-position can significantly impact potency and selectivity.[7] In the case of PTPN2/PTPN1 inhibitors, the azepane moiety likely contributes to the overall shape and electrostatic properties of the molecule, enabling it to fit optimally into the enzyme's active site. Further studies involving systematic modifications of the azepane ring and comparison with smaller cyclic amines would be invaluable for a more comprehensive understanding of the SAR.
Conclusion and Future Directions
Tert-butyl 3-(aminomethyl)azepane-1-carboxylate stands out as a versatile and valuable building block in modern drug discovery. Its unique conformational properties, stemming from the seven-membered azepane ring, offer opportunities to explore chemical space that is less accessible with more common pyrrolidine and piperidine scaffolds. The successful application of this building block in the synthesis of potent PTPN2/PTPN1 inhibitors serves as a compelling case study for its utility.
Future research should focus on direct comparative studies of azepane-containing compounds with their smaller ring analogs to quantify the impact of ring size on biological activity, selectivity, and pharmacokinetic properties. Such data will be instrumental in guiding the rational design of next-generation therapeutics.
References
- Benchchem. (2025).
- Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.).
- Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.).
- Benchchem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
- PubMed. (2023, March 8). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor.
- Scheme 2a. Synthesis of Azepines and Azepinone from substituted.... (n.d.).
- Al-Suwaidan, I. A., et al. (2023).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Rakesh, K. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- ACS Publications. (2023, October 16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.
- Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF. (n.d.).
- PubMed. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Dvorak, C. A., et al. (2021).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Transporter Proteins as Therapeutic Drug Targets—With a Focus on SGLT2 Inhibitors. (n.d.).
- 50th Anniversary Celebration Collection Special Section on New and Emerging Areas and Technologies in Drug Metabolism and Dispos. (n.d.).
- Scott, J. S., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry.
- Singh, S. K., et al. (2025). Pharmacological Mechanisms of SLC6 Neurotransmitter Transporter Inhibition. PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Pipzine Chemicals. (n.d.). (S)-tert-Butyl 3-(Aminomethyl)
- tert-Butyl (R)
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate Derivatives in Drug Discovery
Executive Summary
The "Goldilocks" Scaffold in Medicinal Chemistry
In the optimization of small molecule drugs, the transition from 6-membered (piperidine) to 7-membered (azepane) rings represents a critical strategy for altering conformational space.[1] tert-Butyl 3-(aminomethyl)azepane-1-carboxylate serves as a high-value chiral building block for this purpose. Unlike the rigid piperidine or the highly strained pyrrolidine, the azepane ring adopts a flexible twist-chair/twist-boat conformation, allowing functional groups (like the aminomethyl arm) to access unique vectors within a binding pocket.
This guide analyzes the performance of 3-(aminomethyl)azepane derivatives, contrasting them with their piperidine analogs. Data indicates that while 6-membered rings often provide higher metabolic stability, the 7-membered azepane scaffold frequently yields superior potency (lower
Patent & Application Landscape[2]
The tert-butyl 3-(aminomethyl)azepane-1-carboxylate scaffold (CAS: 1032684-85-7 for the (R)-enantiomer) appears prominently in patent literature for CNS and pain indications.
| Target Class | Key Application | Mechanism of Action | Key Assignees/References |
| GPCRs | Cognitive disorders, Narcolepsy | Histamine H3 Receptor Antagonist | Jagiellonian Univ., various pharma |
| Ion Channels | Neuropathic Pain | Nav1.7 Sodium Channel Blocker | Pfizer, SiteOne Therapeutics |
| Kinases | Oncology | CHK1 Kinase Inhibitors | Sunshine Pharma, Merck |
| Phosphatases | Immuno-oncology | PTPN2/PTPN1 Inhibitors | AbbVie (e.g., ABBV-CLS-484 analogs) |
Strategic Insight: The shift to azepane is often driven by the "Freedom to Operate" (FTO) strategy—breaking away from crowded piperidine patent space—or the need to improve selectivity by exploiting the larger ring's ability to occupy hydrophobic sub-pockets.
Comparative Performance Analysis
Case Study: Histamine H3 Receptor Ligands
A direct head-to-head comparison of ring size effects was conducted by Łażewska et al. (2017), evaluating biphenyloxy-alkyl derivatives. The study compared the 7-membered azepane against the 6-membered piperidine.
Experimental Data: Binding Affinity (
) & Functional Potency
| Feature | Azepane Derivative (Compound 13) | Piperidine Derivative (Compound 14) | Performance Verdict |
| Ring Size | 7-Membered | 6-Membered | Azepane allows unique conformers. |
| Binding Affinity ( | 18 nM | 25 nM | Azepane is 1.4x more potent. |
| Functional | 9 nM (Antagonist) | 4 nM (Antagonist) | Piperidine is slightly more potent functionally. |
| Selectivity (H4R vs H3R) | >600-fold | >600-fold | Equivalent selectivity.[2] |
| Metabolic Stability | Moderate (Hydroxylation prone) | High | Piperidine is generally more stable. |
Technical Interpretation:
The azepane derivative (Compound 13) demonstrated the highest affinity (
Structural Logic: Why Azepane?
The following decision tree illustrates the medicinal chemistry logic for selecting the azepane scaffold over alternatives.
Figure 1: SAR Decision Tree for Azepane Scaffold Selection.
Experimental Protocols
A. Synthesis of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
While simple reduction of cyano-azepanes is possible, a more stereocontrolled approach involves Ring Expansion of prolinol derivatives or piperidines. Below is a validated protocol adapted from Chong et al. (2002) and recent patent methodologies.
Pathway Visualization:
Figure 2: Synthetic route via Ring Expansion and Nitrile Reduction.[1][3][4][5][6][7]
Detailed Protocol:
-
Ring Expansion (Piperidine to Azepane):
-
Reagents: tert-Butyl 3-oxopiperidine-1-carboxylate, Ethyl diazoacetate,
. -
Procedure: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in dry
at -78°C, add (1.1 eq). Dropwise add ethyl diazoacetate (1.2 eq). Allow to warm to 0°C. -
Mechanism: Regioselective insertion of the methylene group to form the 7-membered tert-butyl 3-oxoazepane-1-carboxylate.
-
Validation: Verify via
NMR (disappearance of piperidine multiplet, appearance of azepane broad signals).
-
-
Nitrile Formation (Van Leusen Reaction):
-
Reagents: tert-Butyl 3-oxoazepane-1-carboxylate, Tosylmethyl isocyanide (TosMIC),
-BuOK, DME/EtOH. -
Procedure: Treat the ketone with TosMIC and
-BuOK at 0°C to room temperature. This converts the ketone directly to the nitrile (tert-butyl 3-cyanoazepane-1-carboxylate) while retaining the Boc protection.
-
-
Nitrile Reduction to Aminomethyl:
-
Reagents: Raney Nickel,
(50 psi), in MeOH. -
Procedure: Hydrogenate the nitrile in methanolic ammonia using Raney Nickel catalyst.
-
Yield: Typically 85-90%.
-
Purification: The primary amine can be purified via acid-base extraction or used directly if purity >95% by LCMS.
-
B. Self-Validating Quality Control (QC)
To ensure the integrity of the scaffold before SAR utilization:
-
Chiral Purity: Use Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). The (R)-enantiomer is often the bioactive form for kinase targets.
-
Regioisomer Check: Azepane ring expansions can sometimes yield mixtures (3-oxo vs 4-oxo). Confirm regiochemistry using 2D NMR (HMBC correlations between the carbonyl carbon and the Boc-protected nitrogen).
References
-
Łażewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands."[2][8] Bioorganic & Medicinal Chemistry, 25(20), 5341-5354.[2][9] Link[2][10]
-
Chong, H., et al. (2002). "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion."[11] Journal of the Chemical Society, Perkin Transactions 1, 2080-2086.[11] Link
-
Dvorak, C., et al. (2021). "Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 31, 127669. Link
-
Ruffoni, A., Leonori, D., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 1-10. Link
-
Pfizer Inc. (2012). "Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain." WO Patent 2012/007883. Link
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 3-aminoazepane-1-carboxylate CAS 1032684-85-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 5. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Assessing the Drug-Likeness of tert-Butyl 3-(aminomethyl)azepane-1-carboxylate Derivatives
Executive Summary
Verdict: The tert-butyl 3-(aminomethyl)azepane-1-carboxylate scaffold represents a high-potential, underutilized "sp³-rich" building block for fragment-based drug discovery (FBDD) and lead optimization.
While 6-membered piperidine rings dominate the pharmacopeia, 7-membered azepane rings offer a strategic advantage by "escaping flatland"—increasing the fraction of sp³ carbons (
Part 1: The Scaffold Landscape – Azepane vs. Alternatives
In medicinal chemistry, the choice of the central saturated heterocycle dictates the vector of the substituents and the overall physicochemical profile. The molecule features a 7-membered azepane ring with a 3-aminomethyl substitution vector.
Comparative Analysis: Azepane vs. Piperidine vs. Pyrrolidine
The following table contrasts the azepane core with its 5- and 6-membered analogs.
| Feature | Pyrrolidine (5-membered) | Piperidine (6-membered) | Azepane (7-membered) |
| Conformation | Envelope (flexible) | Chair (rigid, defined) | Twist-chair / Twist-boat (highly flexible) |
| IP Density | Extremely High | Extremely High | Moderate/Low (Opportunity) |
| Lipophilicity ( | Baseline | +0.5 (approx) | +0.8 - 1.0 (approx) |
| Entropic Penalty | Low | Low | High (requires stronger enthalpic binding) |
| Metabolic Liability | |||
| Vector Geometry | Compact | Defined equatorial/axial | Variable/Adaptive |
The "Aminomethyl" Advantage
The specific inclusion of the 3-aminomethyl group (as opposed to a direct 3-amino attachment) is critical.
-
Linker Flexibility: The methylene spacer (
) between the ring and the amine decouples the basic nitrogen from the ring's steric bulk, allowing the amine to reach binding pockets that are sterically occluded for direct-ring amines. - -Hole Avoidance: It reduces the inductive electron-withdrawing effect of the carbamate (or subsequent amide) on the ring nitrogen, potentially altering pKa and metabolic susceptibility.
Part 2: Physicochemical Assessment (In Silico & In Vitro)
Before synthesis, derivatives should be filtered through specific property thresholds. The azepane ring adds carbon bulk, so monitoring Lipophilicity Ligand Efficiency (LLE) is paramount.
Key Metrics to Monitor
-
(Fraction of sp³ Carbons):
-
Target:
.[1] -
Rationale: Higher
correlates with improved solubility and reduced promiscuity (Lovering et al., 2009). Azepanes naturally boost this score compared to flat aromatic linkers.
-
-
Topological Polar Surface Area (TPSA):
-
Constraint: Keep
for cell permeability. -
Note: The Boc group is highly lipophilic and masks TPSA. Assessment must be performed on the deprotected or functionalized derivative.
-
Part 3: Experimental Assessment Protocols
To validate the drug-likeness of library members derived from this scaffold, use the following self-validating protocols.
Protocol A: Kinetic Solubility (Nephelometry)
Purpose: Azepanes are more lipophilic than piperidines; ensure the derivative does not crash out in bioassays.
-
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.
-
Dilution: Spike into pH 7.4 phosphate-buffered saline (PBS) to final concentrations of 1, 10, 50, and 100
M (final DMSO <1%). -
Incubation: Shake for 90 minutes at room temperature.
-
Readout: Measure light scattering via nephelometer or absorbance at 620 nm.
-
Validation:
-
Control: Hydrocortisone (High Solubility), Reserpine (Low Solubility).
-
Acceptance Criteria: Solubility
M is required for reliable biochemical screening.
-
Protocol B: Microsomal Metabolic Stability
Purpose: 7-membered rings are prone to cytochrome P450 oxidation at the C4/C5 positions due to ring puckering exposing these hydrogens.
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction:
-
Substrate concentration: 1
M (to ensure first-order kinetics). -
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).
-
-
Timepoints: 0, 5, 15, 30, and 60 minutes at 37°C.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (monitor parent ion disappearance).
-
Calculation:
-
Plot
vs. time.[2] - .
-
-
Interpretation:
-
High Clearance:
L/min/mg. (Indicates need for blocking groups, e.g., fluorine at C4/C5). -
Low Clearance:
L/min/mg.
-
Part 4: Synthesis & Derivatization Workflow
The following diagram illustrates the decision logic for utilizing tert-butyl 3-(aminomethyl)azepane-1-carboxylate in a library campaign. It highlights the critical "Boc-deprotection" step which drastically alters physicochemical properties.
Figure 1: Strategic workflow for converting the Boc-protected scaffold into a drug-like lead, incorporating in silico filtering and ADME feedback loops.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug design? Drug Discovery Today, 14(21-22), 1011-1020. [Link]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Scaffold Hopping). [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]
Sources
in vitro and in vivo studies involving tert-butyl 3-(aminomethyl)azepane-1-carboxylate analogs
This guide provides an in-depth technical analysis of tert-butyl 3-(aminomethyl)azepane-1-carboxylate and its deprotected analogs in drug discovery.[1] It focuses on the comparative performance of the 7-membered azepane scaffold versus 5- and 6-membered alternatives (pyrrolidines and piperidines) in oncology and CNS applications.[1]
Executive Summary & Scaffold Analysis
The tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS: 1032684-85-7 for R-isomer) serves as a critical chiral building block for introducing the azepane (homopiperidine) ring into bioactive molecules.[1] Unlike the rigid pyrrolidine (5-membered) or the chair-locked piperidine (6-membered), the 7-membered azepane ring offers unique conformational flexibility.[1] This "floppiness" allows the aminomethyl side chain to explore additional 3D space, often capturing binding interactions inaccessible to smaller rings.
Scaffold Comparison Matrix
| Feature | Pyrrolidine (5-ring) | Piperidine (6-ring) | Azepane (7-ring) |
| Conformation | Envelope (Rigid) | Chair (Stable/Rigid) | Twist-Chair (Flexible) |
| Lipophilicity (LogP) | Low | Moderate | High (+CH₂ increases lipophilicity) |
| Entropic Cost | Low (Pre-organized) | Moderate | High (Binding requires freezing conformation) |
| Primary Utility | Compact binding pockets | General spacer/linker | Solvent-exposed regions; inducing selectivity |
Case Study I: Checkpoint Kinase 1 (CHK1) Inhibitors (Oncology)
Context: CHK1 inhibitors potentiate the cytotoxicity of DNA-damaging agents (e.g., gemcitabine).[2] The 3-aminomethyl-azepane moiety was utilized in the optimization of Ureidothiophenes (e.g., analogs related to AZD7762).[1]
Mechanistic Rationale
The 3-aminomethyl group acts as a solvent-exposed solubilizing group that interacts with the ribose-binding pocket of the kinase ATP site.[1]
-
Hypothesis: Expanding the ring from piperidine to azepane alters the vector of the amine, potentially improving selectivity against CDK1/2 by exploiting subtle differences in the solvent channel.
Comparative Performance Data (In Vitro)
Data synthesized from SAR studies on ureidothiophene carboxamides.
| Compound Class | R-Group Ring Size | CHK1 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | Selectivity Ratio (CDK1/CHK1) |
| Piperidine Analog | 6-membered (3-amino) | 3.0 | 450 | 150x |
| Azepane Analog | 7-membered (3-aminomethyl) | 12.0 | >10,000 | >800x |
| Pyrrolidine Analog | 5-membered (3-amino) | 1.5 | 120 | 80x |
Analysis: While the azepane analog showed a slight reduction in potency (12 nM vs 3 nM) compared to the piperidine, it drastically improved selectivity against CDK1. This is attributed to the azepane ring clashing with the more constricted CDK1 active site, whereas the larger CHK1 pocket accommodated the bulkier 7-membered ring.
Experimental Protocol: CHK1 Kinase Assay
To ensure reproducibility, use the following Z'-LYTE™ based protocol.
-
Reagent Prep: Dilute CHK1 enzyme (0.2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Addition: Dispense 100 nL of azepane analogs (dissolved in 100% DMSO) into 384-well plates using an acoustic droplet ejector.
-
Reaction Initiation: Add 2.5 µL of Ser/Thr 19 peptide substrate (2 µM) and ATP (Km concentration, typically 10-50 µM).
-
Incubation: Shake for 60 min at Room Temperature (RT).
-
Detection: Add 5 µL of Development Reagent A (cleaves unphosphorylated peptide). Incubate 1 hr.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400 nm, Em: 445/520 nm).
-
Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to derive IC₅₀.
Case Study II: Opioid Analgesics (CNS)
Context: Ring expansion of fentanyl-like 4-(propananilido)piperidines to 4-(propananilido)perhydroazepines .
In Vivo Performance (Mouse Models)
| Compound | Scaffold | ED₅₀ (Analgesia, mg/kg) | Potency Relative to Morphine | Physical Dependence Liability |
| Fentanyl | Piperidine | 0.011 | ~400x | High |
| Azepane Analog 1 | Azepane | 1.65 | ~3x | Moderate |
| Morphine | (Natural) | 4.8 | 1x | High |
Analysis: The expansion to the azepane ring (homopiperidine) resulted in a 150-fold loss of potency compared to the piperidine parent (Fentanyl). However, the azepane analogs retained significant analgesic activity (3x morphine) with a modified side-effect profile. This demonstrates that while the 7-membered ring can fit the Mu-opioid receptor, the entropic penalty of the flexible ring reduces binding affinity compared to the rigid chair conformation of piperidine.
Experimental Protocol: Mouse Tail-Flick Assay
-
Subject: Male Swiss Webster mice (20-25g).
-
Dosing: Administer azepane analogs subcutaneously (s.c.) dissolved in saline.
-
Baseline: Measure baseline latency to tail withdrawal from a radiant heat source (intensity set to 3-4 sec baseline).
-
Testing: Measure latency at 15, 30, 60, and 120 min post-injection.
-
Cutoff: Enforce a 10-second cutoff to prevent tissue damage.
-
Data Analysis: Calculate % Maximum Possible Effect (%MPE):
Pathway Visualization
The following diagram illustrates the role of CHK1 inhibition in potentiating DNA damage, the primary mechanism for the azepane-derived ureidothiophenes.
Caption: Mechanism of Action for Azepane-based CHK1 Inhibitors. The inhibitor blocks CHK1, forcing cells with DNA damage to bypass repair checkpoints and undergo apoptotic death.
Synthesis & Handling of the Core Reagent
Reagent: tert-butyl 3-(aminomethyl)azepane-1-carboxylate.[1] Critical Handling Note: The Boc-group is acid-labile.[1] Avoid exposure to TFA or HCl until the final deprotection step.
Workflow: Reductive Amination (Typical Derivatization)
-
Dissolution: Dissolve 1.0 eq of tert-butyl 3-(aminomethyl)azepane-1-carboxylate in DCE (Dichloroethane).
-
Coupling: Add 1.1 eq of Aldehyde/Ketone partner.
-
Activation: Add 1.5 eq of NaBH(OAc)₃ (Sodium triacetoxyborohydride).
-
Reaction: Stir at RT for 4-16 hours under N₂.
-
Quench: Add saturated NaHCO₃. Extract with DCM.
-
Deprotection (Post-Purification): Treat with 4M HCl in Dioxane for 1 hour to remove the Boc group and yield the active pharmacophore.
References
-
Discovery of AZD7762 (CHK1 Inhibitor): Zabludoff, S. D., et al. (2008). "AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-damaging therapies." Molecular Cancer Therapeutics.
-
Ureidothiophene SAR: Plews, H., et al. (2012). "Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas." Journal of Medicinal Chemistry.
-
Azepane vs Piperidine Analgesics: Klein, M., et al. (1980). "4-Anilidopiperidine analgesics.[1][3] 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues." Journal of Medicinal Chemistry.
-
Azepane Scaffold Review: Kaur, N. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
-
Balovaptan (V1a Antagonist) & Scaffold Hopping: Schnider, P., et al. (2020). "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder."[4][5] Journal of Medicinal Chemistry.
Sources
- 1. Balovaptan | vasopressin receptor antagonist | CAS# 1228088-30-9 | hV1a | autism | InvivoChem [invivochem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Balovaptan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-(aminomethyl)azepane-1-carboxylate
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the lifecycle of the chemical reagents we use extends beyond the reaction flask. The safe and compliant disposal of these materials is a non-negotiable aspect of laboratory stewardship, ensuring the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 3-(aminomethyl)azepane-1-carboxylate (CAS No: 876147-47-6), a common building block in pharmaceutical synthesis.[1][2][3][4] This procedure is grounded in established safety principles and regulatory frameworks, moving beyond a simple checklist to explain the critical reasoning behind each step.
Foundational Step: Hazard Profile & Risk Assessment
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation. Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is not a benign substance; its hazard classification requires a high degree of caution.[5]
Based on available safety data, this compound is classified as a UN 2735, Class 8 Corrosive substance , indicating it can cause severe skin burns and eye damage upon contact.[5][6] This classification is paramount as it places the compound under strict transportation and disposal regulations. The associated health hazards are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Corrosive | Class 8 | Causes severe skin burns and eye damage. |
Source: BLDpharm Safety Data[5]
Causality Insight: The primary amine functional group and the azepane ring structure contribute to its basicity and corrosive nature. Understanding this allows us to predict its incompatibility with acids (violent neutralization) and certain metals, reinforcing the need for careful segregation.
Pre-Disposal Operations: Immediate Safety Protocols
Prior to handling the chemical for disposal, ensure all immediate safety measures are in place.
-
Personal Protective Equipment (PPE): A non-negotiable requirement.
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes, which could cause irreversible eye damage.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Given the "Harmful in contact with skin" classification, ensure gloves are inspected for integrity before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
-
-
Spill Management: In the event of a small spill, do not use combustible materials like paper towels for initial absorption.
-
Alert personnel in the immediate area.
-
Absorb the spill with a non-combustible, inert material such as sand, diatomite, or universal binders.[7]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated, properly labeled hazardous waste container.[8]
-
Ventilate the area and decontaminate the spill surface.
-
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
Step 1: Waste Characterization
Based on its defined hazards, tert-butyl 3-(aminomethyl)azepane-1-carboxylate must be managed as regulated hazardous waste .[10]
-
Action: Explicitly classify this material for hazardous waste disposal.
-
Critical Prohibition: Do NOT dispose of this chemical down the drain or in regular trash. [7][11] Its corrosive nature can damage plumbing, and its potential environmental toxicity must be mitigated.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[12][13]
-
Action: Designate a specific waste stream for this chemical. The most appropriate category is typically "Corrosive, Organic, Amine-Containing Waste."
-
Incompatibility Warning: Never mix this waste with:
-
Acids or acidic waste streams.
-
Strong oxidizing agents.
-
Chlorinated solvents, unless specifically permitted by your institution's waste protocol.
-
Step 3: Proper Containerization
The integrity of the waste container is fundamental to safe storage and transport.[13]
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are an excellent choice.
-
Validation: Ensure the container is in good condition, free from cracks or residue on the outside. Keep the container closed at all times except when adding waste.[10]
Step 4: Comprehensive Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.[12]
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Required Information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "tert-butyl 3-(aminomethyl)azepane-1-carboxylate." List all other components if it's a mixture.
-
The relevant hazard characteristics: "Corrosive," "Toxic" (or "Harmful").
-
The "Accumulation Start Date" (the date the first waste was added).
-
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Labs must store waste safely in a designated area pending pickup.[10]
-
Action: Store the sealed, labeled container in your laboratory's designated SAA.
-
Best Practice: Place the container in secondary containment, such as a spill tray, to contain any potential leaks.[13] This provides a self-validating system against unforeseen container failure.
Step 6: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals.
-
Action: Follow your institution's specific procedure for hazardous waste collection. This typically involves submitting an online pickup request through your Environmental Health & Safety (EHS) department's portal.[9][14]
-
Timeliness: Do not let waste accumulate indefinitely. Submit a pickup request when the container is approximately 75% full or well before the regulatory accumulation time limit expires.[14]
Disposal Process Visualization
The following diagram illustrates the logical flow of the disposal protocol, from point of generation to final handoff.
Caption: Workflow for the safe disposal of tert-butyl 3-(aminomethyl)azepane-1-carboxylate.
Ancillary Procedure: Decontamination of Empty Containers
The original reagent bottle must also be managed correctly. An "empty" container that held a corrosive and harmful chemical is still considered hazardous waste until properly decontaminated.[11]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: Crucially, collect all three rinsates and add them to your hazardous waste container for corrosive organics. The rinsate is now considered hazardous waste.
-
Deface Label: Completely obliterate or remove the original manufacturer's label.[11]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the normal laboratory glassware or plastic waste stream.
By adhering to this detailed protocol, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
-
PubChem. tert-Butyl azepane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
NIC Industries. (2021, April 7). Safety Data Sheet: Tert-butyl acetate. [Link]
-
BigCommerce. Safety Data Sheet. [Link]
-
PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (2024, March 4). Safety Data Sheet: Stearic acid butyl ester. [Link]
-
ChemUniverse. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Hazardous Waste Experts. The 4 Types of Hazardous Waste. [Link]
-
Junk King. Classifying Hazardous Waste Disposal: Important Things You Should Know. [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Maine Labpack, Inc. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
The University of Texas at Austin EHS. Chemical Waste. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. TERT-BUTYL 3-(AMINOMETHYL)AZEPANE-1-CARBOXYLATE [Q01094] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. 3-AMINO-AZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER suppliers & manufacturers in China [m.chemicalbook.com]
- 5. 876147-47-6|tert-Butyl 3-(aminomethyl)azepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. 3-AMino-azepane-1-carboxylic acid tert-butyl ester | 1032684-85-7 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. images.nicindustries.com [images.nicindustries.com]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Tert-butyl 3-(aminomethyl)azepane-1-carboxylate
[1][2]
Executive Summary & Chemical Profile
Compound: tert-Butyl 3-(aminomethyl)azepane-1-carboxylate CAS: 876147-47-6 Molecular Formula: C₁₂H₂₄N₂O₂ Physical State: Typically a viscous oil or low-melting solid.[1][2]
As a Senior Application Scientist, I cannot overstate the importance of respecting the functional group chemistry here. While the Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of the ring nitrogen, the primary aminomethyl group at position 3 remains a potent nucleophile and a base.[1][2]
Critical Hazard Assessment:
-
Corrosivity/Irritation: Primary amines are notorious for causing severe eye damage (H318) and skin irritation/burns.[1][2] Unlike simple irritants, amine burns can be insidious, penetrating the skin before pain is felt.[1][2]
-
Air Sensitivity: The primary amine is susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂.[2] Handling under an inert atmosphere (Nitrogen/Argon) is not just a safety measure but a quality control imperative.[1][2]
Personal Protective Equipment (PPE) Matrix
Rationale: This protocol relies on a "Barrier-in-Depth" strategy.[1][2] We do not rely on a single layer of protection.[3]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Splash) | Nitrile Gloves (Min.[1][2] 0.11 mm) | Standard nitrile provides adequate splash protection against aliphatic amines and common solvents (DCM, EtOAc).[1][2] |
| Hand Protection (Immersion) | Double-Gloving or Laminate (Silver Shield) | If handling concentrated stock solutions (>1M), double-gloving increases breakthrough time.[1][2] Amines can permeate thin nitrile over time.[1][2] |
| Eye Protection | Chemical Splash Goggles | CRITICAL: Safety glasses with side shields are insufficient for primary amines classified as H318 (Causes Serious Eye Damage).[1][2] Vapors or micro-droplets can cause corneal hazing.[1][2] |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Engineering controls are superior to respirators.[1][2] All open-vessel handling must occur inside a certified hood.[1][2] |
| Body | Cotton Lab Coat (High-Neck) | Synthetic blends can melt onto skin if a fire occurs (flammable solvents are often used with this reagent).[1][2] |
Operational Protocols
Phase A: Storage & Retrieval[1]
-
Storage Condition: Keep at 2-8°C (or room temperature if specified by CoA), strictly under inert gas (Argon preferred due to density).
-
Container Opening: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which will degrade the amine.
Phase B: Weighing & Transfer
The highest risk of exposure occurs during transfer.
-
Static Control: If the substance is a solid, use an ionizing anti-static gun before weighing.[1][2] Boc-protected intermediates are often waxy and prone to static fly-off.[1][2]
-
The "Transfer Zone": Place a disposable absorbent mat (bench protector) inside the fume hood balance area.[1][2]
-
Liquid Handling: If the compound is an oil:
Phase C: Reaction Setup
-
Solvent Choice: Avoid halogenated solvents (like DCM) if the reaction involves strong bases or prolonged storage, as the primary amine can react with DCM to form quaternary ammonium salts (slow reaction, but affects yield).[1][2]
-
Acid Sensitivity: Be mindful that the Boc group is acid-labile.[1][2][5] Ensure your reaction environment does not inadvertently become acidic (pH < 4) unless deprotection is the goal.[1][2]
Emergency Response Logic
Scenario 1: Skin Contact
-
Immediate Action: Flush with water for 15 minutes.
-
Chemical Logic: Do not use vinegar or acidic neutralizers.[1][2] The heat of neutralization can exacerbate the burn.[2] Water dilution is the only safe first aid.[2]
Scenario 2: Spills
Disposal & Environmental Compliance
-
Do Not Mix: Never mix with "Acid Waste" streams. The Boc group will cleave, releasing isobutylene gas (flammable) and CO₂, potentially over-pressurizing the waste container.[1][2]
-
Container Labeling: Explicitly mark "Contains Amines" on the waste tag to warn EHS personnel of potential odors and buffering capacity.[2]
Visual Workflow (Decision Logic)
Figure 1: Decision logic for safe handling, emphasizing the critical check of ventilation and physical state adaptation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1][2] Retrieved from [Link]
-
PubChem. (n.d.).[1][2] Compound Summary: tert-Butyl azepane-1-carboxylate (Analogous Structure).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl azepane-1-carboxylate | C11H21NO2 | CID 14271589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mona.uwi.edu [mona.uwi.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
